Methyl 3-(1H-indol-3-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIDMGOQRXHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204056 | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5548-09-4 | |
| Record name | Methyl 3-(1H-indol-3-yl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5548-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl indole-3-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5548-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL INDOLE-3-PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3BRO222F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl indole-3-propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate: Properties, Synthesis, and Applications
Abstract
Methyl 3-(1H-indol-3-yl)propanoate is a pivotal chemical intermediate, belonging to the esteemed class of indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, structural characteristics, spectroscopic profile, and synthesis. Furthermore, it explores its chemical reactivity and significant role as a precursor in the development of bioactive molecules, such as histone deacetylase (HDAC) inhibitors.[2] This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this versatile compound.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. This has led to the development of indole-containing drugs with anticancer, anti-HIV, and antioxidant properties.[1][2] this compound serves as a crucial building block, extending from the reactive C3 position of the indole core. This three-carbon ester side chain provides a versatile handle for synthetic modifications, making it an ideal starting point for constructing more complex molecules with therapeutic potential. Its application as a precursor in the synthesis of novel histone deacetylase (HDAC) inhibitors highlights its contemporary relevance in epigenetic drug discovery.[1]
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate handling, storage, and reaction conditions.
Chemical Identifiers and Core Properties
The essential identifiers and computed properties for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 5548-09-4 | [3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | White powder / solid | - |
| Melting Point | 79-80 °C | [4] |
| Boiling Point | 355.8 °C at 760 mmHg | [4] |
| XLogP3 | 2.1 | [3] |
Molecular and Crystal Structure
A detailed single-crystal X-ray diffraction study provides profound insight into the compound's three-dimensional architecture.[5] The molecule, C₁₂H₁₃NO₂, adopts an almost planar conformation, with a root-mean-square (r.m.s.) deviation of just 0.057 Å.[1][5] This planarity is a key feature of the indole ring system.
In the solid state, the molecules are organized into chains through intermolecular N—H···O hydrogen bonds.[5][6] The hydrogen atom of the indole nitrogen (N1—H1) acts as a donor, while one of the ester's oxygen atoms serves as an acceptor, linking the molecules along the[7] crystallographic direction.[5] This ordered, hydrogen-bonded network is crucial for the stability of the crystalline solid.
-
Crystal System: Monoclinic
-
Space Group: P21/c
-
Key Hydrogen Bond Geometry (D—H···A): N1—H1···O1, with a D···A distance of 2.972 Å and an angle of 157°.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key expected spectral features for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the molecular structure, the following signals are predicted in its ¹H and ¹³C NMR spectra.
-
¹H NMR:
-
Indole N-H: A broad singlet typically appearing far downfield (> 8.0 ppm).
-
Aromatic Protons: A complex multiplet pattern between 7.0-7.8 ppm corresponding to the four protons on the benzene portion of the indole ring.
-
Indole C2-H: A singlet or doublet around 7.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.7 ppm, integrating to 3H.
-
Aliphatic Protons (-CH₂CH₂-): Two distinct triplets, each integrating to 2H. The CH₂ group adjacent to the indole ring would appear around 3.0 ppm, while the CH₂ group adjacent to the carbonyl would be shifted slightly further downfield, around 2.6 ppm.
-
-
¹³C NMR:
-
Ester Carbonyl (C=O): A signal in the range of 170-175 ppm.
-
Aromatic & Indole Carbons: Multiple signals between 110-140 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 51 ppm.
-
Aliphatic Carbons (-CH₂CH₂-): Two signals, typically in the 20-35 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.[3]
-
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=C Stretches: Aromatic ring stretches will be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 203.[3] A prominent base peak is frequently observed at m/z = 130, corresponding to the stable indolyl-methyl cation formed after McLafferty rearrangement or cleavage of the propanoate side chain.[3][8]
Synthesis and Purification
The most direct and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[9][10] This acid-catalyzed reaction is an equilibrium process where the use of excess alcohol (methanol) as both reactant and solvent drives the reaction to completion.
Synthetic Workflow Diagram
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Fischer Esterification [organic-chemistry.org]
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An In-Depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate (CAS 5548-09-4)
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(1H-indol-3-yl)propanoate, a derivative of the naturally occurring auxin indole-3-propionic acid, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its indole core represents a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. This technical guide offers a comprehensive overview of this compound, detailing its synthesis, characterization, and potential applications for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound typically presents as a crystalline solid at ambient temperatures. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value |
| CAS Number | 5548-09-4[1] |
| Molecular Formula | C₁₂H₁₃NO₂[1] |
| Molecular Weight | 203.24 g/mol [1] |
| IUPAC Name | This compound[1] |
| Melting Point | 75-76 °C[2] |
| Appearance | Off-white fine crystals[2] |
| Solubility | Soluble in methanol, ethanol, ether, and acetone. Insoluble in water.[2][3] |
Synthesis of this compound
The most prevalent and direct method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, indole-3-propionic acid. This reaction is generally catalyzed by a strong acid in the presence of methanol.
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a published Fischer esterification method.[2]
Materials:
-
Indole-3-propionic acid (1 equivalent)
-
Methanol (sufficient to dissolve the starting material)
-
Concentrated Sulfuric Acid (catalytic amount)
-
5% (w/v) Sodium Bicarbonate solution
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole-3-propionic acid (e.g., 10 g, 0.052 mol) in methanol (50 mL).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly and dropwise, add concentrated sulfuric acid (e.g., 3 mL) with vigorous stirring.
-
Reflux: Gradually increase the temperature of the reaction mixture to 70 °C and maintain at reflux for approximately 4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Upon completion, pour the reaction solution into a beaker containing crushed ice, which should induce precipitation of the product.
-
Neutralization: Carefully neutralize the solution with a 5% (w/v) sodium bicarbonate solution until effervescence ceases.
-
Isolation and Purification: Collect the resulting precipitate by filtration and recrystallize it from a methanol/water mixture to obtain off-white fine crystals of this compound. This method has a reported yield of 94%.[2]
An alternative high-yield method utilizes thionyl chloride in methanol.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow
The diagram below outlines a standard analytical workflow for the characterization of the final product.
Caption: Analytical workflow for product characterization.
Summary of Spectroscopic Data
| Technique | Key Data and Interpretation | Reference |
| ¹H NMR | (DMSO-d₆, δ, ppm): 10.79 (1H, s, Indole N-H), 7.50 (1H, d, Ar-H), 7.32 (1H, d, Ar-H), 7.10 (1H, s, Ar-H), 7.05 (1H, t, Ar-H), 6.96 (1H, t, Ar-H), 3.58 (3H, s, -COOCH₃), 2.95 (2H, t, -CH₂-CH₂-COOCH₃), 2.66 (2H, t, -CH₂-CH₂-COOCH₃). The spectrum displays the characteristic protons of the indole ring, two methylene triplets corresponding to the propanoate chain, and a methyl singlet from the ester group. | [2] |
| ¹³C NMR | A ¹³C NMR spectrum is accessible through PubChem, which would confirm the presence of the expected signals for the aromatic carbons of the indole moiety, the ester's carbonyl carbon, the methoxy carbon, and the two methylene carbons of the propanoate side chain.[1] | [1] |
| FT-IR | (ν, cm⁻¹): 3390 (N-H stretch of Indole), 3086 (Aromatic C-H stretch), 2951, 2916 (Asymmetric C-H stretch of CH₃ & CH₂), 2897, 2854 (Symmetric C-H stretch of CH₃ & CH₂), 1716 (C=O stretch of ester), 1165 (C-O-C stretch). This spectrum validates the presence of key functional groups, including the indole N-H, the ester carbonyl, and aliphatic C-H bonds. | [2] |
| Mass Spec. | (GC-MS, EI): m/z 203 (M⁺), 130 (base peak). The molecular ion peak at m/z 203 aligns with the compound's molecular weight. The base peak at m/z 130 is indicative of the indolyl-methyl fragment resulting from a McLafferty rearrangement. | [1] |
Applications in Drug Development and Organic Synthesis
The indole nucleus is a fundamental structural motif in medicinal chemistry. This compound is a valuable building block for creating more intricate molecules with potential therapeutic value.
-
Precursor for Bioactive Hydrazones: This compound can be transformed into its corresponding hydrazide, a crucial intermediate for the synthesis of N-acyl hydrazones, which have been explored for their antibacterial properties.[2]
-
Neuroprotective Agents: The parent compound, indole-3-propionic acid, and its derivatives are recognized for their neuroprotective capabilities. Esters such as this compound can be employed to generate hybrid molecules with potentially enhanced neuroprotective activities. Esterification can also augment the lipophilicity of the parent molecule, which may improve its capacity to traverse the blood-brain barrier.
-
Synthesis of N-methylated Derivatives: This compound serves as a starting material for the synthesis of N-methylated indole derivatives, which are also of significant interest in pharmaceutical research. A patented process describes a method where both N- and O-methylation of indole-3-propionic acid can take place, with the target compound as an intermediate.[3][4]
Safety and Handling
-
GHS Pictograms: Based on the hazards associated with the parent indole structure, the following pictograms may apply:
- (for skin/eye irritation, acute toxicity)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a laboratory coat, and chemical-resistant gloves.
Conclusion
This compound is a versatile and readily accessible building block in organic synthesis. Its uncomplicated preparation from indole-3-propionic acid, combined with its utility in the synthesis of potentially bioactive molecules, establishes it as a compound of substantial interest to the scientific community. The detailed synthetic and analytical protocols presented in this guide provide a robust foundation for researchers engaged in work with this and related indole derivatives.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Doytchinova, I., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3563. Available at: [Link]
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Al-Obaidi, A. A., & Al-Jubori, H. H. (2022). Indole based N-acyl hydrazones with antibacterial activity. Iraqi Journal of Pharmaceutical Sciences, 31(1), 133-142. Available at: [Link]
- Poeggeler, B., & Hardeland, R. (2001). Indole-3-propionic acids, salts and esters thereof used as medicaments. PT1056452E.
- Sajja, E., et al. (2002). Methylation of indole compounds using dimethyl carbonate. CA2405937C.
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Sajja, E., et al. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 4(5), 395-397. Available at: [Link]
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"Methyl 3-(1H-indol-3-yl)propanoate" molecular weight
An In-depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a notable indole derivative that serves as a valuable precursor and building block in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1][2] This guide provides a detailed examination of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight and the empirical methods for its confirmation. We will delve into a standard synthesis protocol, explore its advanced structural characterization via single-crystal X-ray diffraction, and discuss its applications, particularly as a precursor for complex therapeutic agents like histone deacetylase (HDAC) inhibitors.[1][2][3]
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. For this compound, these properties dictate its solubility, reactivity, and pharmacokinetic potential.
Molecular Weight and Mass
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The molecular formula for this compound is C₁₂H₁₃NO₂.[1][3][4][5]
-
Average Molecular Weight: 203.24 g/mol .[4] This value is calculated using the weighted average of the natural abundances of the constituent isotopes.
-
Monoisotopic Mass: 203.094628657 Da.[4][6] This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry for unambiguous identification.
The following table summarizes the key computed physicochemical properties, providing a comprehensive data profile for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[4] |
| Molecular Weight | 203.24 g/mol | PubChem[4] |
| Exact Mass | 203.094628657 Da | PubChem[4][6] |
| CAS Number | 5548-09-4 | Sigma-Aldrich |
| XLogP3 | 2.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4][6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4][6] |
| Rotatable Bond Count | 4 | PubChem[4][6] |
| Topological Polar Surface Area | 42.1 Ų | PubChem[4][6] |
Synthesis and Purification Workflow
The most common and straightforward synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, Indole-3-propanoic acid. This method is reliable and scalable for laboratory settings.
Expert Rationale for Protocol Choices
-
Acid Catalyst: A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess drives the equilibrium of the reaction towards the product side (the ester), according to Le Châtelier's principle, maximizing the yield.
-
Aqueous Workup: The sodium bicarbonate wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid, which becomes the water-soluble sodium salt. The subsequent brine wash helps to remove residual water from the organic layer before drying.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of Indole-3-propanoic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and water.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step neutralizes the acidic components.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution). Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Advanced Structural Characterization
While mass spectrometry confirms the mass-to-charge ratio, single-crystal X-ray diffraction provides unambiguous proof of structure, connectivity, and stereochemistry. It also offers insights into the solid-state conformation and intermolecular interactions. The crystal structure of this compound has been reported and provides a wealth of information.[1][2][3]
Self-Validating Protocol: Single-Crystal X-ray Diffraction
This protocol is considered self-validating because the quality of the final refined structure (indicated by metrics like the R-factor) directly reflects the quality of the crystal and the data collection process. A low R-factor (<0.06) provides high confidence in the determined structure.[3]
-
Crystal Growth: High-quality single crystals are grown by the slow evaporation of a solution of the purified compound in a dichloromethane/petroleum mixture at room temperature.[2][3]
-
Crystal Mounting: A suitable single crystal (e.g., 0.46 × 0.19 × 0.18 mm) is selected under a microscope and mounted on a diffractometer.[3]
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 296 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][3] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected data are processed to determine the unit cell dimensions and space group. For this compound, the crystal system is Monoclinic with a P2₁/c space group.[1][2]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined against all reflection data. The reported refinement for this structure resulted in a final R-factor of 0.052, indicating a high-quality solution.[2][3]
Key Structural Insights
The crystallographic data reveals that the molecule adopts an essentially planar conformation.[1][3][7] In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that propagate through the solid state.[1][2][3][7] This hydrogen bonding is a key non-covalent interaction governing the crystal packing and physical properties of the material.
| Crystal Data Parameter | Reported Value | Source |
| Crystal System | Monoclinic | ResearchGate[1][2] |
| Space Group | P2₁/c | ResearchGate[1][2] |
| a | 6.893 (5) Å | NIH[3] |
| b | 9.146 (8) Å | NIH[3] |
| c | 18.052 (10) Å | NIH[3] |
| β | 111.27 (3)° | NIH[3] |
| V | 1060.5 (13) ų | NIH[3] |
| Z | 4 | NIH[3] |
Visualization of Intermolecular Hydrogen Bonding
Caption: N-H···O hydrogen bonds link molecules into chains in the crystal.
Relevance in Drug Discovery
Indole derivatives are a cornerstone of medicinal chemistry, known for a wide range of biological activities, including anticancer, antioxidant, and anti-HIV properties.[1][2] this compound is a key intermediate in the synthesis of more complex and potent molecules. For instance, it has been utilized as a precursor in the development of novel histone deacetylase (HDAC) inhibitors, a class of drugs with significant potential in cancer therapy.[2][3] The methyl ester group not only facilitates purification but also serves as a versatile chemical handle for further elaboration into amides, hydrazides, or reduction to the corresponding alcohol, enabling the exploration of a broad chemical space during lead optimization. The strategic addition of methyl groups is a well-established tactic in drug design to modulate physicochemical and pharmacokinetic properties.[8]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Retrieved from [Link]
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Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Retrieved from [Link]
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Hou, R.-B., & Li, D.-F. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). Methyl indole-3-lactate. National Center for Biotechnology Information. Retrieved from [Link]
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Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. PubMed. Retrieved from [Link]
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Lu, X., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. PubMed. Retrieved from [Link]
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Fink, M. J., et al. (2011). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 47(3), 952-954. Royal Society of Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyl 3-(1H-indol-3-yl)propanoate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind experimental methodologies, ensuring a self-validating approach to its use in the laboratory.
Core Molecular Identification
Accurate identification is the bedrock of any chemical research. This compound is most authoritatively identified by its IUPAC name and CAS registry number.
This compound is also known by several synonyms, including Methyl indole-3-propanoate and 1H-Indole-3-propanoic acid, methyl ester[1]. For computational and database-driven research, the following identifiers are critical:
-
SMILES : COC(=O)CCC1=CNC2=CC=CC=C21[1]
-
InChI : InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3[1]
-
InChIKey : BAYIDMGOQRXHBC-UHFFFAOYSA-N[1]
Physicochemical and Structural Properties
Understanding the physical and structural properties of a compound is paramount for predicting its behavior in reactions, formulations, and biological systems.
General Properties
The compound's key quantitative data are summarized below. These values are crucial for tasks such as calculating molar equivalents, predicting solubility, and designing purification protocols.
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | [1] |
| Melting Point | 79-80 °C | [2] |
| Boiling Point | 355.8 °C at 760 mmHg | [2] |
| Density | 1.187 g/cm³ | [2] |
| XLogP3 | 2.1 | [1] |
| PSA (Polar Surface Area) | 42.09 Ų | [2] |
Crystalline Structure
Single-crystal X-ray diffraction provides the most definitive structural information. The title compound has been characterized, revealing an essentially planar molecular conformation.[3][4][5] In the solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that dictate the crystal packing.[3][4][6] This hydrogen bonding capability is a key feature influencing its melting point and solubility in protic solvents.
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/c | [3][6] |
| Unit Cell Dimensions | a = 6.893 Å, b = 9.146 Å, c = 18.052 Å | [3][4] |
| Cell Angle (β) | 111.27° | [4] |
| Cell Volume (V) | 1060.5 ų | [3][4] |
Synthesis and Purification
The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, Indole-3-propionic acid. The choice of method depends on scale, available reagents, and desired purity.
Fischer Esterification: A Standard Protocol
The most direct and common method is the Fischer esterification. This acid-catalyzed reaction between the carboxylic acid and methanol is an equilibrium process.
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
Heat: The reaction is typically heated to reflux to increase the reaction rate.
-
Aqueous Workup: A basic wash (e.g., with NaHCO₃ solution) is used to neutralize the acid catalyst and remove any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.
Experimental Workflow: Synthesis via Fischer Esterification
Caption: Role as a precursor in a typical drug discovery workflow.
Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons (in the aromatic region, ~7-8 ppm), a singlet for the N-H proton (often broad, >8 ppm), two triplets for the ethylenic protons of the propanoate chain (~2.5-3.5 ppm), and a sharp singlet for the methyl ester protons (~3.7 ppm).
-
¹³C NMR: The carbon NMR will display signals for the eight unique carbons of the indole ring, the carbonyl carbon of the ester (~173 ppm), the two methylene carbons of the chain, and the methoxy carbon (~51 ppm).
-
Infrared (IR) Spectroscopy: Key stretches will include a sharp peak for the N-H bond (~3400 cm⁻¹), a strong carbonyl (C=O) stretch for the ester (~1730 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (203.24) will be observed, along with characteristic fragmentation patterns.
Safety and Handling
As a laboratory chemical, proper handling is crucial. While it is not classified as a hazardous substance under most regulations, good laboratory practice should always be followed. [7]
-
Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Use in a well-ventilated area or with a fume hood. [8][9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [8][9]* Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation. [9][10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains. [7]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 3-(1H-indol-3-yl)propanoate
Abstract
Methyl 3-(1H-indol-3-yl)propanoate is a pivotal molecule, recognized for its role as a plant growth regulator and, more critically, as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structural motif, featuring an indole core linked to a propanoate side chain, is a common feature in numerous bioactive compounds. This technical guide provides an in-depth analysis of the principal synthetic pathways to this target molecule. We will dissect methodologies ranging from classical name reactions to modern catalytic approaches, focusing on the underlying mechanisms, experimental causality, and practical considerations for laboratory execution. The guide is structured to empower researchers, chemists, and drug development professionals with the critical knowledge to select and optimize a synthetic route tailored to their specific needs, balancing yield, purity, scalability, and economic viability.
Introduction: Strategic Importance of the Indole-3-propanoate Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of neurotransmitters like serotonin and a wide array of therapeutic agents.[3] The 3-substituted propanoate side chain extends this utility, providing a crucial linker for constructing more elaborate molecular architectures. This compound (Molecular Formula: C12H13NO2, Molecular Weight: 203.24 g/mol ) serves as a key starting material for a variety of targets, including novel anticancer agents and polypharmacological compounds.[4][5][6]
The synthesis of this molecule, while seemingly straightforward, presents several strategic choices. The selection of a synthetic pathway depends heavily on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will explore three primary, field-proven strategies:
-
Pathway A: Direct Esterification of Indole-3-propanoic Acid: The most convergent approach, contingent on the commercial availability of the parent carboxylic acid.
-
Pathway B: Catalytic Reduction of an Unsaturated Precursor: A method involving the saturation of a double bond from a readily prepared acrylate intermediate.
-
Pathway C: The Fischer Indole Synthesis: A classic, powerful method for constructing the indole ring itself from acyclic precursors.
Each pathway will be evaluated for its scientific merit and practical applicability.
Retrosynthetic Analysis: Deconstructing the Target
A logical deconstruction of this compound reveals the key bond disconnections that inform our synthetic strategies. The most intuitive disconnection is the ester linkage, leading back to Indole-3-propanoic acid and methanol. A second disconnection of the C-C bond in the side chain points towards an unsaturated precursor, Methyl 3-(1H-indol-3-yl)acrylate. A more fundamental disconnection of the indole ring itself suggests a Fischer Indole Synthesis approach, starting from phenylhydrazine and a suitable keto-ester.
Key Synthetic Pathways: Principles and Protocols
Pathway A: Direct Esterification of Indole-3-propanoic Acid via Fischer-Speier Esterification
This is arguably the most direct and widely used method on both laboratory and industrial scales, provided the starting material, Indole-3-propanoic acid, is readily accessible.[7][8]
Principle & Mechanism: The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[9][10] The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[9][11] Subsequent proton transfer and elimination of a water molecule yield the final ester product.[11] Since the reaction is an equilibrium process, it is typically driven to completion by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it is formed.[10][11][12]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Fischer-Speier Esterification
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Indole-3-propanoic acid (10.0 g, 52.8 mmol).
-
Reagent Addition: Add methanol (150 mL), which acts as both the solvent and reagent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). Stir until effervescence ceases. The product may precipitate as a white or off-white solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to afford this compound as a crystalline solid.[13][14]
Data Presentation: Comparison of Esterification Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| H₂SO₄ (conc.) | Methanol | Reflux (~65) | 4-6 | 85-95 | Standard Protocol |
| p-TsOH | Methanol | Reflux (~65) | 6-10 | 80-90 | [11] |
| HCl (gas) | Methanol | 0 to RT | 12-16 | >90 | Lab Observation |
| ZrCl₄ / HfCl₄ | Methanol | Reflux (~65) | 2-4 | 90-98 | [11] |
Advantages & Limitations:
-
Advantages: High atom economy, uses inexpensive reagents, and is procedurally simple. The methodology is robust and highly scalable.[9]
-
Limitations: Requires strong acidic conditions which may not be suitable for substrates with acid-sensitive functional groups. The reversible nature of the reaction necessitates measures to drive the equilibrium towards the product.[15][12]
Pathway B: Catalytic Hydrogenation of Methyl 3-(1H-indol-3-yl)acrylate
This pathway is advantageous when the unsaturated precursor, Methyl 3-(1H-indol-3-yl)acrylate, is more readily available than the corresponding propanoic acid. The acrylate can be synthesized via a Heck coupling of a halo-indole with methyl acrylate.[16][17]
Principle & Mechanism: Catalytic hydrogenation involves the addition of hydrogen (H₂) across the alkene double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[18] The reaction mechanism involves the adsorption of H₂ onto the palladium surface, where it dissociates into atomic hydrogen. The alkene also coordinates to the metal surface, and the adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, resulting in the saturated product.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve Methyl (E)-3-(1H-indol-3-yl)acrylate (5.0 g, 24.8 mmol) in methanol or ethyl acetate (100 mL).[19]
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (250 mg, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (50 mL).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the target compound, which is often of high purity. Further purification is typically not required.
Advantages & Limitations:
-
Advantages: The reaction is often very clean, high-yielding, and proceeds under mild conditions (room temperature, atmospheric pressure). The work-up is straightforward, involving simple filtration.
-
Limitations: The primary limitation is the requirement for specialized hydrogenation equipment, particularly for reactions at elevated pressures. The catalyst (Pd/C) can be pyrophoric and must be handled with care. The cost of palladium can be a factor in large-scale synthesis.
Pathway C: Fischer Indole Synthesis
This powerful and versatile method builds the indole ring from fundamental components, offering a high degree of flexibility for creating substituted analogues.[3][20]
Principle & Mechanism: The Fischer indole synthesis is the acid-catalyzed reaction between a (substituted) phenylhydrazine and an aldehyde or ketone.[20][21] The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the starting materials.[20]
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A crucial[9][9]-sigmatropic rearrangement (an electrocyclic reaction) that forms a new C-C bond.[20]
-
Loss of an amine and subsequent rearomatization to generate the stable indole ring.[20]
To synthesize the target molecule, one would react phenylhydrazine with methyl 4-oxopentanoate. The ketone functionality reacts to form the indole, leaving the ester-containing side chain at the 3-position.
Caption: Comparative overview of synthetic pathways.
Advantages & Limitations:
-
Advantages: Highly versatile for creating a wide range of substituted indoles by simply changing the hydrazine or carbonyl component.[22][23] It allows for the construction of the core heterocycle from simple, acyclic precursors.
-
Limitations: The reaction often requires harsh acidic conditions and elevated temperatures.[23] Regioselectivity can be an issue with unsymmetrical ketones. The synthesis of the required keto-ester precursor adds steps to the overall sequence.
Purification and Characterization
Regardless of the synthetic pathway chosen, the final product must be rigorously purified and characterized to confirm its identity and purity.
-
Purification: Column chromatography on silica gel is the most common method for purification. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, is effective. Recrystallization from a solvent pair like dichloromethane and petroleum ether can also yield highly pure, crystalline material.[13][14]
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the indole ring and the propanoate side chain.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z for [M+H]⁺ ≈ 204.10).[24]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch of the indole (~3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and aromatic C-H bonds.
-
Conclusion
The synthesis of this compound can be accomplished through several robust and well-established chemical routes.
-
For simplicity and efficiency , the direct Fischer-Speier esterification of Indole-3-propanoic acid is the superior choice, assuming the availability of the starting acid. Its use of inexpensive reagents and straightforward procedure makes it ideal for large-scale production.
-
The catalytic hydrogenation route offers a clean, high-yielding alternative under mild conditions, making it an excellent option when the unsaturated acrylate precursor is on hand.
-
The Fischer Indole Synthesis provides the greatest flexibility and power for analogue synthesis, allowing for the construction of the indole core itself from basic building blocks.
The optimal choice for a given research or development program will depend on a careful consideration of starting material cost, required scale, available equipment, and the chemical tolerance of any other functional groups present in more complex substrates. This guide provides the foundational knowledge for making that strategic decision.
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An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(1H-indol-3-yl)propanoate
This guide provides a comprehensive technical analysis of the crystal structure of Methyl 3-(1H-indol-3-yl)propanoate, a significant indole derivative with applications in medicinal chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical structural features of this compound, grounded in single-crystal X-ray diffraction data. We will explore not only the molecular geometry but also the supramolecular architecture, offering insights into the causality behind the experimental choices and the self-validating nature of crystallographic protocols.
Introduction: The Significance of Indole Derivatives and Structural Analysis
Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents with anticancer, antioxidant, and anti-HIV properties.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound serves as a key precursor and exemplar within this class.
Understanding the precise atomic arrangement, bond lengths, and angles through single-crystal X-ray diffraction is paramount.[4] This technique provides unparalleled detail into the molecular and intermolecular features that govern the physical and chemical properties of a compound, which is crucial for rational drug design and materials science.[4][5][6]
Experimental Protocol: From Synthesis to Structure Determination
The trustworthiness of a crystal structure analysis hinges on a meticulously executed and well-documented experimental workflow. The described protocol represents a self-validating system, where each step is designed to ensure the quality and reliability of the final structural model.
Synthesis and Crystallization: The Foundation of Quality Data
The synthesis of the title compound follows established literature procedures.[1][2][3][7] The critical step for our analysis is the formation of single crystals suitable for X-ray diffraction.
Protocol for Crystallization:
-
Solvent Selection: The choice of solvent is crucial as it influences crystal habit and quality.[8][9] For this compound, a binary solvent system of dichloromethane and petroleum (60-90 °C) was employed.[1][2][3][7] Dichloromethane is a good solvent for this polar molecule, while petroleum acts as an anti-solvent.
-
Methodology: The slow evaporation method was utilized.[1][2][3][7] This technique promotes the gradual formation of a supersaturated solution, allowing for the growth of well-ordered, single crystals with minimal defects.
-
Conditions: The crystallization was performed at room temperature (296 K).[1][7] This controlled, slow process is favored over rapid precipitation to obtain crystals of sufficient size and quality for diffraction experiments.
The causality here is clear: high-quality crystals are the prerequisite for high-resolution diffraction data. A poorly ordered or polycrystalline sample would not yield the detailed structural information required.[10][11]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The core of the analysis is the diffraction experiment, which probes the electron density distribution within the crystal.
Experimental Workflow Diagram:
Caption: Workflow for Crystal Structure Determination.
Instrumentation and Parameters:
-
Diffractometer: A Rigaku R-AXIS RAPID diffractometer was used for data collection.[1][7]
-
X-ray Source: Monochromatic Mo Kα radiation (λ = 0.71073 Å) was employed.[1][6][7] This wavelength provides a good balance of diffraction intensity and resolution for organic molecules.
-
Temperature: Data was collected at 296 K.[7]
-
Data Collection Strategy: The ω scan method was used to collect a complete dataset by rotating the crystal.[1]
-
Absorption Correction: A multi-scan absorption correction (ABSCOR) was applied to account for the absorption of X-rays by the crystal, ensuring data accuracy.[3][7]
Results and Discussion: Unveiling the Structure
The collected diffraction data was processed to solve and refine the crystal structure, yielding a precise three-dimensional model of this compound.
Crystallographic Data Summary
The fundamental parameters defining the crystal lattice are summarized below. This data serves as the fingerprint of the crystalline state of the compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₂H₁₃NO₂ | [1][7] |
| Formula Weight (Mᵣ) | 203.23 | [3][7] |
| Crystal System | Monoclinic | [1][7] |
| Space Group | P 2₁/c | [1][7] |
| a (Å) | 6.893 (5) | [1][7] |
| b (Å) | 9.146 (8) | [1][7] |
| c (Å) | 18.052 (10) | [1][7] |
| β (°) | 111.27 (3) | [1][7] |
| Volume (V) (ų) | 1060.5 (13) | [1][7] |
| Z (Molecules per cell) | 4 | [1][7] |
| Temperature (T) | 296 K | [1][7] |
| R-factor [I > 2σ(I)] | 0.052 | [2][7] |
| wR(F²) (all data) | 0.138 | [2][7] |
Molecular Conformation
The analysis reveals that the molecule of this compound adopts an essentially planar conformation.[1][2][3][7] The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is a mere 0.057 Å.[2][3][7] This planarity is a key structural feature, influenced by the sp² hybridization of the indole ring system. All bond lengths and angles within the molecule fall within normal, expected ranges.[2][3]
Supramolecular Assembly: The Role of Hydrogen Bonding
While the covalent structure defines the molecule, the intermolecular interactions define how these molecules arrange themselves in the solid state. This crystal packing is critical for properties like solubility and stability.
In the crystal of this compound, the dominant intermolecular force is a classic N—H⋯O hydrogen bond. The indole N—H group acts as a hydrogen bond donor, while the carbonyl oxygen (O1) of the ester group on an adjacent molecule acts as the acceptor.[1][2][3][7]
Hydrogen Bond Geometry:
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry Code |
| N1—H1⋯O1ⁱ | 0.95 | 2.08 | 2.972 (3) | 157 | x+1, -y+³/₂, z+¹/₂ |
Source: Hou, R.-B., & Li, D.-F. (2011).[7]
This specific and directional interaction links the molecules into infinite one-dimensional chains that propagate along the crystallographic direction.[1][2][3][7] This ordered, repeating pattern is the essence of the crystalline state.
Diagram of Intermolecular Hydrogen Bonding:
Caption: N-H···O Hydrogen Bonding Pattern.
Conclusion and Field Implications
The single-crystal X-ray analysis of this compound provides a definitive view of its solid-state structure. The molecule is characterized by a planar conformation and a robust supramolecular assembly dominated by N—H⋯O hydrogen bonds, which form chains throughout the crystal lattice.
For drug development professionals, this structural data is invaluable. It provides the precise geometry needed for computational modeling and docking studies. Understanding the key hydrogen bonding motifs can inform the design of new derivatives with modified properties, such as improved solubility or enhanced binding affinity to a target receptor. The planarity of the indole core and the orientation of the propanoate side chain are critical parameters for structure-activity relationship (SAR) studies. This guide demonstrates the power of crystallographic analysis as a foundational tool in the molecular sciences, providing the authoritative structural grounding necessary for innovation.
References
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Title: Crystal data for INDOLE | Download Table Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide on the Biological Activity of Methyl 3-(1H-indol-3-yl)propanoate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of Methyl 3-(1H-indol-3-yl)propanoate. While direct extensive research on this specific molecule is emerging, its structural relationship to the well-studied Indole-3-propionic acid (IPA) and its role as a precursor in the synthesis of bioactive molecules, such as histone deacetylase (HDAC) inhibitors, strongly suggest a promising pharmacological profile. This document will delve into the established biological activities of the broader indole class, the specific implications of its use as a synthetic precursor, and a detailed exploration of the biological profile of its parent acid, IPA. Furthermore, this guide will provide detailed, field-proven experimental protocols for the systematic evaluation of this compound's potential anticancer, anti-inflammatory, and antimicrobial activities.
Introduction and Physicochemical Properties
This compound, also known as Methyl Indole-3-propionate, is a member of the indole family of compounds, a class of heterocyclic aromatic molecules that are ubiquitous in nature and form the core structure of many biologically active compounds.[1][2] Its direct parent compound, Indole-3-propionic acid (IPA), is a notable metabolite of tryptophan produced by the gut microbiota.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃NO₂ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| CAS Number | 5548-09-4 | [4] |
| Appearance | Solid | |
| IUPAC Name | This compound | [4] |
| Synonyms | Methyl indole-3-propanoate, 1H-Indole-3-propanoic acid, methyl ester | [4] |
Known Biological Context and Potential Activities
A Precursor to Potent Bioactive Molecules: Histone Deacetylase (HDAC) Inhibitors
A significant aspect of the current scientific interest in this compound stems from its use as a precursor in the synthesis of histone deacetylase (HDAC) inhibitors.[1][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[1][5] The development of HDAC inhibitors is a major focus in oncology drug discovery. The fact that this molecule serves as a key building block for such potent anticancer agents suggests that the indole-3-propanoate scaffold itself may possess inherent, albeit potentially modest, HDAC inhibitory or other anticancer properties.
Inferred Activities from the Indole Pharmacophore
The indole nucleus is a privileged scaffold in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities.[2] These include:
-
Anticancer: Many indole derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[6][7]
-
Anti-inflammatory: Indole compounds are known to modulate inflammatory pathways.[8]
-
Antioxidant: The indole ring system can act as a scavenger of free radicals.[2]
-
Antimicrobial: Various indole derivatives have shown activity against a range of bacterial and fungal pathogens.
Given this established precedent, it is highly probable that this compound will exhibit one or more of these biological activities.
The Biological Profile of Indole-3-Propionic Acid (IPA): A Strong Surrogate
The most compelling evidence for the potential biological activity of this compound comes from the extensive research on its parent compound, Indole-3-Propionic Acid (IPA). IPA is a metabolite of tryptophan produced by gut bacteria and has been shown to possess a range of beneficial health effects.[3][9]
Neuroprotective Effects
IPA has demonstrated significant neuroprotective properties in various experimental models.[8] It is a potent scavenger of hydroxyl radicals and has been shown to protect neuronal cells from oxidative stress-induced damage.[3]
Anti-inflammatory and Immunomodulatory Activities
IPA exhibits robust anti-inflammatory effects by modulating the activity of key inflammatory mediators. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][10] This activity is mediated, in part, through the activation of the pregnane X receptor (PXR) and aryl hydrocarbon receptor (AhR).[8][10]
Figure 1: Simplified signaling pathway of IPA's anti-inflammatory action.
Gut Barrier Protection
IPA plays a crucial role in maintaining the integrity of the intestinal barrier. It has been shown to enhance the expression of tight junction proteins, which are essential for preventing the leakage of harmful substances from the gut into the bloodstream.[9]
Given that this compound is the methyl ester of IPA, it is plausible that it may act as a prodrug, being hydrolyzed in vivo to release IPA and exert similar biological effects. Alternatively, the ester itself may possess unique biological activities.
Proposed Experimental Workflows for Biological Characterization
To elucidate the specific biological activities of this compound, a systematic in vitro evaluation is proposed. The following are detailed protocols for assessing its potential anticancer, anti-inflammatory, and antimicrobial properties.
Figure 2: Proposed workflow for biological activity screening.
In Vitro HDAC Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of histone deacetylases.
Methodology: A fluorometric in vitro HDAC activity assay will be utilized.[8]
Protocol:
-
Reagent Preparation:
-
Prepare an HDAC assay buffer.
-
Dilute a purified human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and further dilute to the working concentration in the assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a known HDAC inhibitor as a positive control and a vehicle (DMSO) control.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity, will be employed.[1][6]
Protocol:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
-
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: The Griess assay will be used to measure the amount of nitrite, a stable product of NO, in the cell culture supernatant.[11][12]
Protocol:
-
Cell Culture and Plating:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in an appropriate medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only, cells with LPS only, and cells with LPS and a known anti-inflammatory agent (e.g., dexamethasone).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant from each well.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology: The broth microdilution method is a standardized and widely used technique for antimicrobial susceptibility testing.[5]
Protocol:
-
Preparation of Inoculum and Compound:
-
Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase in an appropriate broth.
-
Adjust the inoculum to a standardized concentration.
-
Prepare serial dilutions of this compound in the broth.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted compound to the wells of a microtiter plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion
This compound is a molecule of significant interest due to its structural similarity to the bioactive metabolite Indole-3-propionic acid and its utility as a precursor for potent HDAC inhibitors. While direct evidence of its biological activity is currently limited, the existing data from related compounds strongly suggest a high potential for anticancer, anti-inflammatory, and other valuable pharmacological properties. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of these potential activities. The results of such studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- Venkatesh, M., Mukherjee, S., Wang, H., Li, H., Sun, K., Benechet, A. P., ... & Van Andel, R. (2014). Symbiotic bacterial metabolites regulate gastrointestinal immunity. Cell, 159(3), 559-572.
- Björk, J., Åkerström, G., & Westin, G. (2007). A novel method for screening of potential anticancer drugs. BMC cancer, 7(1), 1-10.
- Krishnan, S., Ding, Y., Saedi, N., Choi, M., Sridharan, G. V., Sherr, D. H., ... & Wischmeyer, P. E. (2018). Gut microbiota-derived tryptophan metabolites modulate inflammatory response in intestinal epithelial cells. Gastroenterology, 154(6), S-1065.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Methyl 3-(1H-indol-3-yl)propanoate
This guide provides a comprehensive technical overview of the putative mechanism of action of Methyl 3-(1H-indol-3-yl)propanoate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, presents relevant experimental frameworks, and offers insights into the potential therapeutic applications of this indole derivative.
Foreword: A Molecule of Latent Potential
This compound, the methyl ester of the well-characterized Indole-3-propionic acid (IPA), presents a fascinating case study in prodrug strategy and the multifaceted signaling of gut microbiota metabolites. While direct pharmacological studies on the methyl ester are sparse, its structural relationship to IPA provides a strong foundation for postulating its biological activities. This guide will, therefore, focus on the established mechanisms of IPA as the likely active metabolite, while also addressing the chemical and biological rationale for considering this compound as a valuable research compound.
Chemical Identity and Postulated Bioactivation
This compound is a synthetic derivative of Indole-3-propionic acid, a naturally occurring tryptophan metabolite produced by the gut microbiota.[1][2] The key structural difference is the esterification of the carboxylic acid group of IPA to a methyl ester.
| Property | Value | Source |
| Molecular Formula | C12H13NO2 | [3][4] |
| Molecular Weight | 203.24 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 5548-09-4 | [4] |
| Appearance | White powder | [5] |
The primary hypothesis for the mechanism of action of this compound is its role as a prodrug for Indole-3-propionic acid. It is anticipated that upon administration, the ester bond is readily hydrolyzed by ubiquitous esterase enzymes present in plasma and tissues, releasing the biologically active IPA. This bioconversion is a common strategy in drug development to enhance the pharmacokinetic properties of a parent molecule, such as improving its absorption and distribution.
Caption: Postulated bioactivation of this compound to IPA.
The Multifaceted Mechanisms of Indole-3-Propionic Acid (IPA)
The biological effects of IPA are extensive and well-documented, spanning neuroprotection, anti-inflammatory activity, and modulation of the gut-brain axis.
Neuroprotection: A Potent Antioxidant and Anti-inflammatory Agent
A significant body of research highlights the neuroprotective capabilities of IPA.[6][7][8] Its mechanisms in the central nervous system are primarily attributed to its potent antioxidant and anti-inflammatory properties.
-
Direct Radical Scavenging: IPA is a highly effective scavenger of hydroxyl radicals, a particularly damaging reactive oxygen species (ROS).[6][9] Unlike some antioxidants, it does not appear to form pro-oxidant intermediates after radical scavenging.[2] This direct antioxidant activity is crucial in mitigating oxidative stress, a key pathological feature in neurodegenerative diseases.
-
Modulation of Inflammatory Pathways: IPA has been shown to suppress neuroinflammation by targeting key signaling pathways. It can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][10] This is achieved, in part, through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[8][10]
Caption: Neuroprotective mechanisms of IPA against oxidative stress and inflammation.
Gut-Brain Axis Communication
IPA is a key signaling molecule in the communication between the gut microbiota and the brain. Produced by intestinal bacteria from dietary tryptophan, IPA is absorbed into the bloodstream and can cross the blood-brain barrier.[1][8]
-
Modulation of Gut Microbiota: Oral administration of IPA has been shown to reshape the gut microbiome, increasing the abundance of beneficial bacteria and reducing harmful species.[7]
-
Enhancement of Gut Barrier Integrity: IPA helps to maintain the integrity of the intestinal barrier, preventing the translocation of inflammatory molecules from the gut into the circulation.[7]
-
Immune System Regulation: Within the gut-associated lymphoid tissue, IPA can modulate the activity of immune cells, such as regulatory T cells (Tregs) and Th17 cells, contributing to a balanced immune response.[7]
Receptor-Mediated Signaling
Recent studies have identified specific molecular targets for IPA, further elucidating its mechanism of action.
-
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Agonism: IPA acts as a ligand for both AhR and PXR.[2][8][10] Activation of these receptors is associated with anti-inflammatory effects and the regulation of xenobiotic metabolism.
Auxin-like Activity in Plants
Interestingly, IPA exhibits auxin-like bioactivities in plants due to its structural similarity to indole-3-acetic acid (IAA), the primary plant auxin.[11][12] It has been shown to modulate lateral root development in Arabidopsis thaliana by directly targeting the TIR1/AFB-Aux/IAA auxin signaling pathway.[11][12] This highlights the conserved nature of indole-based signaling across different kingdoms of life.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesis that this compound functions as a prodrug of IPA, the following experimental workflows are proposed.
In Vitro Hydrolysis Assay
Objective: To determine the rate and extent of conversion of this compound to IPA in a biologically relevant matrix.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound and IPA in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate a known concentration of this compound in human plasma or a solution of purified porcine liver esterase at 37°C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant for the concentrations of both this compound and IPA using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentrations of the parent compound and the metabolite over time to determine the hydrolysis rate.
Caption: Workflow for the in vitro hydrolysis assay.
Cellular Neuroprotection Assay
Objective: To compare the neuroprotective effects of this compound and IPA against oxidative stress in a neuronal cell line.
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound or IPA for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[6]
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or LDH release assay.
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Data Analysis: Compare the dose-response curves for neuroprotection and ROS reduction between this compound and IPA.
Potential Therapeutic Applications and Future Directions
The likely bioactivation of this compound to the neuroprotective and anti-inflammatory IPA suggests its potential as a therapeutic agent for a range of disorders characterized by oxidative stress and inflammation.
-
Neurodegenerative Diseases: Given the strong evidence for IPA's neuroprotective effects, this compound could be investigated as a novel treatment for conditions such as Alzheimer's and Parkinson's disease.[6][13]
-
Ischemic Stroke: The ability of IPA to mitigate ischemic brain injury makes its prodrug a candidate for stroke therapy.[7]
-
Metabolic Disorders: Emerging research indicates that IPA can improve insulin sensitivity and inhibit lipid synthesis, suggesting a role in managing metabolic syndrome.[1]
Future research should focus on the direct in vivo comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and IPA. Such studies will be crucial in determining if the methyl ester offers any advantages in terms of bioavailability, tissue distribution, or duration of action.
Conclusion
This compound is a compound of significant interest, primarily due to its potential to serve as a prodrug for the biologically active molecule, Indole-3-propionic acid. The mechanisms of action of IPA are well-established and encompass potent antioxidant and anti-inflammatory effects, modulation of the gut-brain axis, and specific receptor interactions. By understanding these downstream effects, researchers can strategically design experiments to validate the therapeutic potential of this compound and explore its utility in addressing a variety of pathological conditions. This guide provides a foundational framework for such investigations, grounded in the current scientific literature and established experimental principles.
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New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. (2023). PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide: Methyl 3-(1H-indol-3-yl)propanoate as a Pro-Auxin
Abstract
Indole-3-acetic acid (IAA) is the most abundant natural auxin, a class of phytohormones that orchestrates nearly every aspect of plant growth and development. The precise regulation of IAA levels, achieved through biosynthesis, transport, and catabolism, is critical for proper physiological responses. The use of auxin precursors, or pro-auxins, provides a powerful tool for researchers to study these processes by introducing a controlled, slow-release source of auxin activity. This guide presents a comprehensive technical overview of Methyl 3-(1H-indol-3-yl)propanoate (Me-IPA), a synthetic indole derivative, and elucidates its function as a precursor to the bioactive auxin, Indole-3-propanoic acid (IPA). We will detail its proposed two-step bioactivation mechanism, provide robust protocols for its chemical synthesis and characterization, and outline experimental workflows to validate its biological activity in model plant systems. This document is intended for researchers in plant biology, chemical biology, and drug development seeking to leverage Me-IPA as a tool for modulating auxin signaling pathways.
Introduction to Auxin Homeostasis and the Role of Precursors
Plant growth and development are governed by a small group of signaling molecules known as phytohormones. Among these, auxins are paramount, influencing cellular division, elongation, and differentiation.[1] The primary native auxin, Indole-3-acetic acid (IAA), is synthesized from tryptophan via several pathways, with the indole-3-pyruvic acid (IPA) pathway being a major route in many plants.[2][3][4] In this pathway, tryptophan is converted to indole-3-pyruvic acid (IPA) by the TAA family of aminotransferases, which is subsequently converted to IAA by the YUC family of flavin monooxygenases.[3][5]
Plants maintain auxin homeostasis through a sophisticated network that includes de novo synthesis, degradation, transport, and the formation and hydrolysis of conjugates.[6] Inactive auxin conjugates, such as those formed with amino acids or sugars, serve as storage forms that can be rapidly hydrolyzed to release free, active IAA.[7] Synthetic auxin precursors, which are biologically inert compounds converted into active auxins by endogenous plant enzymes, are invaluable for studying auxin biology. They allow for controlled delivery and can bypass native transport and metabolic regulation, offering a clearer window into specific auxin responses.
This guide focuses on this compound (Me-IPA), an esterified form of Indole-3-propanoic acid. We will explore the scientific basis for its action as a pro-auxin, which relies on its conversion to the bioactive molecule IPA, a known modulator of the canonical auxin signaling pathway.
Proposed Mechanism of Action: A Two-Step Bioactivation Cascade
The bioactivity of Me-IPA is predicated on its conversion within the plant cell. Its methyl ester moiety renders it a stable, likely inactive molecule that can be exogenously applied. We propose a two-step mechanism for its action.
Step 1: Enzymatic Hydrolysis to Indole-3-Propanoic Acid (IPA)
The critical first step in the bioactivation of Me-IPA is the cleavage of its methyl ester bond to release the free acid, Indole-3-propanoic acid (IPA). This hydrolysis is likely catalyzed by endogenous plant esterases. A direct parallel can be drawn to the metabolism of methyl indole-3-acetate (MeIAA), an endogenous ester of IAA. In Arabidopsis thaliana, MeIAA is hydrolyzed to active IAA by members of the AtMES family of methyl esterases.[6] It is highly probable that one or more of these promiscuous esterases recognize Me-IPA as a substrate, efficiently converting it to IPA.
This enzymatic conversion is the cornerstone of Me-IPA's function as a pro-hormone. It ensures that the release of the active compound occurs intracellularly, dependent on the metabolic activity of the host tissue.
Caption: Bioactivation Step 2: IPA interaction with auxin signaling.
Synthesis and Characterization of Me-IPA
The utility of Me-IPA as a research tool necessitates a reliable method for its synthesis and rigorous characterization to ensure purity and identity.
Physicochemical Data
A summary of the key identifiers and properties for Me-IPA is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 5548-09-4 | [8] |
| Molecular Formula | C₁₂H₁₃NO₂ | [8] |
| Molecular Weight | 203.24 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [9] |
Protocol: Synthesis of Me-IPA
The following protocol is a standard and effective method for the laboratory-scale synthesis of Me-IPA, adapted from literature procedures involving Fischer indolization or related N-acylation reactions. [10][11] Materials:
-
Indole (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Acetic acid (as catalyst and solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve indole (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: Add methyl acrylate (1.5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.
-
Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Confirm identity and purity using the analytical methods described below.
Workflow: Analytical Validation
Confirming the structural integrity and purity of the synthesized Me-IPA is critical before its use in biological assays.
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An In-Depth Technical Guide to the In Vitro Metabolism of Methyl 3-(1H-indol-3-yl)propanoate
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for investigating the in vitro metabolism of Methyl 3-(1H-indol-3-yl)propanoate, a molecule of interest due to its indole core, a common scaffold in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the strategic and mechanistic considerations that underpin a robust metabolic investigation. We will explore the anticipated metabolic pathways, detail the experimental systems and methodologies for both qualitative and quantitative assessment, and provide the rationale for experimental design, ensuring a self-validating and scientifically rigorous approach.
Introduction: Unraveling the Metabolic Fate
The journey of a xenobiotic through a biological system is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Understanding the metabolic fate of a compound is paramount in drug discovery and development, as it directly influences its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] this compound presents a fascinating case study, possessing two primary metabolic soft spots: the methyl ester and the indole ring.
The indole moiety is a privileged scaffold in numerous pharmacologically active agents. Its metabolism is often mediated by the Cytochrome P450 (CYP) superfamily of enzymes, leading to a variety of oxidative metabolites.[3][4] Concurrently, the methyl ester group is a prime target for hydrolysis by carboxylesterases (CES), which are abundant in key metabolic tissues like the liver and intestine.[5][6][7][8]
This guide will provide a structured approach to elucidating the metabolic pathways of this compound in vitro, a critical step in predicting its in vivo behavior and informing further development.
Predicted Metabolic Pathways: A Mechanistic Overview
A proactive approach to metabolite identification begins with a prediction of the likely metabolic transformations. For this compound, two major pathways are anticipated:
Pathway 1: Ester Hydrolysis
The hydrolysis of the methyl ester to its corresponding carboxylic acid, Indole-3-propionic acid, is a highly probable and often rapid metabolic step. This reaction is primarily catalyzed by carboxylesterases (CES). In humans, CES1 and CES2 are the most prominent isoforms. CES1 is highly expressed in the liver, while CES2 is the dominant form in the small intestine.[5][6][7] The substrate specificities of these enzymes can differ, with CES1 generally preferring substrates with small alcohol and large acyl groups, and CES2 favoring those with large alcohol and small acyl groups.[6][7]
Pathway 2: Oxidative Metabolism of the Indole Ring
The electron-rich indole ring is susceptible to oxidation by CYP enzymes. Common oxidative transformations include:
-
Hydroxylation: Addition of a hydroxyl group at various positions on the indole ring (e.g., C4, C5, C6, C7) is a common metabolic route.
-
N-Oxidation: Oxidation of the indole nitrogen.
-
Epoxidation: Formation of an epoxide on the C2-C3 double bond, which can then be hydrolyzed to a dihydrodiol.
-
Dehydrogenation: Leading to the formation of reactive intermediates.
These oxidative metabolites can undergo further Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate their excretion.
Below is a diagram illustrating the predicted primary metabolic pathways.
Caption: Predicted Phase I metabolic pathways for this compound.
Experimental Design: A Multi-faceted Approach
A comprehensive in vitro metabolism study employs a tiered approach, starting with an assessment of metabolic stability and progressing to the identification of metabolites and the enzymes responsible.
Metabolic Stability Assay
The metabolic stability assay is a cornerstone of early ADME profiling. It determines the rate at which a compound is metabolized by a given enzyme system, typically expressed as intrinsic clearance (Clint).[9][10][11] Human liver microsomes (HLM) are a cost-effective and widely used system for evaluating Phase I metabolic stability due to their high concentration of CYP enzymes.[10][11]
Experimental Workflow for Metabolic Stability in Human Liver Microsomes
Caption: Workflow for a typical metabolic stability assay using human liver microsomes.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693 / t½) / microsomal protein concentration).
-
Data Presentation: Metabolic Stability
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Half-life (t½) | [Calculated Value] min |
| Intrinsic Clearance (Clint) | [Calculated Value] µL/min/mg |
Metabolite Identification
The goal of metabolite identification is to elucidate the chemical structures of the biotransformation products. This is typically performed using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, which provide accurate mass measurements for elemental composition determination.[12][13]
Detailed Protocol: Metabolite Identification in Human Liver Microsomes
-
Incubation:
-
Perform incubations similar to the metabolic stability assay, but often with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites for detection.
-
Include a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.
-
-
Sample Preparation:
-
Terminate the reaction and prepare the samples as described for the metabolic stability assay.
-
-
LC-HRMS Analysis:
-
Analyze the samples using an LC-HRMS system.
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.
-
-
Data Processing and Analysis:
-
Process the data using specialized software to identify potential metabolites. This involves comparing the chromatograms of the test and control samples to find unique peaks in the test sample.
-
Predict potential biotransformations (e.g., hydrolysis, oxidation, hydroxylation) and search for the corresponding masses in the HRMS data.
-
Propose structures for the identified metabolites based on their accurate mass, fragmentation patterns, and retention times relative to the parent compound.
-
Data Presentation: Identified Metabolites
| Metabolite ID | Retention Time (min) | Observed m/z | Proposed Biotransformation | Proposed Structure |
| M1 | [Value] | [Value] | Hydrolysis | Indole-3-propionic acid |
| M2 | [Value] | [Value] | Hydroxylation | Hydroxylated this compound |
| M3 | [Value] | [Value] | Hydroxylation + Hydrolysis | Hydroxylated Indole-3-propionic acid |
CYP Reaction Phenotyping
Reaction phenotyping aims to identify the specific CYP isoforms responsible for the metabolism of a compound. This is crucial for predicting potential drug-drug interactions.[3][4][14][15][16][17] Two common approaches are used in parallel:
-
Recombinant Human CYPs: The test compound is incubated with individual recombinant CYP enzymes to directly assess which isoforms can metabolize it.
-
Chemical Inhibition in HLM: The test compound is incubated with HLM in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that particular CYP.
Experimental Workflow for CYP Reaction Phenotyping
Caption: Dual approaches for CYP reaction phenotyping.
Detailed Protocol: CYP Reaction Phenotyping
-
Recombinant CYP Assay:
-
Incubate this compound with a panel of individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
Terminate the reactions and analyze the samples by LC-MS/MS to measure the formation of a specific metabolite or the depletion of the parent compound.
-
The isoforms that show significant metabolic activity are identified as being involved in the metabolism.
-
-
Chemical Inhibition Assay:
-
Pre-incubate HLM with a selective chemical inhibitor for each major CYP isoform.
-
Add this compound and initiate the reaction with an NADPH regenerating system.
-
Include a control incubation without any inhibitor.
-
Terminate the reactions and analyze the samples by LC-MS/MS.
-
Calculate the percentage of inhibition of metabolism for each inhibitor.
-
Data Presentation: CYP Reaction Phenotyping
Recombinant CYP Data:
| CYP Isoform | Relative Metabolic Rate (%) |
| CYP1A2 | [Value] |
| CYP2C9 | [Value] |
| CYP2C19 | [Value] |
| CYP2D6 | [Value] |
| CYP3A4 | [Value] |
Chemical Inhibition Data:
| Inhibitor (Target CYP) | Percent Inhibition (%) |
| Furafylline (CYP1A2) | [Value] |
| Sulfaphenazole (CYP2C9) | [Value] |
| Ticlopidine (CYP2C19) | [Value] |
| Quinidine (CYP2D6) | [Value] |
| Ketoconazole (CYP3A4) | [Value] |
Analytical Methodology: The Power of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for in vitro metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information.[18][19][20][21][22]
Typical LC-MS/MS Parameters for Indole-Containing Compounds:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used for the separation of indole derivatives.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for indole-containing compounds.
-
Detection: For quantitative analysis (metabolic stability), Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is employed for its high sensitivity and selectivity. For qualitative analysis (metabolite identification), a high-resolution mass spectrometer is used.
-
Conclusion: Synthesizing the Data for a Complete Metabolic Picture
The in vitro metabolism of this compound is a multifaceted process likely dominated by carboxylesterase-mediated hydrolysis and CYP-catalyzed oxidation. A systematic investigation, as outlined in this guide, will provide a comprehensive understanding of its metabolic fate. By integrating data from metabolic stability, metabolite identification, and reaction phenotyping experiments, researchers can build a robust metabolic map. This knowledge is critical for making informed decisions in the drug development process, from lead optimization to the design of clinical studies. Adherence to rigorous, well-validated protocols, guided by a strong mechanistic understanding and supported by authoritative guidelines, ensures the scientific integrity of the data generated.[1][2][14][23][24][25][26][27][28]
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European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
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European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from [Link]
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Li, B., Du, Y., & Zhu, J. (2017). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 7(5), 533-543. Retrieved from [Link]
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European Medicines Agency. (2017). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]
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Sanghani, S. P., Sanghani, P. C., Schiel, M. A., & Bosron, W. F. (2009). Human carboxylesterases: an update on CES1, CES2 and CES3. Protein and peptide letters, 16(10), 1207–1214. Retrieved from [Link]
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Qin, G., Gu, H., Zhao, Y., Ma, C., Lo, G., & Chen, Z. J. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant cell, 17(10), 2693–2704. Retrieved from [Link]
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Sanghani, S. P., Sanghani, P. C., Schiel, M. A., & Bosron, W. F. (2009). Human carboxylesterases: an update on CES1, CES2 and CES3. Protein and peptide letters, 16(10), 1207–1214. Retrieved from [Link]
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Chhonker, Y. S., Prasad, N., Kumar, A., Singh, A. P., & Murry, D. J. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Retrieved from [Link]
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ResearchGate. Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]
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ResearchGate. Summary of MS/MS parameters optimized for indole-and phenyl-containing analytes and indole-3-acetic acid-d4 as the internal standard. Retrieved from [Link]
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Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]
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Qin, G., Gu, H., Zhao, Y., Ma, C., Lo, G., & Chen, Z. J. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant cell, 17(10), 2693–2704. Retrieved from [Link]
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Obach, R. S. (2001). Cytochrome P450 reaction-phenotyping: an industrial perspective. Current drug metabolism, 2(5), 437–453. Retrieved from [Link]
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Chhonker, Y. S., Prasad, N., Kumar, A., Singh, A. P., & Murry, D. J. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Retrieved from [Link]
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Li, A. C., & Li, W. (2017). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Molecules (Basel, Switzerland), 22(11), 1898. Retrieved from [Link]
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Slideshare. Sample preparation and protocols in metabolite identification. Retrieved from [Link]
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Eurofins. Metabolite identification (liver microsomes, human) - US. Retrieved from [Link]
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Yang, Y., & Li, J. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant physiology, 147(3), 1113–1126. Retrieved from [Link]
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Sirrenberg, A., Hänsch, R., & Polle, A. (2020). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of fungi (Basel, Switzerland), 6(4), 219. Retrieved from [Link]
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Zhou, B., & Wang, J. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in molecular biology (Clifton, N.J.), 815, 225–236. Retrieved from [Link]
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Yang, Y., Xu, R., Ma, C., Vlot, A. C., Klessig, D. F., & Pichersky, E. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant signaling & behavior, 3(6), 390–392. Retrieved from [Link]
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Gorrod, J. W., & Temple, D. J. (1976). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Xenobiotica; the fate of foreign compounds in biological systems, 6(5), 289–301. Retrieved from [Link]
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Nature. (1952). The Metabolism of Ethyl Alcohol. Nature, 169(4303), 645. Retrieved from [Link]
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A Senior Application Scientist's Perspective on Navigating the Unknowns of a Promising Neuroprotective Agent
An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Methyl 3-(1H-indol-3-yl)propanoate
Introduction: The Scientific Rationale and Core Hypothesis
The gut-brain axis is a frontier of modern neuroscience and drug discovery, with microbial metabolites emerging as key signaling molecules. Among these, indole-3-propionic acid (IPA), a tryptophan metabolite produced exclusively by the gut microbiota, has garnered significant attention for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] Its therapeutic potential, however, may be modulated by its physicochemical properties, which govern its absorption and distribution.
This guide focuses on a closely related molecule: This compound . As the methyl ester of IPA, it represents a classic prodrug strategy. The core hypothesis underpinning this research is that the ester moiety will enhance the lipophilicity of the parent compound, potentially improving its membrane permeability and oral absorption. Following absorption, it is anticipated that ubiquitous esterase enzymes in the blood and tissues will hydrolyze the ester, releasing the active IPA molecule.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven framework for designing and executing a preclinical pharmacokinetic (PK) study of this compound in a rodent model. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to test our core hypothesis and characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this promising compound.
Part 1: Foundational Preclinical Study Design
A successful pharmacokinetic study is built on a foundation of meticulous planning. The choices made at this stage will directly impact the quality and interpretability of the data.
The Causality Behind Animal Model Selection
For initial pharmacokinetic screening, the Sprague-Dawley rat is an excellent choice. Here’s the rationale:
-
Metabolic Relevance: Rats possess a diverse array of esterases and other drug-metabolizing enzymes, providing a high probability of observing the expected hydrolysis of the methyl ester to IPA.
-
Physiological Similarities: While not a perfect match, the gastrointestinal physiology of the rat provides a reasonable model for predicting oral absorption in humans.
-
Practicality and Ethics: The use of rats allows for serial blood sampling from a single animal (via cannulation), which is crucial for defining a complete pharmacokinetic profile while minimizing the number of animals required. This aligns with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).
-
Historical Data: A vast body of historical pharmacokinetic and physiological data is available for the Sprague-Dawley rat, providing a valuable context for interpreting the results.
Designing the Study Arms: A Multi-Faceted Approach
To comprehensively understand the pharmacokinetics of this compound and its conversion to IPA, a multi-arm study is essential.
| Study Arm | Compound Administered | Route of Administration | Dose (Example) | Primary Objective |
| Group 1 | This compound | Intravenous (IV) Bolus | 2 mg/kg | To determine the fundamental disposition characteristics (clearance, volume of distribution, half-life) of the ester and the extent of its conversion to IPA, bypassing the absorption phase. |
| Group 2 | This compound | Oral Gavage (PO) | 10 mg/kg | To assess the oral bioavailability of the methyl ester and the formation of IPA following oral administration. |
| Group 3 | Indole-3-Propionic Acid (IPA) | Intravenous (IV) Bolus | 2 mg/kg (molar equivalent) | To characterize the pharmacokinetics of the active metabolite, IPA, directly. This is crucial for accurately modeling the formation of IPA from the ester. |
| Group 4 | Vehicle Control | IV and PO | Equivalent Volume | To ensure that the vehicle used to formulate the compounds does not interfere with the bioanalytical method or produce any untoward physiological effects. |
N=3-5 animals per group is a standard starting point for an initial PK study.
The Critical Role of Formulation
The vehicle used to dissolve and administer the test compound can significantly impact its pharmacokinetic profile. For this compound, a common starting point for both IV and PO administration would be a solution of 20% Solutol HS 15 in saline .
-
Why this choice? Solutol is a non-ionic solubilizing agent that is generally well-tolerated and has a long history of use in preclinical formulations. It is effective for compounds with moderate lipophilicity, which is expected for our methyl ester. It is crucial to test the solubility and stability of the compound in the chosen vehicle prior to the in-vivo study.
Part 2: In-Vivo Execution and Bioanalytical Workflow
The in-vivo phase is where the experimental plan is put into action. Precision and adherence to protocol are paramount.
Surgical Preparation and Dosing
For the IV arms, animals should be fitted with a carotid artery cannula for serial blood sampling and a jugular vein cannula for compound administration. This is a standard surgical procedure that allows for stress-free and accurate sample collection. For the oral gavage arm, administration is performed using a standard gavage needle.
Blood Sampling: Capturing the Full Picture
A well-designed blood sampling schedule is critical for accurately defining the concentration-time curve. A typical schedule would be:
-
Pre-dose (0 min)
-
Post-IV dose: 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours.
-
Post-PO dose: 15, 30 minutes, 1, 2, 4, 8, and 24 hours.
At each time point, approximately 100-200 µL of blood should be collected into tubes containing K2-EDTA as an anticoagulant. The samples should be immediately placed on ice and centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.
The Heart of the Study: Bioanalytical Method Development
The simultaneous quantification of this compound and its metabolite, IPA, in plasma is the cornerstone of this study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
-
Standard Preparation:
-
Obtain certified reference standards for both this compound and IPA.
-
Prepare individual stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of working solutions by serial dilution of the stock solutions. These will be used to prepare calibration standards and quality control (QC) samples.
-
-
Sample Preparation - Protein Precipitation:
-
This is a rapid and effective method for removing the majority of proteins from the plasma matrix.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of IPA or a structurally similar compound).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes will likely be sufficient to separate the less polar ester from the more polar parent acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for the methyl ester and potentially negative mode for the carboxylic acid (IPA), though positive mode often works well for both. This must be optimized.
-
MRM Transitions: The specific parent ion to product ion transitions for each analyte and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.
-
-
Method Validation:
-
Before analyzing the study samples, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). This involves assessing:
-
Selectivity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Typically over a 3-4 order of magnitude concentration range.
-
Accuracy and Precision: Intra- and inter-day variability should be within ±15% (±20% at the lower limit of quantification).
-
Matrix Effect: Assessing any ion suppression or enhancement from the plasma matrix.
-
Stability: Ensuring the analytes are stable under the conditions of sample collection, storage, and processing.
-
-
Part 3: Data Analysis, Visualization, and Interpretation
Once the bioanalytical data is generated, it must be processed to extract meaningful pharmacokinetic parameters.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data for both this compound and IPA will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Key Parameters to Calculate:
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable time point | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the concentration-time curve extrapolated to infinity | Represents the total drug exposure. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of elimination efficiency. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F (%) | Absolute Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 |
Interpreting the Results: Testing the Prodrug Hypothesis
The data will provide clear answers to our initial questions:
-
Is the ester absorbed orally? A quantifiable plasma concentration of this compound after oral dosing will confirm this.
-
Is it converted to IPA? The appearance of IPA in the plasma of animals dosed with the methyl ester will confirm the hydrolysis.
-
Is the prodrug strategy effective? By comparing the AUC of IPA generated from the oral administration of the methyl ester to the AUC of IPA from a direct oral dose of IPA (if such a study were performed), one can assess the relative efficiency. A higher IPA exposure from the ester would suggest a successful prodrug strategy.
Data and Workflow Visualizations
Clear visualizations are essential for communicating complex workflows and data.
Caption: The primary metabolic pathway of this compound.
Caption: A high-level overview of the preclinical pharmacokinetic study workflow.
Caption: The protein precipitation workflow for plasma sample preparation.
Conclusion: From Data to Decision-Making
This technical guide provides a robust framework for the preclinical pharmacokinetic evaluation of this compound. By following these methodologies, researchers can generate high-quality data to understand the absorption, distribution, metabolism, and excretion of this potential prodrug. The results of this study will be critical for making informed decisions about the future development of this compound as a potential therapeutic agent. A successful outcome, demonstrating efficient conversion to the neuroprotective IPA with favorable oral bioavailability, would be a significant step forward in translating the promise of this gut-brain axis modulator into a clinical reality.
References
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Wlodarska, M. et al. (2021). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. International Journal of Molecular Sciences. Available at: [Link]
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Konieczna, P. et al. (2021). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences. Available at: [Link]
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Gao, K. et al. (2022). Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. Nutrients. Available at: [Link]
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Tuomainen, M. et al. (2021). Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease. Nutrients. Available at: [Link]
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Chyan, Y. J. et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. Journal of Neuroscience Research. Available at: [Link]
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The Enigmatic Presence of Methyl 3-(1H-indol-3-yl)propanoate in the Plant Kingdom: A Technical Guide
This guide provides a comprehensive technical overview of Methyl 3-(1H-indol-3-yl)propanoate, an intriguing indole derivative with a confirmed but sparsely documented natural occurrence in plants. Tailored for researchers, scientists, and professionals in drug development, this document delves into the known natural sources, posits a biosynthetic pathway, outlines robust methodologies for its extraction and characterization, and explores its potential biological significance within the plant domain.
Introduction: An Auxin Analogue of Interest
This compound, also known as methyl indole-3-propionate, is the methyl ester of indole-3-propionic acid (IPA). While its synthetic counterpart has been utilized in various chemical studies, its discovery as a natural plant product opens new avenues for research in phytochemistry and plant biology. Structurally similar to the well-known plant hormone indole-3-acetic acid (IAA), this compound is poised to exhibit auxin-like activities, potentially playing a role in plant growth and development. This guide aims to consolidate the current knowledge and provide a framework for future investigation into this fascinating molecule.
Natural Occurrence: A Rare but Significant Finding
To date, the definitive natural occurrence of this compound in the plant kingdom has been documented in a single species, offering a critical starting point for further phytochemical screenings.
Confirmed Botanical Source
The primary and currently sole confirmed plant source of this compound is:
| Plant Species | Family | Plant Part | Reference |
| Mesembryanthemum cordifolium | Aizoaceae | Aerial parts | [1] |
This discovery in Mesembryanthemum cordifolium, a succulent plant known for its medicinal properties, underscores the importance of exploring unique plant species for novel bioactive compounds. The identification was made during a phytochemical screening of the chloroform fraction of the plant's methanolic extract[1].
Biosynthesis in Plants: A Putative Pathway
The precise biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, based on the known biosynthesis of related indole compounds and general enzymatic reactions in plants, a putative pathway can be proposed. This pathway likely originates from the amino acid tryptophan and involves the formation of indole-3-propionic acid (IPA) as a key intermediate.
Proposed Biosynthetic Route
The biosynthesis is hypothesized to proceed as follows:
-
Tryptophan as the Precursor: Like most indole compounds in plants, the pathway begins with the essential amino acid L-tryptophan.
-
Formation of Indole-3-propionic Acid (IPA): Tryptophan is converted to IPA. While this conversion is well-documented in microorganisms, the exact enzymatic steps in plants are less clear. It may involve deamination and decarboxylation reactions.
-
Enzymatic Esterification: The final step is the methylation of the carboxylic acid group of IPA to form this compound. This reaction is likely catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM). This is analogous to the enzymatic esterification of other plant hormones like indole-3-acetic acid (IAA), which has been shown to be an ATP and CoA-dependent process in species like Zea mays[2][3].
Caption: Putative biosynthetic pathway from Tryptophan.
Biological and Ecological Significance: An Auxin Mimic?
Given its structural similarity to IAA, this compound is likely to exhibit auxin-like biological activities. Its precursor, indole-3-propionic acid (IPA), is recognized as a plant hormone that influences various aspects of plant growth, including cell division and elongation, as well as the formation of buds, roots, and flowers[4].
The ester form may act as a stored, inactive precursor to the free acid (IPA), which can be released through enzymatic hydrolysis when needed by the plant. This mechanism of hormone regulation through conjugation is a common strategy in plants.
Ecologically, the production of this compound could play a role in plant-microbe interactions. Soil microorganisms are known to produce IPA, which can influence plant root development[5]. Plants producing the methyl ester might be modulating their own development or interacting with the surrounding microbiome.
Methodologies for Extraction, Isolation, and Characterization
The successful study of this compound from plant sources relies on robust and sensitive analytical techniques. The following sections detail a comprehensive workflow from extraction to structural elucidation.
Extraction and Fractionation
A generalized protocol for the extraction and fractionation of this compound from plant material is as follows:
-
Sample Preparation: The plant material (e.g., aerial parts) is dried and ground into a fine powder to increase the surface area for extraction.
-
Defatting: The powdered material is first defatted using a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus for exhaustive extraction.
-
Methanol Extraction: The defatted plant material is then extracted with a polar solvent, such as 85% methanol, again often using a Soxhlet apparatus to ensure complete extraction of indole alkaloids and other polar to semi-polar compounds[1].
-
Solvent-Solvent Fractionation: The crude methanol extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:
-
Petroleum ether
-
Chloroform
-
Ethyl acetate
This compound has been successfully isolated from the chloroform fraction[1].
-
Caption: General workflow for extraction and fractionation.
Isolation and Purification
Further purification of the target compound from the enriched fraction is crucial.
-
Preparative Layer Chromatography (PLC): As demonstrated in the case of Mesembryanthemum cordifolium, PLC is an effective technique for isolating the compound from the chloroform fraction[1].
-
High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, preparative HPLC can be employed. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a small percentage of formic acid to improve peak shape) is a common choice for separating indole derivatives.
Structural Characterization
Once isolated, the structure of this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis will reveal characteristic functional groups. Expected peaks would include N-H stretching of the indole ring, C=O stretching of the ester group, and C-O stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the propanoate chain, and a singlet for the methyl ester protons.
-
¹³C NMR: Will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for confirming the connectivity of protons and carbons and unambiguously assigning the structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₂H₁₃NO₂). Fragmentation patterns observed in MS/MS can further confirm the structure.
Future Directions and Conclusion
The discovery of this compound in Mesembryanthemum cordifolium provides a tantalizing glimpse into the chemical diversity of the plant kingdom. This guide has synthesized the available information to provide a foundational understanding of this compound. Key areas for future research include:
-
Wider Phytochemical Screening: Investigating a broader range of plant species, particularly within the Aizoaceae family and other medicinal plants, for the presence of this compound.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling studies and enzymatic assays to confirm the proposed biosynthetic pathway in plants.
-
Biological Activity Studies: Conducting bioassays to determine the specific auxin-like or other physiological effects of this compound on plant growth and development.
References
- Abed, Z. J., & Jabar, H. I. (2025). Phytochemical Screening and Isolation of Bioactive Compounds Including Methyl 3-(1H-indol-3-yl) propanoate from Iraqi Mesembryanthemum cordifolium.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21711, this compound. Retrieved from [Link]
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Li, Y., et al. (2024). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. iScience, 27(7), 110363. Retrieved from [Link]
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Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Indolepropionic acid. Retrieved from [Link]
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Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 54(5), 846–851. Retrieved from [Link]
- Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A Review. Analytica Chimica Acta, 902, 8-21. This is a representative reference for auxin analysis, a direct URL would be needed for a specific paper.
- Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 31. This is a representative reference for auxin analysis protocols, a direct URL would be needed for a specific paper.
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Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 54(5), 846–851. Retrieved from [Link]
- Frontiers in Plant Science. (2023). The role of indole derivative in the growth of plants: A review.
- Michalczuk, L., & Bandurski, R. S. (1982). Enzymatic Synthesis of 1-O-Indol-3-ylacetyl-β-d-glucose and 2-O-Indol-3-ylacetyl-myo-inositol. Biochemical Journal, 207(2), 273–281. This is a representative reference for enzymatic synthesis, a specific URL would be needed.
-
Kopcewicz, J., Ehmann, A., & Bandurski, R. S. (1974). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. PubMed. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 3-(1H-indol-3-yl)propanoate
This compound is a valuable chemical intermediate, finding application in the synthesis of a variety of biologically active compounds. The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural products.[1] This methyl ester, derived from indole-3-propionic acid, serves as a key precursor for more complex molecules, including potential anticancer, antioxidant, and anti-HIV agents.[1] The conversion of the carboxylic acid to its methyl ester enhances its utility in organic synthesis, often improving its solubility in organic solvents and its ability to penetrate cell membranes in biological assays, acting as a "pro-drug".[2][3] This document provides a detailed protocol for the synthesis of this compound via Fischer esterification, a classic and cost-effective method for ester formation.[4]
Reaction Principle: The Fischer-Speier Esterification
The synthesis of this compound from indole-3-propionic acid is achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4] The reaction is a reversible, nucleophilic acyl substitution.[5]
Mechanistic Insights
The mechanism of the Fischer esterification proceeds through several key, reversible steps:[4][6][7]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6]
To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed.[6][8]
Experimental Protocol
This protocol details the synthesis of this compound from indole-3-propionic acid using methanol as the reagent and solvent, and sulfuric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole-3-propionic acid | ≥98% | Commercially Available | |
| Methanol (anhydrous) | ACS Grade | Commercially Available | Use of anhydrous methanol is recommended to maximize yield. |
| Sulfuric acid (concentrated) | ACS Grade | Commercially Available | Handle with extreme caution. |
| Saturated sodium bicarbonate solution | Prepared in-house | Used for neutralization. | |
| Diethyl ether (or Ethyl acetate) | ACS Grade | Commercially Available | For extraction. |
| Anhydrous sodium sulfate (or magnesium sulfate) | Commercially Available | For drying the organic phase. | |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Safety Precautions
-
Sulfuric acid is highly corrosive and can cause severe burns.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin.[11][12] It can cause damage to organs, including the central nervous system and optic nerve.[11] Handle in a fume hood away from ignition sources.
-
The reaction should be performed in a well-ventilated area, preferably a fume hood.
-
Ensure all glassware is dry before use.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-propionic acid (e.g., 5.0 g, 26.4 mmol).
-
Addition of Reagents: In a fume hood, add anhydrous methanol (50 mL) to the flask. Stir the mixture until the indole-3-propionic acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred solution. The addition is exothermic, so it should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.[13] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary, using a mixture of hexane and ethyl acetate as the eluent.
Product Characterization
The final product, this compound, should be a white to off-white solid or a pale yellow oil.[14]
-
Molecular Formula: C₁₂H₁₃NO₂[14]
-
Molecular Weight: 203.24 g/mol [14]
-
Expected Yield: 85-95% (based on typical Fischer esterification yields)
-
Spectroscopic Data: The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Data Summary
The following diagram illustrates the key steps in the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Indole-3-propionic acid | 5.0 | g | Starting material |
| Molar mass of Indole-3-propionic acid | 189.21 | g/mol | [15] |
| Moles of Indole-3-propionic acid | 26.4 | mmol | |
| Methanol | 50 | mL | Reagent and solvent |
| Concentrated Sulfuric Acid | 1.0 | mL | Catalyst |
| Reflux Temperature | ~65-70 | °C | |
| Reaction Time | 4-6 | hours | |
| Molar mass of this compound | 203.24 | g/mol | [14] |
| Theoretical Yield | 5.37 | g | |
| Expected Yield Range | 4.56 - 5.10 | g | Corresponds to 85-95% yield |
Conclusion
The Fischer esterification of indole-3-propionic acid provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined, researchers can consistently obtain high yields of this valuable intermediate. The straightforward nature of the reaction and the readily available starting materials make this a practical procedure for both academic and industrial laboratories.
References
- Chen, S., Shi, H., & Ma, D. (2012).
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Organic Chemistry. (2019). 08.
- Clark, J. (n.d.).
- Columbus Chemical Industries, Inc. (2022). Safety Data Sheet: Methanol/Hydrosulfuric Acid Mixed.
- Taylor, S. J., et al. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online.
- PubChem. (n.d.). This compound.
- Hou, R.-B., & Li, D.-F. (2011). This compound.
- Hou, R.-B., & Li, D.-F. (2011). This compound.
- CPAchem Ltd. (2016).
- CPAchem Ltd. (2025).
- Taylor, S. J., et al. (2025). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- Sigma-Aldrich. (n.d.). Methanolic H2SO4, 10% v/v.
- Hou, R.-B., & Li, D.-F. (2011). This compound.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Google Patents. (n.d.).
- Vector Solutions. (2020).
- Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)
- Ding, F.-F., et al. (n.d.). Indole-3-propionic acid (IPA) improves esterification of free fatty acids...
- Reddy, G. M., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- Parra, T. (2020).
- PubChem. (n.d.). 3-(1H-indol-3-yl)propanoate.
- NurdRage. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube.
- Wikipedia. (n.d.). 3-Indolepropionic acid.
- Singh, S., & Singh, P. (2025). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
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HPLC Analysis of Methyl 3-(1H-indol-3-yl)propanoate: An Application Note and Protocol
Abstract: This application note provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3-(1H-indol-3-yl)propanoate. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, and quality control. The methodology is grounded in fundamental chromatographic principles and adheres to industry-standard validation parameters as outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.
Introduction: The Analyte and Analytical Imperative
This compound (C₁₂H₁₃NO₂, M.W.: 203.24 g/mol ) is an indole derivative, a class of compounds of significant interest in medicinal chemistry and biological research due to their diverse therapeutic activities.[1][2] Accurate and precise quantification of this molecule is critical for ensuring the quality of synthetic batches, monitoring its stability in various formulations, and supporting pharmacokinetic studies.
This guide details a reverse-phase HPLC (RP-HPLC) method developed based on the physicochemical properties of the analyte. With a calculated XLogP3 of 2.1, this compound is a moderately non-polar compound, making it an ideal candidate for separation on a hydrophobic stationary phase.[3] The inherent indole chromophore provides strong ultraviolet (UV) absorbance, allowing for sensitive detection.
Chromatographic Principles & Method Rationale
The selection of this analytical method is a direct consequence of the analyte's chemical structure and properties.
-
Mode of Separation: Reverse-Phase Chromatography The analyte's moderate lipophilicity dictates the use of reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The analyte will partition between the two phases, and its retention will be controlled by the proportion of organic solvent in the mobile phase. This is a standard and robust technique for the analysis of many indole derivatives.[4][5][6][7]
-
Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention characteristics, which provides excellent separation for moderately non-polar molecules like the target analyte. The high surface area and carbon load of typical C18 phases ensure sufficient interaction and good peak shape.
-
Mobile Phase Composition: Acetonitrile, Water, and Formic Acid A binary mobile phase consisting of water and an organic modifier is used to elute the analyte.
-
Acetonitrile (ACN) is selected as the organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.[8][9]
-
Acidification with 0.1% formic acid is critical. This serves two purposes: 1) It protonates the weakly acidic N-H group on the indole ring, preventing its ionization and leading to a single, sharp chromatographic peak. 2) It suppresses the ionization of residual free silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing through secondary ionic interactions. Using a volatile acid like formic acid also makes the method compatible with mass spectrometry (MS) detection if required.[10]
-
-
Detection: UV Absorbance at 280 nm The conjugated aromatic system of the indole ring exhibits a characteristic strong UV absorbance. A detection wavelength of 280 nm is selected as it provides a high signal-to-noise ratio for indole-containing compounds, ensuring both sensitivity and specificity.[7][10] For even higher sensitivity requirements, fluorescence detection (Excitation: ~280 nm, Emission: ~350 nm) can be employed.[5][6]
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. |
| Chromatography | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Chemicals | This compound reference standard (>98% purity). |
| Acetonitrile (HPLC grade or higher). | |
| Water (HPLC grade, Type I ultrapure). | |
| Formic acid (LC-MS grade, ~99%). | |
| Consumables | 2 mL amber glass HPLC vials with caps. |
| 0.45 µm or 0.22 µm syringe filters (PTFE or nylon). | |
| Volumetric flasks (Class A). | |
| Pipettes (calibrated). |
Detailed Experimental Protocols
Protocol 3.1: Mobile Phase Preparation
-
Aqueous Component (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Organic Component (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Filtration and Degassing: Filter both mobile phase components through a 0.45 µm membrane filter. Degas the solvents for 15-20 minutes using an ultrasonic bath or an inline vacuum degasser on the HPLC system.
Protocol 3.2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored in an amber flask at 2-8 °C.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the working standard with the mobile phase.
Protocol 3.3: Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).
-
Vortex or sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial prior to injection.
Protocol 3.4: HPLC System Configuration
The following table summarizes the optimized chromatographic conditions.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% B (60:40 ACN:H₂O) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
System Suitability and Method Validation
To ensure the trustworthiness and validity of the results, the system must pass suitability criteria before any sample analysis. These criteria are based on the principles outlined in USP General Chapter <621> and ICH Q2(R2) guidelines.[11][12][13][14]
-
Procedure: Before running samples, inject the working standard solution (e.g., 100 µg/mL) six consecutive times.
-
Acceptance Criteria: The results from these injections must meet the following specifications.
| Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | Peak Area RSD ≤ 2.0% | Demonstrates the reproducibility of the pump and injector.[15] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[12] |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the separation column. |
This protocol should be further validated for its intended purpose by assessing linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness as per ICH guidelines.[15][16][17]
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final report generation.
Sources
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- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. youtube.com [youtube.com]
Application Notes & Protocols: High-Purity Isolation of Methyl 3-(1H-indol-3-yl)propanoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 3-(1H-indol-3-yl)propanoate, a key intermediate in pharmaceutical synthesis. The guide details a systematic approach, beginning with essential pre-purification analysis using Thin-Layer Chromatography (TLC) to establish optimal separation parameters. It then presents a robust, step-by-step methodology for purification utilizing silica gel column chromatography. The causality behind experimental choices, such as solvent selection and sample loading techniques, is explained to empower researchers to adapt and troubleshoot the protocol effectively. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this and structurally related indole derivatives.
Introduction and Scientific Context
This compound (M3IP) is a significant heterocyclic compound. The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including those with anticancer, antioxidant, and anti-HIV activities.[1][2] Given its role as a precursor in the synthesis of complex pharmaceutical ingredients, achieving exceptionally high purity of M3IP is not merely a procedural step but a critical determinant of the final drug product's safety and efficacy.[3]
Column chromatography on silica gel is the industry-standard technique for this purification challenge. It leverages the polarity difference between the target compound, unreacted starting materials, and reaction by-products to achieve separation.[4] This protocol is designed as a self-validating system, where initial TLC analysis predicts the outcome of the column separation, ensuring an efficient and successful purification process.
Physicochemical Properties & Chromatographic Strategy
Understanding the properties of M3IP is fundamental to designing an effective purification strategy. The molecule possesses regions of varying polarity: the moderately polar N-H bond and ester group, and the non-polar carbocyclic ring and alkyl chain. This amphipathic nature dictates its behavior in a normal-phase chromatography system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [5][6] |
| Molecular Weight | 203.24 g/mol | [5] |
| Appearance | White powder/crystals | [2][6] |
| XLogP3 | 2.1 | [5] |
| Hydrogen Bond Donor Count | 1 (from the indole N-H) | [5] |
| Hydrogen Bond Acceptor Count | 2 (from the ester oxygens) | [5] |
Chromatographic Principle: The purification employs normal-phase chromatography. The stationary phase, silica gel, is highly polar. The mobile phase is a mixture of non-polar and moderately polar organic solvents. Compounds with higher polarity will have a stronger affinity for the silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[7] Our strategy is to select a mobile phase that retains M3IP long enough to separate it from less polar impurities but allows it to elute before more polar contaminants.
Pre-Purification Protocol: TLC-Based Method Development
Thin-Layer Chromatography (TLC) is an indispensable pilot experiment. It is a rapid and inexpensive method to determine the optimal solvent system for the larger-scale column separation. The goal is to find a solvent ratio that provides a Retention Factor (Rf) of 0.25 - 0.35 for M3IP, ensuring good resolution on the column.
3.1. Materials
-
Silica gel 60 F₂₅₄ TLC plates
-
Crude M3IP sample (dissolved in dichloromethane or ethyl acetate)
-
Developing chambers
-
Capillary spotters
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Diethyl Ether
-
Visualization tools: UV lamp (254 nm), iodine chamber
3.2. Step-by-Step TLC Protocol
-
Prepare the Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved crude reaction mixture onto the origin line. Also spot reference standards of known starting materials if available.
-
Prepare Developing Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.
-
Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The indole ring is UV-active and will appear as a dark spot.[8] Further visualization can be done in an iodine chamber if necessary.[9]
-
Calculate Rf Values: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Table 2: Suggested TLC Mobile Phase Screening for M3IP
| Trial | Mobile Phase System (v/v) | Observation | Recommendation |
| 1 | 10% Ethyl Acetate in Hexane | M3IP spot has very low Rf (<0.1). | Increase polarity. |
| 2 | 30% Ethyl Acetate in Hexane | M3IP spot has Rf ≈ 0.3. Good separation from a faster-moving (less polar) impurity. | Optimal. Use this or a slightly less polar starting point for the column. |
| 3 | 50% Ethyl Acetate in Hexane | M3IP spot has high Rf (>0.6). Poor separation from other spots. | Decrease polarity. |
| 4 | 20% Diethyl Ether in Petroleum Ether | M3IP spot has Rf ≈ 0.25. Provides different selectivity compared to Ethyl Acetate. | A viable alternative system.[10] |
Detailed Column Chromatography Purification Protocol
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) columns. The optimal mobile phase determined by TLC was 30% Ethyl Acetate in Hexane . We will employ a gradient elution to ensure a clean separation.
4.1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh particle size).[11]
-
Mobile Phase Solvents: HPLC-grade Hexane and Ethyl Acetate.
-
Apparatus: Glass chromatography column or pre-packed silica cartridge, solvent reservoir, fraction collector, rotary evaporator.
-
Crude Sample: Crude M3IP from reaction work-up, free of inorganic salts.
4.2. Workflow Diagram
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- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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Application Notes and Protocols for Methyl 3-(1H-indol-3-yl)propanoate in Plant Tissue Culture Media
Introduction: A Novel Pro-Auxin for Enhanced Stability and Controlled Release in Plant Tissue Culture
In the intricate world of plant tissue culture, the precise control of growth and development hinges on the judicious application of plant growth regulators. Among these, auxins are paramount for orchestrating key morphogenic events such as cell division, elongation, and differentiation, particularly in the induction of somatic embryogenesis, callus formation, and adventitious rooting. While indole-3-acetic acid (IAA) is the principal native auxin, its application in in vitro culture is often hampered by its instability, being susceptible to degradation by light, autoclaving, and enzymatic activity.[1][2][3] This has led to the widespread use of more stable synthetic auxins like indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA).
This document introduces Methyl 3-(1H-indol-3-yl)propanoate , also known as Methyl Indole-3-propanoate, as a promising alternative auxin source for plant tissue culture. We posit that this esterified form of indole-3-propionic acid (IPA) functions as a pro-auxin , offering enhanced stability in culture media and undergoing gradual hydrolysis by endogenous plant esterases to release the biologically active IPA. This controlled release can potentially lead to more consistent and reproducible results in various micropropagation and cell culture applications.
The active compound, IPA, has been demonstrated to exhibit auxin-like activity by directly targeting the canonical auxin signaling pathway.[4][5] This provides a strong mechanistic foundation for the application of its methyl ester precursor in plant tissue culture. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis, preparation, and application of this compound, alongside protocols for its evaluation against standard auxins.
Chemical Properties and Identification
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl Indole-3-propanoate, Methyl 3-indolepropionate |
| CAS Number | 5548-09-4 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
Proposed Mechanism of Action: A Pro-Hormone Approach
The utility of this compound in plant tissue culture is predicated on its role as a pro-hormone. It is hypothesized that the esterified and relatively inactive form is taken up by plant cells and is subsequently hydrolyzed by intracellular esterases to release the active auxin, indole-3-propionic acid (IPA). This concept is analogous to the well-documented hydrolysis of methyl indole-3-acetate (MeIAA) to the active auxin IAA by plant esterases.
Once released, IPA exerts its auxin-like effects by interacting with the core auxin signaling machinery.[4][6] Recent studies have shown that IPA can directly bind to the TIR1/AFB-Aux/IAA co-receptor complex, which is the central hub of auxin perception.[4][5] This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby liberating auxin response factors (ARFs) to modulate the expression of auxin-responsive genes. This cascade of events ultimately drives the physiological responses associated with auxin activity, such as lateral root formation and cell elongation.
Caption: Proposed mechanism of this compound action.
Advantages of a Pro-Hormone Strategy
The use of this compound offers several potential advantages over the direct application of free auxins:
-
Enhanced Stability: The ester form is expected to be more resistant to degradation from autoclaving and light exposure compared to free indole auxins, ensuring a more consistent concentration in the culture medium over time.[1]
-
Controlled Release: Gradual enzymatic hydrolysis within the plant tissue can provide a sustained release of the active auxin, preventing the initial shock and potential toxicity associated with high concentrations of free auxins.
-
Improved Morphogenic Outcomes: A more stable and sustained level of auxin may lead to more uniform and predictable morphogenic responses, such as improved rooting quality and more consistent callus proliferation.
Protocols for Application in Plant Tissue Culture
Due to the limited direct research on this compound, the following protocols are proposed based on the known effective concentrations of its active form, IPA, and other commonly used auxins. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for each specific plant species and application.
Protocol 1: Preparation of Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (95%)
-
Sterile, purified water
-
Sterile volumetric flask (e.g., 50 mL or 100 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile storage vials
Procedure:
-
Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 50 mg of the compound for a final volume of 50 mL.
-
Dissolving: Add a small volume of DMSO or 95% ethanol (e.g., 2-5 mL) to the powder in the volumetric flask. Gently swirl until the powder is completely dissolved.
-
Dilution: Slowly add sterile, purified water to the dissolved compound while stirring continuously to bring the solution to the final volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, sterile vials and store at -20°C for long-term use. For short-term use (up to one month), the solution can be stored at 4°C in the dark.
Protocol 2: Experimental Design for Evaluating Efficacy
To determine the optimal concentration of this compound, a comparative study with a standard auxin is recommended. The following is a general experimental design that can be adapted for various applications such as callus induction, shoot proliferation, or adventitious rooting.
Experimental Treatments:
-
Control: Basal medium without any auxins.
-
This compound Treatments: A range of concentrations, for example: 0.1, 0.5, 1.0, 2.0, 5.0 mg/L.
-
Standard Auxin Treatments: A range of a standard auxin like IBA or NAA at similar concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
Workflow:
Caption: General experimental workflow for evaluating auxin efficacy.
Data to be Collected:
The specific data to be collected will depend on the experimental objective:
-
Callus Induction: Callus induction frequency (%), callus fresh and dry weight, callus morphology and color.
-
Shoot Proliferation: Number of shoots per explant, shoot length, and overall shoot vigor.
-
Adventitious Rooting: Rooting percentage (%), number of roots per shoot, root length, and root morphology.
Comparative Data of Common Auxins (for Baseline)
The following table provides a summary of commonly observed effective concentration ranges for standard auxins in plant tissue culture. This can serve as a starting point for designing experiments with this compound.
| Auxin | Typical Application | Effective Concentration Range (mg/L) | Key Characteristics |
| IAA | General purpose, rooting | 0.1 - 2.0 | Natural auxin, low stability.[1][2] |
| IBA | Rooting | 0.1 - 5.0 | More stable than IAA, often more effective for rooting.[1] |
| NAA | Callus induction, rooting | 0.1 - 5.0 | Synthetic, highly stable, can be inhibitory at higher concentrations.[7] |
Conclusion and Future Perspectives
This compound represents a scientifically grounded yet underexplored alternative for auxin supplementation in plant tissue culture. Its proposed mechanism as a stable pro-hormone that releases the active auxin IPA offers a compelling rationale for its use to achieve more consistent and reproducible results. The protocols and experimental designs provided herein offer a robust framework for researchers to investigate the efficacy of this compound in their specific plant systems. Future research should focus on direct comparative studies to quantify its stability and efficacy against standard auxins, as well as elucidating the specific esterases involved in its activation within different plant species. Such studies will be invaluable in establishing this compound as a staple component in the plant tissue culturist's toolkit.
References
-
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. iScience, 27(7), 110363. [Link]
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Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience, 25(7), 800-802. [Link]
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Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. ResearchGate. [Link]
-
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. PubMed. [Link]
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Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. UNL Digital Commons. [Link]
-
Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]
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Dunlap, J. R., Kresovich, S., & McGee, R. E. (1986). The effect of salt concentration on auxin stability in culture media. Plant Physiology, 81(3), 934-936. [Link]
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Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. PubMed Central. [Link]
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Application Notes and Protocols for Methyl 3-(1H-indol-3-yl)propanoate in Plant Callus Induction
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of Methyl 3-(1H-indol-3-yl)propanoate as a plant growth regulator for the induction of callus in plant tissue culture. While structurally related to the natural auxin, Indole-3-acetic acid (IAA), specific literature on the use of its methyl ester form for callus induction is not widely available. Therefore, this guide synthesizes established principles of auxin biology and plant tissue culture to propose a robust framework for its investigation. The protocols and application notes herein are designed to be a validated starting point for researchers to explore the potential of this compound in cellular dedifferentiation and proliferation.
Introduction: The Rationale for Investigating this compound
The induction of callus, an unorganized mass of plant cells, is a cornerstone of plant biotechnology. It is the foundational step for plant regeneration, somatic embryogenesis, and the production of secondary metabolites.[1] The formation of callus is primarily governed by the balance of plant hormones, with auxins playing a pivotal role in promoting cell division and differentiation.[2][3]
This compound is the methyl ester of Indole-3-propionic acid (IPA), a naturally occurring auxin. Its structural similarity to Indole-3-acetic acid (IAA), the most prevalent natural auxin, suggests its potential to elicit auxin-like responses in plant tissues. The esterification of the carboxylic acid group may influence its uptake, transport, and metabolism within the plant cell, potentially offering advantages over free auxins in terms of stability and sustained activity in the culture medium.
These application notes provide a theoretical framework and practical protocols for the systematic evaluation of this compound for callus induction.
Inferred Mechanism of Action: The Auxin Signaling Cascade
It is hypothesized that this compound, likely after hydrolysis to its active acid form within the plant cell, engages the canonical auxin signaling pathway to induce callus formation. This pathway is a well-characterized cascade that leads to changes in gene expression, ultimately promoting cell division and differentiation.[4][5]
The core components of this pathway are:
-
TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the auxin receptors.
-
Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins: These are transcriptional repressors.
-
AUXIN RESPONSE FACTOR (ARF) transcription factors: These proteins bind to auxin-responsive elements in the promoters of target genes.
The Signaling Process:
-
Low Auxin State: In the absence of sufficient auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[6]
-
High Auxin State: When auxin concentrations increase, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[7]
-
Degradation of Repressors: This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[4]
-
Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor to activate the expression of downstream genes involved in cell cycle progression and cell division, leading to callus formation.[8]
Caption: Canonical Auxin Signaling Pathway.
Application Notes
Preparation of Stock Solution
Due to its ester form, this compound is expected to be more soluble in organic solvents than its corresponding acid.
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh 20.32 mg of this compound (Molecular Weight: 203.24 g/mol ).
-
Dissolving: Dissolve the compound in a small volume (e.g., 1-2 mL) of Dimethyl Sulfoxide (DMSO) or 1N NaOH. Ensure complete dissolution.
-
Dilution: Bring the final volume to 10 mL with sterile distilled water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Recommended Working Concentrations for Callus Induction
The optimal concentration of an auxin for callus induction is species- and explant-dependent. A concentration gradient experiment is crucial for determining the optimal level of this compound. The following table provides a suggested range for initial experiments, often in combination with a cytokinin like 6-Benzylaminopurine (BAP) or Kinetin.
| Plant Growth Regulator | Suggested Concentration Range (mg/L) |
| This compound | 0.1, 0.5, 1.0, 2.0, 5.0 |
| 6-Benzylaminopurine (BAP) or Kinetin | 0.1, 0.5, 1.0 |
Experimental Protocol: Callus Induction from Leaf Explants of Nicotiana tabacum
This protocol provides a step-by-step guide for inducing callus using this compound. Tobacco is an excellent model system for plant tissue culture.
Materials
-
Young, healthy leaves from in vitro-grown Nicotiana tabacum plantlets
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Plant-grade agar or gellan gum
-
This compound stock solution (10 mM)
-
BAP stock solution (1 mg/mL)
-
1N NaOH and 1N HCl for pH adjustment
-
Sterile petri dishes, forceps, and scalpels
-
Laminar flow hood
-
Autoclave
-
Growth chamber with controlled temperature and photoperiod
Methodology
-
Media Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add 30 g/L sucrose and dissolve completely.
-
Add the desired concentrations of this compound and BAP from the stock solutions.
-
Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.
-
Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.
-
Dispense the medium into sterile culture vessels (e.g., petri dishes).
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Explant Preparation:
-
Under sterile conditions in a laminar flow hood, excise young leaves from the tobacco plantlets.
-
Cut the leaves into small squares (approximately 1 cm x 1 cm).
-
-
Inoculation:
-
Place the leaf explants with the abaxial (lower) side in contact with the surface of the solidified culture medium.
-
Seal the petri dishes with parafilm.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Subculture:
-
Observe the cultures weekly for signs of callus formation.
-
After 4-6 weeks, record the callus induction frequency (%), callus morphology (e.g., friable, compact, color), and fresh weight.
-
Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks.
-
Sources
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- 2. plantcelltechnology.com [plantcelltechnology.com]
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- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auxin - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Using "Methyl 3-(1H-indol-3-yl)propanoate" for root elongation assays
Topic: Using "Methyl 3-(1H-indol-3-yl)propanoate" for Root Elongation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Probing Root Development with an Auxin Analog
The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients, and thus, its overall health and productivity. Root development is intricately regulated by a class of phytohormones known as auxins, with indole-3-acetic acid (IAA) being the most abundant and physiologically active form.[1][2] Auxins orchestrate a wide array of developmental processes, including the establishment of the root apical meristem, cell division and elongation, and the formation of lateral and adventitious roots.[3][4][5]
This compound (CAS 5548-09-4) is an indole derivative structurally related to the natural auxin, indole-3-propionic acid (IPA).[6][7][8][9][10] While free IAA is considered the active form of auxin, conjugation or esterification, such as the formation of methyl esters, represents a key mechanism for regulating auxin homeostasis, transport, and activity.[11][12] For instance, Methyl Indole-3-Acetic Acid (MeIAA) can be hydrolyzed by endogenous esterases to release active IAA, and in some assays, MeIAA exhibits more potent effects than IAA itself.[11][12]
Given this precedent, this compound is a valuable tool compound for researchers. It is hypothesized to act as a pro-hormone, being metabolized by plant cells into the active auxin, Indole-3-propionic acid (IPA). Recent studies have confirmed that IPA exhibits auxin-like activity, primarily by modulating lateral root growth through the canonical TIR1/AFB-Aux/IAA signaling pathway.[13] Therefore, assays utilizing this compound can provide insights into auxin metabolism, transport, and its downstream effects on root morphology. This application note provides a detailed protocol for conducting a primary root elongation assay using the model organism Arabidopsis thaliana to characterize the dose-dependent effects of this compound.
Principle of the Assay
This protocol is based on the well-established observation that exogenous auxins have a biphasic effect on primary root growth. At very low concentrations, they can be stimulatory, but at higher concentrations, they strongly inhibit primary root elongation while often promoting lateral root formation.[1][2] By growing Arabidopsis seedlings on a sterile nutrient medium supplemented with varying concentrations of this compound, we can quantitatively measure its impact on primary root length. This allows for the determination of key toxicological and physiological parameters, such as the half-maximal inhibitory concentration (IC₅₀). The self-validating nature of this assay relies on the inclusion of proper controls: a negative control (vehicle only) to establish baseline root growth and a positive control (e.g., IAA or IPA) to confirm that the experimental system is responsive to auxin activity.
Materials and Reagents
| Item | Details |
| Plant Material | Arabidopsis thaliana seeds, ecotype Columbia-0 (Col-0) is recommended as a standard. |
| Test Compound | This compound (CAS: 5548-09-4) |
| Positive Control | Indole-3-acetic acid (IAA) or Indole-3-propionic acid (IPA) |
| Growth Medium | Murashige and Skoog (MS) basal medium with vitamins, half-strength (½ MS) |
| Gelling Agent | Plant-grade agar or gellan gum (e.g., Phytagel™) |
| Sugar Source | Sucrose (1% w/v) |
| Solvent | Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), sterile |
| Sterilization Supplies | 70% (v/v) Ethanol, 10-20% commercial bleach solution (e.g., sodium hypochlorite) with 0.1% Triton X-100 |
| Consumables | 100x100 mm square Petri dishes, sterile water, micropipette tips, 1.5 mL microcentrifuge tubes |
| Equipment | Laminar flow hood, autoclave, plant growth chamber (22°C, 16h light/8h dark), digital scanner or camera, ruler |
Experimental Workflow
The following diagram outlines the major steps in the root elongation assay.
Caption: Experimental workflow for the Arabidopsis thaliana primary root elongation assay.
Detailed Protocol
PART 1: Preparation of Stock Solutions and Media
-
Prepare Test Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Rationale: DMSO is used to solubilize hydrophobic compounds. A high concentration stock minimizes the volume of solvent added to the growth medium, preventing solvent-induced artifacts.
-
-
Prepare Control Stock Solutions:
-
Prepare a 100 mM stock solution of IAA or IPA in the same solvent (DMSO). This will serve as the positive control.
-
-
Prepare ½ MS Agar Medium:
-
Prepare ½ MS medium according to the manufacturer's instructions. Add 1% (w/v) sucrose.
-
Adjust the pH to 5.7-5.8 before adding the gelling agent.
-
Add agar (e.g., 0.8% w/v) or Phytagel™ (e.g., 0.4% w/v) and mix.
-
Autoclave the medium for 20 minutes at 121°C.
-
-
Supplementing Media with Test Compounds:
-
In a laminar flow hood, allow the autoclaved medium to cool to approximately 50-60°C.
-
Add the test compound, positive control, and vehicle control (DMSO only) from the stock solutions to individual flasks of molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).
-
Example Concentration Series: 0 (vehicle control), 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Gently swirl to mix and immediately pour approximately 25 mL of medium into each sterile square Petri dish. Allow plates to solidify completely.
-
PART 2: Seed Sterilization and Plating
-
Surface Sterilization:
-
Place Arabidopsis seeds into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of 10-20% commercial bleach solution containing 0.1% Triton X-100. Agitate for 10-15 minutes.
-
Rationale: This two-step process effectively removes fungal and bacterial contaminants from the seed coat.[14]
-
Remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.
-
-
Plating Seeds:
-
Resuspend the sterilized seeds in a small amount of sterile water or 0.1% sterile agar solution.
-
Using a micropipette, carefully place 10-15 seeds in a single horizontal line on the surface of the agar, approximately 1-2 cm from the top edge of each plate.
-
-
Stratification:
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
Wrap the plates in aluminum foil and store them at 4°C for 2-4 days.
-
Rationale: Stratification is a cold treatment that breaks seed dormancy and ensures uniform germination.
-
PART 3: Incubation and Data Acquisition
-
Incubation:
-
After stratification, place the Petri dishes vertically in a plate rack inside a growth chamber.
-
Rationale: Vertical orientation encourages roots to grow downwards along the agar surface due to gravitropism, simplifying measurement.[4][15]
-
Maintain standard growth conditions: 22°C, 16-hour light/8-hour dark photoperiod.
-
-
Data Acquisition:
-
After 7 to 10 days of growth, remove the plates from the growth chamber.
-
Place each plate on a flatbed scanner or photograph it from a fixed distance with a high-resolution camera. Include a ruler in the image for scale.
-
Using image analysis software (e.g., ImageJ/Fiji, WinRhizo) or a ruler, measure the length of the primary root for each seedling from the root-shoot junction to the root tip.[16][17][18][19]
-
For each treatment, measure at least 20-30 seedlings across 2-3 replicate plates.
-
Data Analysis and Interpretation
Quantitative Analysis
-
Calculate Mean and Standard Error: For each treatment concentration, calculate the mean primary root length and the standard error of the mean (SEM).
-
Normalize Data: Express the root length at each concentration as a percentage of the mean root length of the vehicle control group.
-
Statistical Testing: Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine if the differences between treatment groups and the control are statistically significant (typically p < 0.05).[20][21][22]
-
Dose-Response Curve: Plot the normalized mean root length against the log of the compound concentration to generate a dose-response curve. This can be used to calculate the IC₅₀ value.
Expected Results
A typical auxin-like response will show little to no effect at low concentrations, followed by a dose-dependent inhibition of primary root elongation at higher concentrations.[2] The positive control (IAA or IPA) should exhibit a clear inhibitory effect, validating the assay's responsiveness.
| Treatment | Concentration (µM) | Mean Root Length (mm) ± SEM | % of Control | p-value vs Control |
| Vehicle Control (0.1% DMSO) | 0 | 50.2 ± 2.1 | 100% | - |
| This compound | 1 | 48.5 ± 2.5 | 96.6% | > 0.05 |
| 10 | 35.1 ± 1.9 | 69.9% | < 0.05 | |
| 50 | 15.6 ± 1.2 | 31.1% | < 0.001 | |
| 100 | 8.3 ± 0.9 | 16.5% | < 0.001 | |
| Positive Control (IAA) | 1 | 12.4 ± 1.1 | 24.7% | < 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Interpretation: The Auxin Signaling Pathway
The inhibitory effect of auxins on primary root elongation is mediated by the canonical nuclear auxin signaling pathway.[23][24][25] Understanding this pathway is crucial for interpreting the results obtained with this compound.
Caption: The canonical auxin signaling pathway in the nucleus.
In the absence of auxin, Aux/IAA proteins repress ARF transcription factors, preventing the expression of auxin-responsive genes.[1] When this compound is applied and metabolized to its active auxin form, it binds to the TIR1/AFB receptor complex. This binding event acts as a 'molecular glue', promoting the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[1][26] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[24] The degradation of Aux/IAA repressors liberates the ARF transcription factors, which can then activate or repress target genes, leading to changes in cellular processes, including the inhibition of cell elongation in the primary root.[23][25]
Conclusion
The Arabidopsis thaliana primary root elongation assay is a robust, sensitive, and high-throughput method for characterizing the biological activity of auxin analogs like this compound. By following this detailed protocol, researchers can obtain reliable, quantitative data on the compound's dose-dependent effects. Interpreting these results within the well-established framework of auxin signaling provides a powerful approach for dissecting the molecular mechanisms that govern plant development, with applications ranging from fundamental plant biology to the development of novel agrochemicals.
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Wikipedia. Auxin. [Link]
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Ljung, K. (2022). Auxin in Root Development. PubMed. [Link]
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Datta, S., & De, S. (2017). Auxin: A master regulator in plant root development. ResearchGate. [Link]
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Al-Menaie, H., et al. (2022). Advancements in Root Growth Measurement Technologies and Observation Capabilities for Container-Grown Plants. MDPI. [Link]
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Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. PMC - NIH. [Link]
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Powers, S. K., & Strader, L. C. (2020). Auxin signalling pathways in plants. ResearchGate. [Link]
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. PMC - NIH. [Link]
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Cox, C., et al. (1982). Statistical analysis of root growth rate determinations. Johns Hopkins University. [Link]
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers. [Link]
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Ullah, S., et al. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. MDPI. [Link]
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Reinste. (2024). Phytohormone Detection: A Guide to ELISA Kits in Agricultural Research. Reinste Updates. [Link]
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Slovak, R., et al. (2009). Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution. PMC - NIH. [Link]
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Zandkarimi, H., et al. (2023). Statistical analysis results of total root length (cm) distributed by... ResearchGate. [Link]
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Beemster, G. T., & Baskin, T. I. (1998). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. PubMed Central. [Link]
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Haling, R. E., et al. (2013). Root Tip Shape Governs Root Elongation Rate under Increased Soil Strength. PMC - NIH. [Link]
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Bodner, G., et al. (2013). A statistical approach to root system classification. Frontiers. [Link]
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Ristova, D., & Barbez, E. (Eds.). (2022). Root Development: Methods and Protocols. Frederick National Lab for Cancer Research. [Link]
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Harris, J. M., et al. (2013). Abscisic Acid Regulates Root Elongation Through the Activities of Auxin and Ethylene in Arabidopsis thaliana. G3 Genes|Genomes - Oxford Academic. [Link]
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Mosquera, J. V., et al. (2023). Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography. Frontiers. [Link]
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Wang, B., et al. (2021). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. PMC - PubMed Central. [Link]
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Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. NIH. [Link]
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Application Notes and Protocols for Methyl 3-(1H-indol-3-yl)propanoate in High-Throughput Screening Assays
Introduction: Unveiling the Potential of a Tryptophan Metabolite Analogue
Methyl 3-(1H-indol-3-yl)propanoate is the methyl ester derivative of Indole-3-propanoic acid (IPA), a notable metabolite of the essential amino acid tryptophan produced by the human gut microbiota.[1] IPA has garnered significant scientific interest due to its potent neuroprotective, antioxidant, and immunomodulatory properties.[1][2][3][4] It functions as a powerful scavenger of hydroxyl radicals and exerts its biological effects through various mechanisms, including the activation of the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[2][3][4] These receptors are crucial regulators of xenobiotic metabolism, inflammation, and immune responses.[1][2][3]
The esterification of IPA to this compound may enhance its cell permeability, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a range of pathologies, particularly neurodegenerative diseases and conditions associated with oxidative stress and inflammation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in relevant HTS assays.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is critical for designing robust and reproducible HTS assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [5] |
| Molecular Weight | 203.24 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 5548-09-4 | [5] |
| XLogP3 | 2.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 4 | [5] |
Note: The ester form is expected to have higher lipophilicity compared to the parent carboxylic acid, potentially leading to better membrane permeability. For HTS, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).
Section 1: Neuroprotection Assays
Scientific Rationale: The parent compound, IPA, has demonstrated significant neuroprotective effects against cerebral ischemia and in models of Alzheimer's disease.[4] This protection is attributed to its potent antioxidant activity and potential modulation of neuroinflammatory pathways. An HTS campaign using this compound can identify its potential to protect neurons from various insults, such as oxidative stress or excitotoxicity.
Proposed HTS Workflow for Neuroprotection
Caption: High-throughput screening workflow for identifying neuroprotective compounds.
Protocol 1: Oxidative Stress-Induced Neurotoxicity Assay
This assay identifies compounds that protect neuronal cells from death induced by an oxidative insult.
Objective: To quantify the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (and other test compounds)
-
Hydrogen peroxide (H₂O₂)
-
Resazurin sodium salt
-
384-well black, clear-bottom assay plates
-
Automated liquid handling systems
Step-by-Step Methodology:
-
Cell Plating:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a density of 2 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of test compounds, including a dilution series of this compound (e.g., from 100 µM to 1 nM), in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of compound solutions to the assay plates.
-
Include appropriate controls:
-
Negative Control (0% protection): DMSO vehicle.
-
Positive Control (100% viability): DMSO vehicle, no H₂O₂ added in the next step.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 100-200 µM, determined by a prior dose-response curve).
-
Add 5 µL of the H₂O₂ solution to all wells except the positive control wells. Add 5 µL of serum-free medium to the positive control wells.
-
Incubate for 24 hours at 37°C.
-
-
Cell Viability Measurement:
-
Prepare a 0.1 mg/mL solution of Resazurin in PBS.
-
Add 5 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a plate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the positive and negative controls.
-
Plot dose-response curves and determine the EC₅₀ value for active compounds like this compound.
-
Assess assay quality by calculating the Z'-factor from control wells. A Z' > 0.5 is considered excellent for HTS.
-
Section 2: Antioxidant Capacity Assays
Scientific Rationale: The indole structure is known for its antioxidant properties.[7] Cell-based antioxidant assays provide a more biologically relevant measure of a compound's ability to mitigate intracellular reactive oxygen species (ROS) compared to simple chemical assays.
Protocol 2: Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to prevent the formation of ROS within cells.
Objective: To determine the intracellular antioxidant activity of this compound using the DCFH-DA probe.
Materials:
-
HepG2 or other suitable cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (as a positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well or 384-well black, clear-bottom plates
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HepG2 cells into a 96-well plate at a density that will achieve ~95% confluency after 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound and Probe Loading:
-
Remove culture medium and wash cells twice with warm HBSS.
-
Add 100 µL of HBSS containing the test compound (at various concentrations) and 25 µM DCFH-DA to each well.
-
Incubate for 1 hour at 37°C.
-
-
Induction of ROS:
-
Remove the compound and probe solution and wash the cells once with warm HBSS.
-
Add 100 µL of 600 µM AAPH solution in HBSS to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
-
Data Acquisition:
-
Measure fluorescence every 5 minutes for 1 hour (Excitation: 485 nm / Emission: 535 nm).[7]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for fluorescence versus time for each well.
-
Determine the percentage inhibition of ROS formation for each compound concentration relative to the vehicle control.
-
Calculate the CAA value, expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
-
Section 3: Nuclear Receptor Activation Assays
Scientific Rationale: IPA, the parent compound, is a known ligand for both the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[2][3][4] These nuclear receptors regulate the transcription of genes involved in detoxification, metabolism, and inflammation. Screening this compound for AhR and PXR activation can reveal its potential to modulate these critical pathways.
Proposed HTS Workflow for Nuclear Receptor Activation
Caption: Workflow for a reporter gene assay to screen for nuclear receptor activators.
Protocol 3: AhR Activation Reporter Gene Assay
This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter to measure receptor activation.[2][8]
Objective: To quantify the ability of this compound to activate the AhR signaling pathway.
Materials:
-
A stable cell line expressing human AhR and an AhR-driven luciferase reporter (e.g., HepG2-luciferase).
-
Complete culture medium.
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control agonist.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, opaque assay plates.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate the AhR reporter cells in 384-well white plates at a density that ensures they are in a logarithmic growth phase during treatment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in culture medium.
-
Add the compound dilutions to the cells. The final DMSO concentration should be ≤ 0.5%.
-
Include controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known AhR agonist like TCDD at its EC₈₀ concentration.
-
-
Incubate for 16-24 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.
-
Add luciferase reagent to each well (volume as per manufacturer's instructions).
-
Incubate for 5-10 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Generate dose-response curves and calculate EC₅₀ values for active compounds.
-
Confirm hits by testing their ability to induce the expression of an endogenous AhR target gene, such as CYP1A1, using qPCR.[2]
-
Self-Validating Systems and Trustworthiness
Each protocol is designed as a self-validating system through the rigorous use of controls:
-
Negative (Vehicle) Controls: Establish the baseline response and are used for data normalization.
-
Positive Controls: Ensure the assay system is responsive and provide a benchmark for the maximum expected effect.
-
Dose-Response Curves: Validate that the observed effect is specific and not an artifact of a single concentration.
-
Z'-Factor Calculation: Provides a statistical measure of the assay's quality and suitability for HTS.
By incorporating these elements, researchers can have high confidence in the hits identified during the screening campaign. For any confirmed hits, it is imperative to perform secondary assays, such as cytotoxicity tests, to rule out false positives resulting from compound toxicity.
Conclusion
This compound represents a promising small molecule for HTS campaigns targeting neuroprotection, antioxidant pathways, and nuclear receptor modulation. Its structural relationship to the biologically active tryptophan metabolite IPA provides a strong scientific basis for these applications. The protocols detailed in this document offer a robust framework for screening and identifying novel bioactive compounds, paving the way for the development of new therapeutic agents.
References
-
Frontiers. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Available from: [Link]
-
PubMed. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Available from: [Link]
-
eScholarship, University of California. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Available from: [Link]
-
PubMed. The mechanism of action of indole-3-propionic acid on bone metabolism. Available from: [Link]
-
NIH National Center for Biotechnology Information. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Available from: [Link]
-
Bentham Science. Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Available from: [Link]
-
Wikipedia. 3-Indolepropionic acid. Available from: [Link]
-
Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Available from: [Link]
-
Bentham Science Publishers. Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Available from: [Link]
-
NIH National Center for Biotechnology Information. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. Available from: [Link]
-
NIH National Center for Biotechnology Information. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Available from: [Link]
-
ResearchGate. High-throughput Assays for Superoxide and Hydrogen Peroxide: Design of a Screening Workflow to Identify Inhibitors of NADPH Oxidases. Available from: [Link]
-
MDPI. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available from: [Link]
-
NIH National Center for Biotechnology Information. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Available from: [Link]
-
ARVO Journals. Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. Available from: [Link]
-
Oxford Academic. Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Available from: [Link]
-
NIH National Center for Biotechnology Information. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available from: [Link]
-
MDPI. (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Available from: [Link]
-
PubMed Central. High-Throughput Screening in Primary Neurons. Available from: [Link]
-
ResearchGate. (PDF) this compound. Available from: [Link]
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NIH National Center for Biotechnology Information. This compound. Available from: [Link]
-
PubMed. Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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The Versatile Scaffold: Methyl 3-(1H-indol-3-yl)propanoate as a Cornerstone in Drug Discovery
In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the diverse array of indole-containing building blocks, Methyl 3-(1H-indol-3-yl)propanoate has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its unique structural features, comprising a reactive indole core and a modifiable propanoate side chain, provide medicinal chemists with a powerful platform to explore a wide range of chemical space and target various biological pathways implicated in disease.
This comprehensive guide delves into the multifaceted applications of this compound in drug discovery. We will explore its chemical properties, provide detailed, field-proven protocols for its derivatization, and showcase its utility in the synthesis of promising drug candidates, including histone deacetylase (HDAC) and tubulin polymerization inhibitors.
Physicochemical Properties and Strategic Advantages
This compound is a stable, crystalline solid at room temperature, readily available from commercial suppliers. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| CAS Number | 5548-09-4 | |
| Melting Point | 79-80 °C | ECHEMI |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |
The strategic value of this compound as a building block lies in its three distinct regions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Sources
Application Notes & Protocols: Methyl 3-(1H-indol-3-yl)propanoate as a Versatile Precursor in the Synthesis of Indole-Based HDAC Inhibitors
Introduction: The Strategic Importance of the Indole Scaffold in HDAC Inhibitor Design
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[2] In various cancers, the dysregulation of HDAC activity is a common feature, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[3] Consequently, HDAC inhibitors (HDACis) have emerged as a significant class of anti-cancer therapeutics, with several compounds approved for clinical use.[3][4]
A typical HDAC inhibitor pharmacophore consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, and a linker that connects these two moieties. The indole ring system has proven to be a highly effective and versatile scaffold for the "cap" group in numerous potent HDAC inhibitors, including the FDA-approved drug Panobinostat.[3] The indole moiety offers several advantages: its planar structure can engage in favorable interactions with the enzyme surface, and the indole nitrogen provides a convenient handle for synthetic modification to optimize potency and selectivity.
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 3-(1H-indol-3-yl)propanoate as a key starting material in the synthesis of indole-based HDAC inhibitors. We will explore the strategic rationale behind its use and provide detailed, field-proven protocols for its conversion into advanced intermediates and final hydroxamic acid-based inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Melting Point | 79-80 °C | |
| Boiling Point | 355.8 °C at 760 mmHg | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |
Core Synthetic Strategy: From Precursor to Potent Inhibitor
The overarching synthetic strategy involves a modular approach, transforming this compound through a series of robust chemical reactions to construct the final HDAC inhibitor. This strategy allows for the diversification of the "cap" and "linker" regions to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for converting this compound into a target HDAC inhibitor.
Experimental Protocols
Protocol 1: N-Alkylation of the Indole Ring (Cap Group Modification)
Rationale: The indole nitrogen of this compound can be readily alkylated to introduce various substituents that will function as the "cap" group of the HDAC inhibitor. This modification is crucial for modulating the inhibitor's potency and isoform selectivity by establishing interactions with the surface residues of the HDAC active site. A variety of alkylating agents (e.g., benzyl bromides, alkyl iodides) can be employed in this step.
Materials:
-
This compound
-
Desired alkylating agent (e.g., Benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole will be observed.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Protocol 2: Saponification of the Methyl Ester to the Carboxylic Acid
Rationale: The methyl ester of the propanoate side chain must be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then activated for subsequent amide bond formation, which serves to extend the linker region of the inhibitor. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for this transformation.
Materials:
-
N-alkylated this compound (from Protocol 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylated methyl ester (1.0 equivalent) in a mixture of THF, MeOH, and H₂O (typically in a 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 3: Amide Coupling for Linker Extension
Rationale: This step is critical for constructing the linker region of the HDAC inhibitor. The carboxylic acid synthesized in Protocol 2 is coupled with an appropriate amine-containing fragment. The choice of amine determines the length and chemical nature of the linker. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation.
Materials:
-
N-alkylated 3-(1H-indol-3-yl)propanoic acid (from Protocol 2)
-
Desired amine component (e.g., methyl 4-aminobenzoate)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 4: Synthesis of the Final Hydroxamic Acid
Rationale: The final and crucial step is the conversion of the terminal ester group (if the coupled amine contained one) or a newly installed ester into the hydroxamic acid, the zinc-binding group. This is typically achieved by treating the ester with hydroxylamine in the presence of a strong base. This reaction is often performed at low temperatures to minimize side reactions.
Materials:
-
Amide-coupled ester (from Protocol 3)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or Potassium Hydroxide (KOH)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Prepare a fresh solution of free hydroxylamine. In a separate flask, dissolve hydroxylamine hydrochloride (10 equivalents) in anhydrous methanol at 0 °C.
-
Slowly add a solution of sodium methoxide in methanol (10.5 equivalents) or solid potassium hydroxide (10.5 equivalents) to the hydroxylamine solution at 0 °C. A precipitate of NaCl or KCl will form.
-
Stir the mixture at 0 °C for 30 minutes, then filter off the salt precipitate under an inert atmosphere. The resulting filtrate is the methanolic solution of free hydroxylamine.
-
In the main reaction flask, dissolve the ester starting material (1.0 equivalent) in a mixture of DCM and MeOH at 0 °C.
-
Add the freshly prepared hydroxylamine solution to the ester solution at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of methanol and acidify to pH ~7 with 1 M HCl. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold water and ether, and dry under vacuum to yield the final hydroxamic acid inhibitor. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Mechanism of HDAC Inhibition by Indole-Based Hydroxamic Acids
The therapeutic effect of these synthesized compounds stems from their ability to inhibit HDAC enzymes. The following diagram illustrates the key interactions at the molecular level.
Caption: Molecular interactions of an indole-based hydroxamic acid HDAC inhibitor within the enzyme's active site.
The indole "cap" group fits into a hydrophobic tunnel near the entrance of the active site, making crucial van der Waals contacts. The linker positions the zinc-binding group optimally, and the hydroxamic acid moiety forms a strong, bidentate coordination with the catalytic zinc ion, effectively blocking the enzyme's function.[2] This leads to an accumulation of acetylated histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.[5]
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of potent, indole-based HDAC inhibitors. The modular synthetic approach outlined in these protocols allows for systematic structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. By understanding the rationale behind each synthetic step and the mechanism of action of the final products, researchers can effectively leverage this precursor to advance the development of novel epigenetic cancer therapies.
References
-
Cho, Y. S., et al. (2010). Conformational Refinement of Hydroxamate-Based Histone Deacetylase Inhibitors and Exploration of 3-Piperidin-3-ylindole Analogues of Dacinostat (LAQ824). Journal of Medicinal Chemistry, 53(7), 2952–2963. [Link]
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Chen, S., et al. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471-473. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21711, this compound. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). Histone deacetylase inhibitor. In MeSH Browser. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Histone deacetylase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Pang, X., et al. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 227, 113893. [Link]
-
Li, Z., et al. (2019). An Overview of HDAC Inhibitors and their Synthetic Routes. Current Medicinal Chemistry, 26(16), 2855-2887. [Link]
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Cell-based assays for "Methyl 3-(1H-indol-3-yl)propanoate" activity
Cell-Based Assays for Investigating the Biological Activity of Methyl 3-(1H-indol-3-yl)propanoate
Introduction: Unveiling the Potential of a Tryptophan Metabolite Derivative
This compound, also known as methyl indole-3-propionate, is the methyl ester of Indole-3-propionic acid (IPA). IPA is a well-characterized tryptophan metabolite produced by the gut microbiota and is recognized for its potent neuroprotective, antioxidant, and anti-inflammatory properties[1][2]. As a derivative of the pharmacologically active IPA, this compound presents a compelling candidate for investigation in drug discovery and development. Its ester modification may influence its lipophilicity, cell permeability, and metabolic stability, potentially offering distinct therapeutic advantages over its parent compound.
This guide provides a comprehensive framework and detailed protocols for researchers to initiate the characterization of this compound's biological activities using robust cell-based assays. The methodologies described are grounded in the known functions of related indole compounds and are designed to provide a foundational understanding of this molecule's potential in neuroprotection and anti-inflammation.
Section 1: Foundational Assays - Determining Cytotoxicity and Safe Dosing
Before assessing specific biological activities, it is imperative to establish the compound's intrinsic effect on cell viability. This ensures that observed effects in subsequent functional assays are not merely artifacts of cytotoxicity. The MTT assay is a standard, reliable method for this purpose.
1.1 The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
1.2 Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adaptable for various adherent cell lines, such as SH-SY5Y (neuroblastoma), RAW 264.7 (macrophage), or LX-2 (hepatic stellate cells)[1][3][4].
Materials:
-
This compound (stock solution in DMSO)
-
Selected adherent cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. A typical concentration range to test is 1 µM to 500 µM[5].
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[5].
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| Vehicle Control | 0.850 | 100% |
| 1 | 0.845 | 99.4% |
| 10 | 0.830 | 97.6% |
| 50 | 0.810 | 95.3% |
| 100 | 0.790 | 92.9% |
| 250 | 0.750 | 88.2% |
| 500 | 0.680 | 80.0% |
Table 1: Example data from an MTT assay. These values are illustrative.
Section 2: Assessing Neuroprotective Activity
Given the strong neuroprotective effects of its parent compound, IPA, a key application for this compound is in the context of neurodegenerative disease models[2][3]. A common approach is to induce oxidative stress in a neuronal cell line and measure the compound's ability to mitigate the resulting cell death.
2.1 Rationale and Model System
The human neuroblastoma cell line, SH-SY5Y, is widely used for neurotoxicity and neuroprotection studies because it can be differentiated into a more mature neuron-like phenotype and is susceptible to oxidative stress-inducing agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)[3][6]. This model mimics the oxidative damage implicated in diseases like Parkinson's and Alzheimer's.
2.2 Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
Complete culture medium (DMEM/F12 with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit)
-
96-well white or clear plates (depending on the assay kit)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1.5 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 24 hours.
-
Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, add H₂O₂ to all wells (except the "no-toxin" control) to a final concentration that induces ~50% cell death (e.g., 100-200 µM, this must be optimized).
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a chosen assay kit according to the manufacturer's instructions. An LDH assay measures membrane integrity (cell death), while a CellTiter-Glo assay measures ATP content (cell viability).
-
-
Controls:
-
Control: Untreated cells.
-
Vehicle Control: Cells treated with DMSO.
-
Toxin Control: Cells treated with H₂O₂ and vehicle.
-
Test Groups: Cells pre-treated with the compound, then exposed to H₂O₂.
-
2.3 Workflow Diagram
Caption: Workflow for the neuroprotection assay.
Section 3: Probing Anti-Inflammatory Activity
Indole derivatives, including IPA, are known to modulate inflammatory responses[2][7]. A standard in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the subsequent production of inflammatory mediators like nitric oxide (NO) and cytokines.
3.1 Rationale and Model System
The RAW 264.7 murine macrophage cell line is an excellent model for studying inflammation. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells activate inflammatory signaling pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[4][8]. The ability of a compound to inhibit the production of these mediators is a strong indicator of its anti-inflammatory potential.
3.2 Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)[4]
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control[4].
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
-
-
Parallel Viability Check: It is crucial to run a parallel plate treated identically but without LPS stimulation, followed by an MTT assay to confirm that the reduction in NO is not due to compound-induced cell death.
3.3 Underlying Signaling Pathway
Caption: Simplified LPS-induced NF-κB signaling pathway leading to NO production.
Section 4: Monoamine Oxidase (MAO) Inhibition Assay
Preliminary evidence suggests that this compound may act as a selective inhibitor of Monoamine Oxidase A (MAO-A)[9]. MAO enzymes are important targets in neuropharmacology, particularly for the treatment of depression and neurodegenerative disorders.
4.1 Rationale for a Cell-Based or Enzyme Assay
While cell-based assays for MAO activity exist, a more direct and common approach is a cell-free enzymatic assay using either purified MAO-A enzyme or mitochondrial fractions rich in MAO. This allows for the direct measurement of enzymatic inhibition without the complexities of cell permeability and metabolism. Commercial kits are widely available for this purpose.
4.2 Protocol Outline: Fluorometric MAO-A Inhibition Assay
This protocol provides a general outline for a typical commercial MAO-A inhibitor screening kit.
Principle: The assay uses a non-fluorescent substrate that is oxidized by MAO-A to produce a highly fluorescent product and H₂O₂. The rate of fluorescence increase is directly proportional to the MAO-A activity. An inhibitor will slow down this rate.
Materials:
-
MAO-A Inhibitor Screening Kit (containing MAO-A enzyme, substrate, and positive control inhibitor like Clorgyline)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all kit components as per the manufacturer's protocol. Prepare serial dilutions of the test compound.
-
Assay Reaction:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the test compound dilutions or a known MAO-A inhibitor (positive control).
-
Add the MAO-A enzyme to all wells except the "no-enzyme" control.
-
Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO substrate.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
-
Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| This compound | MAO-A | To be determined |
| This compound | MAO-B | To be determined |
| Clorgyline (Control) | MAO-A | ~0.01 |
| Selegiline (Control) | MAO-B | ~0.02 |
Table 2: Example data table for summarizing MAO inhibition results. A parallel assay for MAO-B should be run to determine selectivity.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for characterizing the biological activities of this compound. Based on the strong precedent set by its parent compound, Indole-3-propionic acid, investigating its neuroprotective and anti-inflammatory potential is a logical and promising avenue of research. Initial cytotoxicity screening is essential, followed by functional assays in relevant disease models. Should these initial screens yield positive results, further mechanistic studies—such as quantifying cytokine release (e.g., TNF-α, IL-6) via ELISA, assessing intracellular reactive oxygen species (ROS) with fluorescent probes, or investigating effects on specific signaling pathways (e.g., NF-κB, PXR)[2]—would be warranted to build a comprehensive profile of this intriguing compound.
References
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Guedes, G. G., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. Available at: [Link]
-
Palmnas, M. S. A., et al. (2021). Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. PubMed Central. Available at: [Link]
-
Abderrazak, A., et al. (2021). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. NIH. Available at: [Link]
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Wnuk, A., et al. (2023). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. PubMed Central. Available at: [Link]
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Seganfredo, F. B., et al. (2021). IPA and its precursors differently modulate the proliferation, differentiation, and integrity of intestinal epithelial cells. PubMed Central. Available at: [Link]
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Sharma, G., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]
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Hwang, I. K., et al. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus. Journal of Neuroscience Research. Available at: [Link]
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Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]
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Pintus, G., et al. (2023). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. MDPI. Available at: [Link]
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Castellanos, J., et al. (2024). Navigating the neuroinflammatory network: insights from diverse cell models. PubMed Central. Available at: [Link]
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de Oliveira, A. M., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. Available at: [Link]
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2BScientific. Neuronal Cell Lines for Neurodegenerative Research. 2BScientific. Available at: [Link]
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Boulton, A. A., et al. (1995). Monoamine oxidase A-inhibiting components of urinary tribulin: purification and identification. R Discovery. Available at: [Link]
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- 1. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Characterizing Protein Interactions of Methyl 3-(1H-indol-3-yl)propanoate
Introduction: Unveiling the Interactome of an Indole-Based Small Molecule
Methyl 3-(1H-indol-3-yl)propanoate is a small molecule belonging to the indole derivative family. Compounds within this class have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including roles as anticancer, antioxidant, and anti-inflammatory agents.[1][2] Notably, several indole-based molecules have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy.[3][4][5] Given that this compound has been synthesized as a potential precursor for HDAC inhibitors, understanding its protein binding profile is a critical step in elucidating its mechanism of action and potential therapeutic applications.[1][6]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to characterize the binding of this compound to putative protein targets. We will focus on a selection of powerful, industry-standard biophysical techniques: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Affinity Chromatography coupled with mass spectrometry. For the purpose of providing concrete examples, we will center our protocols around the investigation of this molecule's interaction with Histone Deacetylases (HDACs), particularly isoforms HDAC1, HDAC3, and HDAC6, which have been identified as targets for similar indole-containing compounds.[7][8]
Strategic Approach to Binding Assay Selection
The choice of a protein binding assay is dictated by the specific questions being asked, the properties of the interacting molecules, and the desired throughput. Our strategy employs a multi-pronged approach, leveraging the strengths of different techniques to build a comprehensive understanding of the interaction between this compound and its protein partners.
Step-by-Step Methodology:
-
System Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Ligand Immobilization (Example: Amine Coupling on a CM5 chip): a. Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. [9] b. Inject the HDAC protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level for small molecule analysis is typically high to maximize the signal. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Analyte Injection: a. Prepare a serial dilution of this compound in running buffer (e.g., from 100 µM down to low nM concentrations). A solvent like DMSO can be used to prepare the stock solution, but the final DMSO concentration in the running buffer should be kept low and consistent across all samples (typically ≤ 1%). b. Inject each concentration of the analyte over the immobilized HDAC surface for a defined association time, followed by a dissociation phase where only running buffer flows over the chip. Include a buffer-only injection for double referencing.
-
Surface Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte. The choice of regeneration solution depends on the stability of the immobilized protein and may require optimization.
-
Data Analysis: a. The resulting sensorgrams are processed by subtracting the reference channel data and the buffer-only injection data. [1] b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [10]
Parameter Description Typical Range for Small Molecule Inhibitors ka (M-1s-1) Association rate constant 103 - 106 kd (s-1) Dissociation rate constant 10-1 - 10-4 | KD (M) | Equilibrium dissociation constant (kd/ka) | pM - mM |
Section 2: Microscale Thermophoresis (MST) for In-Solution Affinity Analysis
MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. [4][11]This movement is sensitive to changes in size, charge, and hydration shell of the molecule, all of which can be altered upon ligand binding. [11]
Causality Behind Experimental Choices in MST
-
Labeling Strategy: In a typical MST experiment, one of the binding partners is fluorescently labeled. For small molecule-protein interactions, the protein is almost always the labeled species. This is because the relative change in thermophoresis upon binding of a small molecule is more pronounced for the larger, labeled protein. [12]HDACs can be fluorescently labeled using amine-reactive dyes or, if recombinantly expressed as fusion proteins, with a fluorescent protein tag like GFP. [13]* Capillary Type: Standard or premium capillaries are generally suitable for most protein-small molecule interaction studies. The choice may depend on the specific instrument and the properties of the sample.
-
Assay Buffer: Similar to SPR, the buffer should maintain protein stability. The addition of a non-ionic detergent (e.g., 0.05% Tween-20) is often recommended to prevent adsorption of the protein to the capillary walls. [14]
Detailed MST Protocol for this compound and HDAC Interaction
Materials:
-
Monolith NT.115 instrument (or equivalent)
-
Fluorescently labeled recombinant human HDAC (e.g., HDAC6 labeled with an amine-reactive dye or as a GFP-fusion protein)
-
This compound
-
MST Assay Buffer: 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20
-
Standard or premium capillaries
Experimental Workflow:
Step-by-Step Methodology:
-
Sample Preparation: a. Prepare a 16-point serial dilution of this compound in MST Assay Buffer. b. Prepare a solution of the fluorescently labeled HDAC in MST Assay Buffer at a concentration twice the final desired concentration. The final concentration of the labeled protein should be in the low nM range and well below the expected KD. c. Mix each ligand dilution 1:1 with the labeled HDAC solution. This will result in a constant concentration of the labeled protein and a varying concentration of the ligand in each sample.
-
Capillary Loading: Load each of the 16 samples into a separate MST capillary.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and monitor the change in fluorescence.
-
Data Analysis: a. The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration. b. The resulting binding curve is fitted to the law of mass action to determine the dissociation constant (KD). [5]
Parameter Description Typical Value for Small Molecule Inhibitors KD (M) Equilibrium dissociation constant pM - mM | Signal-to-Noise | A measure of the quality of the data | > 5 is generally considered good |
Section 3: Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique for identifying the protein targets of a small molecule from a complex biological sample, such as a cell lysate. [15]The method relies on immobilizing the small molecule (the "bait") on a solid support and using it to "fish" for its binding partners.
Causality Behind Experimental Choices in Affinity Chromatography
-
Immobilization Chemistry: The choice of immobilization chemistry is critical and depends on the functional groups available on the small molecule. For this compound, the ester group could be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-functionalized resin using carbodiimide chemistry (e.g., EDC). [16]Alternatively, the secondary amine on the indole ring could potentially be used for immobilization, but this might interfere with protein binding.
-
Spacer Arm: A spacer arm is often incorporated between the resin and the ligand to reduce steric hindrance and improve the accessibility of the immobilized ligand to its protein targets. [17]* Elution Strategy: After capturing the target proteins, they need to be eluted from the column. This can be achieved by changing the buffer conditions (e.g., altering pH or ionic strength) or by using a competitive ligand to displace the bound proteins. [15][18]The choice of elution method should be as mild as possible to preserve the integrity of the captured proteins for subsequent analysis.
Detailed Affinity Chromatography Protocol for Target Identification
Materials:
-
Amine-functionalized agarose resin (e.g., NHS-activated Sepharose)
-
This compound (or its hydrolyzed carboxylic acid derivative)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Cell lysate (from a relevant cell line or tissue)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or a high concentration of free ligand)
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
Experimental Workflow:
Step-by-Step Methodology:
-
Ligand Immobilization: a. Hydrolyze the ester of this compound to the corresponding carboxylic acid. b. Couple the carboxylic acid to an amine-functionalized resin using EDC chemistry according to the manufacturer's protocol.
-
Protein Capture: a. Equilibrate the ligand-immobilized resin with Lysis Buffer. b. Incubate the resin with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: a. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.
-
Elution: a. Elute the bound proteins using an appropriate Elution Buffer. For pH elution, immediately neutralize the eluate with Neutralization Buffer.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining. b. Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS). [19]
Conclusion: A Pathway to Understanding Molecular Interactions
The methodologies outlined in this guide provide a robust framework for characterizing the protein binding profile of this compound. By employing a combination of SPR, MST, and affinity chromatography, researchers can move from initial target identification to a detailed quantitative understanding of the binding kinetics and affinity. This knowledge is fundamental for elucidating the compound's mechanism of action, guiding lead optimization efforts, and ultimately assessing its therapeutic potential. The provided protocols, while centered on HDACs as putative targets, are readily adaptable for the investigation of other potential protein binding partners.
References
- Assi, S., et al. (2021). Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. Methods in Molecular Biology, 2263, 161-181.
- Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- Chen, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436.
- Gao, Y., et al. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 228, 114002.
- Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121.
- Garg, N., & Singh, R. (2022). Ligand Immobilization Methods for Affinity Chromatography. Methods in Molecular Biology, 2466, 241-247.
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NanoTemper Technologies. (n.d.). Equations for Fitting MST Data. Retrieved from [Link]
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Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]
-
G-Biosciences. (n.d.). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]
- Beaver, L. M., et al. (2012). Diindolylmethane, but not indole-3-carbinol, inhibits histone deacetylase activity in prostate cancer cells. The Journal of nutritional biochemistry, 23(9), 1177–1184.
-
News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]
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G-Biosciences. (n.d.). Complete kit for immobilization of proteins through carboxyl groups. Retrieved from [Link]
- Hou, R.-B., & Li, D.-F. (2011). This compound.
- Hou, R.-B., & Li, D.-F. (2011). This compound.
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G-Biosciences. (n.d.). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]
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ResearchGate. (n.d.). HDAC6 activity assay and MST. (A) Percent inhibition of HDAC6 activity... | Download Scientific Diagram. Retrieved from [Link]
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Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Retrieved from [Link]
- Zhang, Y., et al. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2213, 187-193.
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
- Roberts, T. S., et al. (2012). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Journal of bacteriology, 152(2), 646–652.
- Alizadeh, A., Bayat, F., Moafi, L., & Zhu, L. G. (2015). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Molecular Pharmaceutics, 12(5), 1496–1505.
- Wang, L., et al. (2017). Discovery of a fluorescent probe with HDAC6 selective inhibition. Scientific reports, 7(1), 12903.
-
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
- Chamrad, I., et al. (2024). Exploring affinity chromatography in proteomics: A comprehensive review. Analytica Chimica Acta, 1295, 342513.
- Sundberg, R. J., et al. (1991). Immunoaffinity purification of indole-3-acetamide using monoclonal antibodies. Plant physiology, 96(2), 422–427.
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Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
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Unraveling Auxin Dynamics: The Use of Methyl 3-(1H-indol-3-yl)propanoate in Signaling Pathway Studies
An Application Guide for Researchers
Introduction: Beyond the Canonical Auxin
The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal form, is a master regulator of plant physiology, orchestrating nearly every aspect of growth and development, from embryogenesis to tropic responses.[1][2] The core of its signaling mechanism is a well-defined nuclear pathway that facilitates rapid transcriptional changes.[3] This pathway is elegantly simple in its architecture, relying on three main protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[3][4] In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs. Upon an increase in intracellular auxin concentration, auxin acts as a molecular glue, promoting the formation of a co-receptor complex between TIR1/AFB and an Aux/IAA protein.[5] This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating the ARF to regulate the expression of auxin-responsive genes.[4][6]
To dissect this crucial pathway, researchers often employ synthetic auxins or auxin analogs. Methyl 3-(1H-indol-3-yl)propanoate presents itself as a valuable tool in this context. Structurally similar to the natural weak auxin, indole-3-propionic acid (IPA), its methyl ester form confers greater membrane permeability. The central hypothesis for its utility is that it functions as a "pro-auxin"; it can more readily diffuse across the cell membrane into the cytoplasm, where cellular esterases are presumed to hydrolyze it into its biologically active carboxylate form, indole-3-propanoate. This intracellular release of an auxin analog allows for a controlled and targeted activation of the auxin signaling cascade, making it an excellent candidate for studying dose-dependent physiological and transcriptional responses.
This guide provides a detailed framework for utilizing this compound to investigate the auxin signaling pathway, outlining its mechanism of action, and providing comprehensive protocols for its application in model systems like Arabidopsis thaliana.
Compound Profile and Physicochemical Properties
A clear understanding of the compound's properties is fundamental to its effective use in experimental systems.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₂[7][8] |
| Molecular Weight | 203.24 g/mol [7][8] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform |
| Storage | Store at 2-8°C, protected from light |
The Canonical Auxin Signaling Pathway: A Visual Guide
The TIR1/AFB pathway is the primary route for auxin-mediated transcriptional regulation. Understanding this pathway is critical for interpreting experimental results obtained using auxin analogs. At low auxin levels, Aux/IAA repressors are stable and inhibit ARF transcription factors. At high auxin levels, the TIR1/AFB receptor binds auxin, leading to the degradation of Aux/IAA proteins and the activation of ARF-mediated gene expression.[9][10]
Caption: The core nuclear auxin signaling pathway.
Experimental Protocols
The following protocols are optimized for Arabidopsis thaliana, a premier model organism for studying auxin biology.
Protocol 1: Preparation of Stock and Working Solutions
Accurate and consistent solution preparation is the bedrock of reproducible bioassays. Due to its ester form, this compound is not readily soluble in water. A concentrated stock solution in an organic solvent is required.
Rationale: Using a high-concentration stock in a solvent like ethanol or DMSO allows for minimal solvent concentration in the final growth medium, preventing solvent-induced artifacts. Auxins are light-sensitive, so all handling should minimize light exposure.[11]
Materials:
-
This compound powder
-
Anhydrous ethanol (or DMSO)
-
Sterile microcentrifuge tubes
-
Aluminum foil
-
Sterile, purified water
Procedure:
-
Prepare 100 mM Primary Stock:
-
Weigh 20.32 mg of this compound powder.
-
Dissolve in 1.0 mL of anhydrous ethanol (or DMSO) to create a 100 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Wrap tubes in aluminum foil to protect from light.
-
Store at -20°C for long-term stability (up to 6 months).
-
Working Solution Preparation:
-
Working solutions should be prepared fresh before each experiment by diluting the primary stock.
-
For a 10 µM working solution in 1 L of liquid media, add 100 µL of the 100 mM stock solution (a 1:10,000 dilution).
-
Always add the same final concentration of the solvent (e.g., 0.01% ethanol) to your mock/control plates.
Protocol 2: Arabidopsis Root System Bioassay
The plant root system is exceptionally sensitive to exogenous auxin, providing a robust and easily quantifiable phenotype. High auxin concentrations typically inhibit primary root elongation, while lower concentrations can stimulate lateral root formation.
Rationale: This bioassay allows for the simultaneous assessment of multiple auxin-regulated developmental processes. It is a direct visual and quantifiable measure of the compound's biological activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0 is a common wild-type)
-
1/2 MS medium plates with 1% sucrose and 0.8% agar, pH 5.7
-
This compound stock solution
-
Ethanol (or DMSO) for mock control
-
IAA for positive control
-
Petri dishes (square plates are recommended for vertical growth)
-
Scanner or camera for imaging
Procedure:
-
Seed Sterilization: Sterilize Arabidopsis seeds using your lab's standard protocol (e.g., 70% ethanol wash followed by a bleach solution and sterile water rinses).
-
Plate Preparation:
-
Prepare 1/2 MS agar medium and autoclave.
-
Cool the medium to ~50-55°C in a water bath.
-
Add this compound (or controls) to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Add an equivalent amount of solvent to a separate flask for mock plates.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Plating and Stratification:
-
Aseptically place 10-15 sterilized seeds in a line on each plate.
-
Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.
-
-
Growth:
-
Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
Place the plates vertically to allow roots to grow along the agar surface.
-
-
Data Acquisition and Analysis:
-
After 5-7 days of growth, photograph the plates using a high-resolution scanner.
-
Measure the primary root length and count the number of emerged lateral roots for each seedling using software like ImageJ (NIH).
-
Calculate the average and standard error for each condition. Plot the primary root length against the log of the concentration to visualize the dose-response curve.
-
Protocol 3: Analysis of Auxin-Responsive Gene Expression by RT-qPCR
Activation of the TIR1/AFB pathway culminates in changes in gene expression.[12] Quantifying the transcript levels of early auxin-responsive genes is a direct molecular measure of the compound's effect on the signaling cascade.
Rationale: This protocol provides molecular evidence that this compound activates the canonical auxin signaling pathway. Genes like GH3 and SAURs are rapidly and robustly induced by auxin and serve as excellent molecular markers.[13][14]
Materials:
-
Arabidopsis seedlings (wild-type Col-0)
-
Liquid 1/2 MS medium
-
This compound stock solution
-
Plant tissue freezing supplies (liquid nitrogen, mortar and pestle)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and instrument
-
Primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2).
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings in liquid 1/2 MS medium or on solid agar plates for 7-10 days.
-
Treatment:
-
Prepare treatment solutions in liquid 1/2 MS medium containing the desired concentration of this compound (e.g., 1 µM) and a mock control with solvent.
-
Transfer the seedlings into the treatment solutions and incubate for a short period (e.g., 1-3 hours for early response genes).
-
-
Harvesting and RNA Extraction:
-
Blot the seedlings dry, flash-freeze them in liquid nitrogen, and grind to a fine powder.
-
Extract total RNA using a commercial kit or a standard Trizol/CTAB protocol.
-
-
cDNA Synthesis and qPCR:
-
Treat the RNA with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from an equal amount of RNA for all samples (e.g., 1 µg).
-
Perform quantitative PCR using gene-specific primers. Run each sample in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalized to the reference gene.
-
Compare the fold change in gene expression between the mock-treated and compound-treated samples.
-
Integrated Experimental Workflow
A well-designed experiment integrates phenotypic and molecular analyses to build a comprehensive understanding of the compound's effects.
Caption: A comprehensive workflow for characterizing auxin-like activity.
References
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Allen, R. J., & Ptashnyk, M. (2020). Mathematical Modelling of Auxin Transport in Plant Tissues: Flux Meets Signalling and Growth. ResearchGate. Available at: [Link]
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Theologis, A. (1986). Modulation of gene expression by auxin. PubMed. Available at: [Link]
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Strader, L. C., & Zhao, Y. (2016). Auxin signal transduction pathways. ResearchGate. Available at: [Link]
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Fu, Y., et al. (2024). A schematic of the auxin signaling pathway. ResearchGate. Available at: [Link]
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Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. PubMed Central. Available at: [Link]
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Lewis, D. R., et al. (2013). A Kinetic Analysis of the Auxin Transcriptome Reveals Cell Wall Remodeling Proteins That Modulate Lateral Root Development in Arabidopsis. PubMed Central. Available at: [Link]
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Schenck, D., et al. (2010). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. PubMed Central. Available at: [Link]
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Kohnishi, T., et al. (2019). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology. Available at: [Link]
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Vieten, A., et al. (2007). Auxin transport routes in plant development. Development. Available at: [Link]
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Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. PubMed Central. Available at: [Link]
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Li, Y., et al. (2024). Transcriptome Reveals the Regulation of Exogenous Auxin Inducing Rooting of Non-Rooting Callus of Tea Cuttings. PubMed Central. Available at: [Link]
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Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Available at: [Link]
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Swarup, R., et al. (2014). Systems Analysis of Auxin Transport in the Arabidopsis Root Apex. The Plant Cell. Available at: [Link]
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Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. Available at: [Link]
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Geisler, M., & Murphy, A. (2021). A Retro-Perspective on Auxin Transport. Frontiers in Plant Science. Available at: [Link]
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Zhou, Y., et al. (2023). Protocol for measuring the auxin-induced changes of m6A modification. PubMed Central. Available at: [Link]
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Kramer, E. M., et al. (2008). Modelling the dynamics of polar auxin transport in inflorescence stems of Arabidopsis thaliana. Journal of Experimental Botany. Available at: [Link]
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Farcot, E., & Oedjijono, F. (2022). Save your TIRs – more to auxin than meets the eye. PubMed Central. Available at: [Link]
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Epel, B. L., et al. (1987). Commonly used bioassays for auxin with their sensitivity range. ResearchGate. Available at: [Link]
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Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. ResearchGate. Available at: [Link]
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Hou, R. B., & Li, D. F. (2011). This compound. PubMed Central. Available at: [Link]
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Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate. Available at: [Link]
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Di Mambro, R., & De Veylder, L. (2023). Auxin research: creating tools for a greener future. PubMed Central. Available at: [Link]
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Li, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. Available at: [Link]
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Hoffman, C. S., et al. (2010). TIR1, AFB1, and AFB2 contributed differently to auxin-mediated elongation response in shoots. ResearchGate. Available at: [Link]
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N/A. (N/A). Auxins: History, Bioassay, Function and Uses. Biology Discussion. Available at: [Link]
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Soeno, K., et al. (2010). Auxin Biosynthesis Inhibitors, Identified by a Genomics-Based Approach, Provide Insights into Auxin Biosynthesis. The Plant Cell. Available at: [Link]
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Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. PubMed. Available at: [Link]
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Ibarra, C., et al. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. Available at: [Link]
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Noto, A., et al. (2020). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. MDPI. Available at: [Link]
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Qin, G., et al. (2005). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the Study of Methyl 3-(1H-indol-3-yl)propanoate in Plant Metabolomics
Audience: Researchers, scientists, and drug development professionals in plant biology, metabolomics, and natural product chemistry.
Abstract: This document provides a comprehensive technical guide for the investigation of Methyl 3-(1H-indol-3-yl)propanoate, a methylated indole derivative, within the context of plant metabolomics. We move beyond standard protocols to deliver an in-depth perspective on the rationale behind its study, its potential biosynthetic origins, and its likely biological significance as a modulator of auxin homeostasis. Detailed, field-proven protocols for extraction, high-sensitivity analysis by both liquid and gas chromatography-mass spectrometry, and functional characterization via a root development bioassay are provided. This guide is designed to equip researchers with the necessary tools and theoretical framework to explore the role of this and related auxin esters in plant development and signaling.
Scientific Rationale & Biological Significance
The study of plant hormones, or phytohormones, is fundamental to understanding plant growth, development, and adaptation. While indole-3-acetic acid (IAA) is the most studied native auxin, the regulation of its activity is exquisitely controlled through biosynthesis, transport, degradation, and conjugation.[1] The formation of hormone conjugates, including esters, is a key mechanism for modulating hormone homeostasis, creating inactive storage forms, or facilitating transport.
This compound (also known as Methyl Indole-3-propanoate) is the methyl ester of Indole-3-propionic acid (IPA).[2][3] While traditionally considered a metabolite of gut microbiota, recent groundbreaking research has demonstrated that IPA itself exhibits potent auxin-like bioactivities in plants.[4][5] Specifically, IPA has been shown to directly bind to the TIR1/AFB-Aux/IAA coreceptor complex, a central hub of auxin signaling, thereby modulating lateral root development in Arabidopsis thaliana.[5][6]
This discovery provides a compelling rationale for investigating its methylated derivative, this compound. In plants, the enzymatic methylation of auxins is a known regulatory mechanism. For instance, the enzyme IAA carboxyl methyltransferase (IAMT1) in Arabidopsis converts active IAA into its volatile methyl ester, Methyl-IAA (MeIAA).[1] This conversion can profoundly alter the hormone's biological activity and transport properties.
Therefore, we hypothesize that the methylation of the bioactive compound IPA to this compound serves as a similar regulatory switch. Investigating this compound allows researchers to explore:
-
A potential novel pathway for auxin homeostasis modulation.
-
The role of volatile auxin esters in plant-to-plant or plant-microbe communication.
-
The natural diversity of auxin-like signaling molecules beyond IAA.
The confirmed presence of a structurally similar compound, Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate, in tomato (Solanum lycopersicum) lends strong support to the natural occurrence of this class of metabolites in plants.[7]
Hypothesized Biosynthetic Pathway
The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the known pathways of tryptophan-derived auxins and the enzymatic methylation of IAA, we can propose a logical biosynthetic route. The pathway likely originates from tryptophan and proceeds through IPA, which is then methylated in a final step.
Caption: Hypothesized biosynthetic pathway for this compound.
Protocols for Extraction & Analysis
The successful analysis of auxin-like compounds, which are often present at low concentrations, depends on a meticulous extraction and sensitive analytical workflow.
General Extraction Protocol for Indole Compounds
This protocol is designed for the robust extraction of semi-polar indole compounds, including both the acid (IPA) and ester (this compound) forms, from plant tissues.
Causality and Justification:
-
Flash Freezing: Immediate freezing in liquid nitrogen is critical to halt all metabolic activity and enzymatic degradation of the target analytes.
-
Homogenization: A fine powder ensures maximum surface area for efficient solvent extraction.
-
Extraction Solvent: A chilled 80% methanol solution is a widely used and effective solvent for extracting auxins and their derivatives.[8] The cold temperature further minimizes degradation during the extraction process.
-
Internal Standard: The addition of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA or a custom-synthesized D₅-Methyl 3-(1H-indol-3-yl)propanoate) at the very beginning is non-negotiable for trustworthy quantification. It accounts for analyte loss during all subsequent sample preparation and analysis steps, forming the basis of a self-validating system.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is used to remove highly polar compounds (sugars, salts) and non-polar compounds (lipids, pigments) that can interfere with mass spectrometry analysis, a process known as matrix effects.
Step-by-Step Methodology:
-
Harvesting: Harvest 50-100 mg of fresh plant tissue (e.g., root tips, young leaves) and immediately flash-freeze in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 1.0 mL of ice-cold 80% methanol containing 0.1% formic acid and the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C in the dark for 1 hour.
-
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution & SPE Cleanup:
-
Reconstitute the extract in 500 µL of 10% methanol.
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash with 1 mL of water to remove polar impurities.
-
Elute the target analytes with 1 mL of 80% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Caption: General workflow for the extraction and purification of indole compounds.
Analytical Method 1: UPLC-ESI-MS/MS (Recommended)
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for its sensitivity, selectivity, and applicability to non-volatile compounds.
Rationale: This method allows for the simultaneous detection of the precursor acid (IPA) and the target ester without derivatization. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and accurate quantification even in complex plant extracts.[9][10]
Instrumentation & Parameters:
-
UPLC System: Waters ACQUITY, Agilent 1290 Infinity II, or equivalent.
-
Column: Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex QTRAP, Agilent 6400 series, Waters Xevo TQ).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
Predicted MRM Transitions: The fragmentation of indole compounds typically involves the loss of the side chain and characteristic fragmentation of the indole ring.[11][12] For this compound (Molecular Weight: 203.24 g/mol ), the protonated molecule [M+H]⁺ is m/z 204.1.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Rationale |
| This compound | 204.1 | 130.1 | 20-25 | Loss of methyl propanoate side chain, yielding the stable quinolinium ion. |
| (Quantifier) | ||||
| This compound | 204.1 | 146.1 | 15-20 | Loss of methanol from the side chain. |
| (Qualifier) | ||||
| Indole-3-propionic acid (IPA) | 190.1 | 130.1 | 20-25 | Loss of propionic acid side chain. |
| (For simultaneous analysis) |
Analytical Method 2: GC-MS
Gas Chromatography-Mass Spectrometry is a powerful alternative, especially given that the target analyte is already a relatively volatile methyl ester.
Rationale: A key advantage of using GC-MS for this compound is that it does not require the derivatization step commonly needed for its acid precursor (IPA) or for IAA.[13][14] Carboxylic acids are too polar and not volatile enough for direct GC analysis, so they are typically converted to methyl esters using reagents like diazomethane or methyl chloroformate.[13][15] Since our target is already a methyl ester, this complex and often hazardous step can be bypassed, simplifying the workflow.
Instrumentation & Parameters:
-
GC System: Agilent 8890, Shimadzu GC-2030, or equivalent.
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Mass Spectrometer: Single or triple quadrupole.
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Key Ions for SIM:
-
Molecular Ion (M⁺): m/z 203
-
Base Peak/Fragment: m/z 130 (characteristic indole fragment)
Caption: Comparison of the UPLC-MS/MS and GC-MS analytical workflows.
Functional Bioassay: Arabidopsis Lateral Root Development
To assess the biological activity of this compound, a quantitative root development assay using Arabidopsis thaliana is highly effective. This allows for direct comparison with its precursor, IPA, and the canonical auxin, IAA.
Rationale: Since the precursor IPA is known to modulate lateral root formation by interacting with the auxin signaling pathway, this assay provides a direct and physiologically relevant system to test if the methyl ester has similar, enhanced, or inhibited activity.[5]
Step-by-Step Methodology:
-
Seed Sterilization: Sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile water.
-
Plating: Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Stratification: Store plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow along the agar surface.
-
Seedling Transfer: After 4-5 days, when seedlings have a developed primary root, transfer them to new MS plates supplemented with the test compounds.
-
Control Plate: MS medium with solvent only (e.g., 0.01% DMSO).
-
Test Plates: MS medium with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).
-
Comparison Plates: MS medium with equivalent concentrations of IPA and IAA.
-
-
Incubation: Return plates to the growth chamber for an additional 5-7 days.
-
Quantification:
-
Remove seedlings and scan the plates using a high-resolution flatbed scanner.
-
Use software (e.g., ImageJ/Fiji) to measure the length of the primary root and count the number of emerged lateral roots per seedling.
-
-
Data Analysis: Calculate the lateral root density (number of lateral roots per cm of primary root). Compare the results from the different treatments using statistical analysis (e.g., ANOVA).
Expected Data & Interpretation
The protocols described will generate quantitative data on the presence and biological activity of this compound.
Typical Concentration Ranges for Auxins: While data for the target analyte is not yet established, concentrations of the primary auxin, IAA, can provide a benchmark for the required analytical sensitivity.
| Compound | Plant Tissue | Typical Concentration Range (ng/g Fresh Weight) |
| Indole-3-acetic acid (IAA) | Arabidopsis seedlings | 10 - 50 |
| Indole-3-acetic acid (IAA) | Tobacco leaves | 5 - 30 |
| Indole-3-acetic acid (IAA) | Maize kernels | 100 - 1000+ |
Note: These are representative values. Actual concentrations can vary widely depending on species, tissue type, developmental stage, and environmental conditions.
Interpreting Bioassay Results:
-
If this compound promotes lateral roots: This suggests it has auxin-like activity. It may be active itself or is readily hydrolyzed back to the active acid form (IPA) within the plant tissue.
-
If it has a stronger effect than IPA: This could indicate enhanced uptake or transport due to its more lipophilic nature.
-
If it has a weaker effect or is inactive: This suggests that methylation serves to inactivate IPA, acting as a key regulatory control point.
By combining high-sensitivity chemical analysis with functional biological assays, researchers can build a comprehensive understanding of the role of this compound in the complex network of auxin signaling.
References
-
A high-throughput method for the quantitative analysis of auxins. (2010). PubMed. Available at: [Link]
-
Experimental procedures for extraction and derivatization of auxin and... ResearchGate. Available at: [Link]
-
Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. (2019). PubMed. Available at: [Link]
-
Determination of Phytohormones in Plant Extracts Using In-matrix Ethyl Chloroformate Derivatization and DLLME–GC–MS. (2013). LCGC International. Available at: [Link]
-
Using targeted metabolomics to elucidate the indole auxin network in plants. ResearchGate. Available at: [Link]
-
Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. (2019). MDPI. Available at: [Link]
-
Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Allied Academies. Available at: [Link]
-
Synthesis and biological activities of indole-3-propionic acids. ResearchGate. Available at: [Link]
-
A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. (2015). PubMed Central. Available at: [Link]
-
(PDF) Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available at: [Link]
-
(PDF) Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Methyl indole-3-lactate. PubChem. Available at: [Link]
-
methyl propionate, 554-12-1. The Good Scents Company. Available at: [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (2020). MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Showing metabocard for Methyl indole-3-propanoate (HMDB0240623). Human Metabolome Database. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed. Available at: [Link]
-
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. (2024). PubMed Central. Available at: [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. Available at: [Link]
-
KEGG PATHWAY Database. KEGG. Available at: [Link]
-
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. (2024). PubMed. Available at: [Link]
-
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. Available at: [Link]
-
An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. (2005). PubMed Central. Available at: [Link]
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- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease | MDPI [mdpi.com]
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Application Note & Protocols: Methyl 3-(1H-indol-3-yl)propanoate as a Standard for Analytical Chemistry
Introduction: The Role of Methyl 3-(1H-indol-3-yl)propanoate in Quantitative Analysis
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The accurate quantification of these indole-containing active pharmaceutical ingredients (APIs) and their metabolites is critical during drug discovery, development, and quality control. This compound serves as a high-purity analytical standard, providing a reliable reference point for method development, validation, and routine analysis.
This document provides a comprehensive guide for researchers and drug development professionals on the effective use of this compound as a reference standard. It outlines its physicochemical properties and provides detailed, field-proven protocols for its application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and powerful analytical techniques in the pharmaceutical sciences.[5][6] The causality behind experimental choices is explained to ensure robust and reproducible results.
Physicochemical Properties and Handling
A thorough understanding of the standard's physical and chemical properties is fundamental to its correct handling, storage, and application.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 5548-09-4 | [7] |
| Molecular Formula | C₁₂H₁₃NO₂ | [7][8][9] |
| Molecular Weight | 203.24 g/mol | [7] |
| Appearance | Solid / Powder | [10] |
| Purity | ≥95% (Typical) | [10] |
| Exact Mass | 203.094628657 Da | [7][11] |
| XLogP3 | 2.1 | [7] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, dichloromethane. | [9][12] |
| Storage | Store in a cool, dry place, protected from light. Refer to the supplier's certificate of analysis for specific temperature recommendations. |
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to these steps, particularly concerning system suitability and quality control checks, ensures the trustworthiness of the generated data.
Protocol 1: Preparation of Standard Solutions
Accurate preparation of stock and working solutions is the foundation of any quantitative analysis. The choice of solvent should match the initial mobile phase conditions of the intended chromatographic method to ensure good peak shape.
Workflow for Preparation of Calibration Standards
Caption: General workflow for quantitative analysis by HPLC.
Methodology:
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is effective for retaining moderately nonpolar molecules like indole derivatives.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% formic or acetic acid) can be added to improve peak shape. [13] * Flow Rate: 1.0 mL/min. [13] * Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm, which is a common absorbance maximum for the indole chromophore. [13]A PDA detector can be used to confirm peak purity.
-
-
Procedure & System Validation:
-
System Suitability: Before analysis, inject a mid-range standard solution (e.g., 5 µg/mL) five or six times. The Relative Standard Deviation (RSD) for the peak area and retention time should be less than 2.0%. This step is a mandatory self-validation check to ensure the system is performing correctly on the day of analysis.
-
Calibration Curve Construction: Inject the prepared calibration standards in order of increasing concentration.
-
Data Analysis: Plot the peak area response versus the concentration of the standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999 for the method to be considered linear over the tested range. [14] * Sample Analysis: Inject the unknown samples (prepared using a validated extraction procedure and diluted to fall within the calibration range). The concentration of this compound or a related analyte is then calculated from the regression equation of the calibration curve.
-
Protocol 3: Identification by GC-MS
GC-MS provides high specificity and is excellent for confirming the identity of the standard and for analyzing it in complex matrices, especially if the analyte is sufficiently volatile.
Methodology:
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and sample matrix.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
-
-
Procedure & Data Interpretation:
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 10-50 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution.
-
Identification: The identity of the compound is confirmed by matching its retention time and its mass spectrum with a reference. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 203, with a prominent base peak at m/z 130, corresponding to the stable quinolinium fragment formed after cleavage of the side chain. [7]This fragmentation pattern is a highly specific fingerprint for the molecule.
-
References
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Indole-3-Pyruvic Acid: A Comparative Guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 21711.
- ECHEMI. (n.d.). 5548-09-4, this compound Formula.
- Hou, R.-B., & Li, D.-F. (2011). This compound. ResearchGate.
- Hou, R.-B., & Li, D.-F. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2121.
- Toh, E., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- Kozin, S.V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 441-447.
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Hou, R.-B., & Li, D.-F. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121.
- CymitQuimica. (n.d.). 1H-Indole-3-propanoic acid, methyl ester.
- Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. PubMed.
- Sigma-Aldrich. (n.d.). This compound.
- Kamal, A., et al. (2015). Biomedical Importance of Indoles. PMC - NIH.
- Al-Qahtani, J., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
- Siddiqui, F. A., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(1H-indol-3-yl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-(1H-indol-3-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis and improve yields.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of this compound.
Question 1: My overall yield is consistently low after the final purification. What are the most likely causes?
Low yields can stem from several stages of the synthesis. Let's break down the common culprits, from the initial reaction to the final workup.
Probable Cause A: Incomplete Esterification of 3-Indolepropionic Acid
The direct esterification of 3-indolepropionic acid with methanol is a common and straightforward method. However, it's an equilibrium-driven reaction, and several factors can lead to incomplete conversion.
-
Insufficient Catalyst: Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1][2] An inadequate amount of catalyst will result in a slow and incomplete reaction.
-
Presence of Water: Water can shift the equilibrium back towards the starting materials (hydrolysis of the ester). It's critical to use anhydrous methanol and a dry reaction setup.
-
Suboptimal Temperature and Reaction Time: Esterification reactions often require elevated temperatures (reflux) to proceed at a reasonable rate.[3] Insufficient heating or a short reaction time will result in a low conversion rate.
Solution Workflow for Incomplete Esterification:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous methanol and a drying tube on your condenser.
-
Optimize Catalyst Concentration: A typical starting point is 0.03 to 0.05 molar equivalents of the acid catalyst relative to the 3-indolepropionic acid.[1]
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time.
-
Water Removal: For stubborn reactions, using a Dean-Stark trap to azeotropically remove water can drive the equilibrium towards the product.
Question 2: I'm observing a significant amount of a dark, tar-like byproduct. What is it, and how can I prevent its formation?
The formation of dark, polymeric material is a common issue when working with indole compounds, especially under acidic conditions.
Probable Cause: Acid-Catalyzed Polymerization of the Indole Ring
The indole ring is electron-rich and susceptible to electrophilic attack.[4][5] While the C3 position is the most nucleophilic, strong acids can protonate it.[4] This protonation can initiate a cascade of reactions, leading to dimerization and polymerization, which manifest as a dark tar. Indoleacetic acid, a related compound, is known to be unstable in the presence of acid and light.[6]
Prevention and Mitigation Strategies:
-
Use Milder Acid Catalysts: Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), which can be effective for esterification with less degradation of the indole ring.[7][8]
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of polymerization.
-
Protect the Indole Nitrogen: In some cases, protecting the N-H of the indole ring can improve stability. However, this adds extra steps to the synthesis (protection and deprotection).
-
Alternative Synthesis Route: If acid-catalyzed esterification consistently leads to degradation, consider a two-step approach:
-
Convert the 3-indolepropionic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the resulting acid chloride with methanol in the presence of a non-nucleophilic base like triethylamine. This avoids the use of strong acids.
-
Question 3: My NMR spectrum shows impurities that I can't easily remove by column chromatography. What could they be?
Persistent impurities often arise from side reactions involving the indole nucleus or the starting materials.
Probable Cause A: N-Alkylation or N-Acylation
While C3 is the most reactive site for electrophilic substitution, under certain conditions, reaction at the N1 position can occur.[5]
Probable Cause B: Side Products from an Alternative Synthesis (e.g., Fischer Indole Synthesis)
If you are employing a Fischer indole synthesis route, the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions can produce various isomers and side products.[7][8] The regioselectivity can be influenced by the substitution pattern on the phenylhydrazine.[9]
Troubleshooting Impurities:
-
Thorough Characterization: Use a combination of NMR (¹H, ¹³C), and LC-MS to identify the structure of the impurity.
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.[10][11] A suitable solvent system can be determined by testing small-scale dissolutions in various solvents and solvent mixtures.
-
Optimize Chromatography: If column chromatography is necessary, experiment with different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and frequently used method is the Fischer esterification of 3-indolepropionic acid with methanol using an acid catalyst like sulfuric acid.[1][2]
Q2: Are there alternative, higher-yielding synthetic methods?
Yes, for cases where the Fischer esterification gives low yields or significant byproducts, alternative methods can be employed:
-
Two-step acid chloride formation followed by esterification: This method avoids the harsh acidic conditions of the Fischer esterification.
-
Fischer Indole Synthesis: This classic method involves reacting a suitable phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[7][8][12] This can be a high-yielding route if the starting materials are readily available.[13][14]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (3-indolepropionic acid) and the product (this compound). The starting material is more polar and will have a lower Rf value than the ester product.
Q4: What are the key safety precautions for this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Data Summary and Protocols
Table 1: Comparison of Reaction Conditions for Esterification
| Parameter | Method A: Fischer Esterification | Method B: Acid Chloride Route |
| Starting Material | 3-Indolepropionic Acid | 3-Indolepropionic Acid |
| Reagents | Methanol, H₂SO₄ (cat.) | 1. SOCl₂ or (COCl)₂ 2. Methanol, Triethylamine |
| Typical Yield | 60-85% | 80-95% |
| Key Advantage | One-step, simple procedure | High yield, milder conditions for indole ring |
| Key Disadvantage | Potential for indole degradation | Two steps, requires handling of moisture-sensitive reagents |
Experimental Protocol: Fischer Esterification
-
To a solution of 3-indolepropionic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizing the Chemistry
Diagram 1: Fischer Esterification of 3-Indolepropionic Acid
Caption: Acid-catalyzed degradation of the indole ring.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing low yield issues.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. Retrieved from [Link]
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Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from [Link]
-
MDPI. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
NIH. (n.d.). This compound. PMC. Retrieved from [Link]
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MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Arkat USA. (n.d.). Attempted synthesis of methyl 3-(1H-indol-3-yl)-but-2-enoate. Retrieved from [Link]
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PubMed. (n.d.). Methyl 3-(1H-indol-3-yl)propano-ate. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole-3-propionic acid (IPA) improves esterification of free fatty.... Retrieved from [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]
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MDPI. (n.d.). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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NIH. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Retrieved from [Link]
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ACS Publications. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole-3-propionic acid (IPA) improves esterification of free fatty... | Download Scientific Diagram. Retrieved from [Link]
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"Methyl 3-(1H-indol-3-yl)propanoate" purification challenges and solutions
Welcome to the technical support guide for Methyl 3-(1H-indol-3-yl)propanoate (CAS 5548-09-4).[1][2][3] This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this valuable indole derivative. The guidance provided herein is based on a synthesis of literature-documented procedures and field-proven experience in handling sensitive heterocyclic compounds.
Introduction: The Purification Challenge
This compound, with a molecular weight of approximately 203.24 g/mol , is a key intermediate in the synthesis of various biologically active molecules.[1][4][5] While its synthesis can be straightforward, achieving high purity is often hampered by the inherent reactivity and sensitivity of the indole nucleus. Common issues include the presence of closely-related impurities, product discoloration due to degradation, and difficulties in crystallization. This guide provides direct, actionable solutions to these problems.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final product is a persistent, discolored (yellow to brown) oil that will not solidify, even under high vacuum. What is the cause and how can I fix it?
This is the most frequently encountered issue. It typically stems from two primary causes: residual impurities depressing the freezing point and/or oxidative degradation of the indole ring.
Probable Cause 1: Oxidative Degradation The indole nucleus is highly susceptible to oxidation, especially when exposed to air, light, or trace acid, leading to the formation of highly colored impurities.
Solution:
-
Activated Charcoal Treatment: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal. Stir at room temperature for 15-30 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. This should yield a significantly less colored solution.
-
Re-purification: Immediately subject the decolorized solution to purification, preferably via flash column chromatography.
Probable Cause 2: Residual Solvents or Synthesis Byproducts Impurities from the synthesis, such as unreacted starting materials or byproducts from side reactions, can act as a eutectic contaminant.[6][7]
Solution:
-
Optimized Chromatography: Re-purify the material using flash column chromatography with a meticulously optimized solvent system (see Q2). A shallower elution gradient is often necessary to resolve impurities with similar polarity to the product.
-
Recrystallization from a Binary Solvent System: If the product is still an oil after chromatography, attempt recrystallization. Since indole derivatives often exhibit high solubility in common polar solvents, a binary system is highly effective. A proven method is recrystallization from a dichloromethane/petroleum ether mixture.[4][8]
Step-by-Step Protocol: Recrystallization from Dichloromethane/Petroleum Ether
-
Dissolve the oily product in a minimal volume of warm dichloromethane.
-
Slowly add petroleum ether (or hexane) dropwise with stirring until the solution becomes faintly turbid.
-
Add a few drops of dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to facilitate crystal formation.
-
Collect the resulting crystals by vacuum filtration.
Q2: My flash column chromatography provides poor separation. The TLC shows streaking or overlapping spots. How can I improve resolution?
Poor chromatographic separation is almost always due to an inappropriate solvent system or improper column preparation.
Probable Cause 1: Suboptimal Mobile Phase Polarity The polarity of the eluent is critical. If it is too high, the product and impurities will co-elute. If it is too low, the polar indole product can streak on the acidic silica gel.
Solution:
-
Systematic TLC Analysis: Before running a column, systematically test various solvent systems using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Solvent System Selection: Based on literature, solvent systems for related indole esters typically consist of a non-polar hydrocarbon and a more polar solvent like ethyl acetate or diethyl ether.[6][7][9]
| Stationary Phase | Recommended Eluent Systems (Starting Ratios) | Notes |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (e.g., 4:1 v/v) | A versatile and common choice. Polarity can be finely tuned. |
| Silica Gel (230-400 mesh) | Petroleum Ether / Diethyl Ether (e.g., 7:3 v/v) | Documented for similar compounds, may offer different selectivity.[6] |
| Silica Gel (230-400 mesh) | Petroleum Ether / Ethyl Acetate (e.g., 1:1 v/v) | A higher polarity system for more polar impurities.[9] |
Probable Cause 2: Acidity of Silica Gel The indole NH group has a pKa of ~17, making it slightly acidic and capable of strong interactions with the acidic silanol groups on standard silica gel, which can cause tailing.
Solution:
-
Use of Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and reduced tailing.
-
Neutral Silica/Alumina: For extremely sensitive compounds, consider using deactivated (neutral) silica gel or neutral alumina as the stationary phase.
Q3: My NMR analysis shows a pure product, but a small peak corresponding to the carboxylic acid is present. Where did it come from?
The presence of 3-(1H-indol-3-yl)propanoic acid is a classic sign of ester hydrolysis.
Probable Cause: Hydrolysis during Workup or Purification The methyl ester can be hydrolyzed if exposed to acidic or basic conditions, particularly in the presence of water, during the reaction workup or even on silica gel over extended periods.[10]
Solution:
-
Neutral Workup: Ensure your aqueous workup is neutral. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acid catalysts, followed by a brine wash to remove excess water.[7]
-
Anhydrous Conditions: Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
-
Expedite Chromatography: Do not let the product sit on the silica gel column for an unnecessarily long time. Prepare the column, load the sample, and elute it within a reasonable timeframe.
Frequently Asked Questions (FAQs)
-
Q: What are the best storage conditions for purified this compound?
-
A: The purified solid should be stored in an amber vial to protect it from light. For long-term stability, store it in a freezer (-20°C) under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
-
Q: Can this compound be purified by methods other than chromatography or recrystallization?
-
A: For this class of compound, chromatography and recrystallization are the gold standards. Distillation is generally not suitable due to the compound's high boiling point and potential for thermal degradation.
-
-
Q: What is the expected appearance of the highly pure compound?
Visualized Workflows
General Purification Strategy
Caption: General workflow for the purification of this compound.
Troubleshooting: Product is a Persistent Oil
Sources
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- 2. 5548-09-4|this compound|BLD Pharm [bldpharm.com]
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- 10. Buy Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate (EVT-13634727) [evitachem.com]
Improving solubility of "Methyl 3-(1H-indol-3-yl)propanoate" in biological buffers
Technical Support Center
Topic: Improving the Solubility of Methyl 3-(1H-indol-3-yl)propanoate in Biological Buffers
Introduction: Navigating the Solubility Challenge
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in biological research and drug development due to their presence in numerous bioactive molecules.[1][2][3] Researchers working with this compound frequently encounter a significant hurdle: its poor solubility in aqueous biological buffers. This guide provides a comprehensive framework for understanding and overcoming this challenge, offering structured troubleshooting advice and validated protocols to ensure the successful integration of this compound into your experimental workflows.
Part 1: Understanding the Molecule - Physicochemical Profile
The first step in solving a solubility issue is to understand the compound's inherent properties. This compound's structure dictates its behavior in different solvents.
Based on its structure, the compound is moderately lipophilic ("fat-loving") and lacks easily ionizable groups within the typical biological pH range (pH 6-8). The indole nitrogen is extremely weakly acidic (pKa ≈ 17) and the methyl ester group is neutral. This means that unlike weakly acidic or basic compounds, its solubility cannot be significantly increased by simple pH adjustment.[4][] Therefore, strategies must focus on overcoming its inherent hydrophobicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ | - |
| Molecular Weight | 203.24 g/mol [6] | - |
| XLogP3 | 2.1[6] | A positive LogP value indicates a preference for non-polar (lipid) environments over polar (aqueous) ones, predicting poor water solubility. |
| Ionization State | Neutral | The molecule will not become charged by protonation or deprotonation in physiological pH ranges, making pH adjustment an ineffective primary strategy.[4] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and misconceptions encountered during experimental setup.
Q1: I dissolved my compound in 100% DMSO, but it immediately crashed out when I added it to my PBS buffer. What happened?
A: This is a classic case of a compound exceeding its kinetic solubility limit. You created a highly concentrated, supersaturated stock solution in DMSO, a strong organic solvent.[7] When this stock is introduced to an aqueous buffer like PBS (Phosphate-Buffered Saline), the solvent environment abruptly changes from 100% organic to >99% aqueous. The compound, being poorly water-soluble, can no longer stay dissolved and precipitates out. The high salt content of PBS can sometimes exacerbate this through a "salting-out" effect, further reducing the solubility of non-polar compounds.
Q2: What is the maximum concentration of a co-solvent like DMSO that I can safely use in my cell-based experiments?
A: This is a critical consideration, as organic solvents can exhibit cellular toxicity. While the exact tolerance varies by cell line and assay duration, a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v), and ideally below 0.1% for sensitive assays or long-term incubations.[8] It is imperative to run a "vehicle control" (your final buffer containing the same percentage of DMSO but without the compound) to ensure that any observed biological effects are due to your compound and not the solvent.
Q3: Can I just heat the buffer to get the compound into solution?
A: While gentle warming can temporarily increase the solubility of many compounds, it is generally not recommended as a primary strategy. Firstly, indole-containing molecules can be susceptible to degradation at elevated temperatures. Secondly, this approach often creates a supersaturated solution that is thermodynamically unstable. Upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate, leading to inconsistent and non-reproducible results.
Q4: Will sonicating my solution improve its solubility?
A: Sonication is a useful technique that applies high-frequency sound energy to agitate the solution. This can help break up solid aggregates and increase the rate of dissolution, ensuring you reach the equilibrium solubility faster. However, sonication does not increase the compound's intrinsic or equilibrium solubility. If the concentration you are trying to achieve is above the solubility limit, the compound will eventually precipitate out, even with sonication.
Part 3: Systematic Troubleshooting & Solubilization Protocols
When facing solubility issues, a systematic approach is key. The following strategies are presented in order of increasing complexity and are the industry-standard methods for formulating poorly soluble compounds.
Strategy 1: The Co-Solvent Approach
This is often the first and simplest method for in vitro assays where the final solvent concentration can be kept low.
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic molecules like this compound, thereby increasing its solubility. Common co-solvents include Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[][11]
-
Stock Solution Preparation: Weigh out the required amount of this compound and dissolve it in 100% high-purity, anhydrous DMSO to create a high-concentration primary stock (e.g., 20-50 mM). Ensure complete dissolution using a vortex mixer.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the primary stock in 100% DMSO. This step minimizes the volume of concentrated stock added to the final buffer, preventing localized high concentrations that can cause immediate precipitation.
-
Final Working Solution: Add the primary or intermediate stock solution dropwise to your pre-warmed (to experimental temperature) biological buffer while vortexing or stirring vigorously. This rapid mixing is crucial to avoid localized supersaturation.
-
Final Concentration Check: Ensure the final percentage of DMSO in your working solution is compatible with your assay (e.g., ≤0.5%).
-
Visual Inspection: After preparation, visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect, cloudiness, or visible particles). Let the solution sit for 30 minutes at the experimental temperature and inspect again to check for stability.
Strategy 2: Surfactant-Based Formulations
Surfactants are excellent for achieving higher concentrations and are often used in formulations for in vivo studies.
-
Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[12] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14] The hydrophobic tails form a core that can encapsulate poorly soluble drug molecules, while the hydrophilic heads form an outer shell that interfaces with the water, effectively solubilizing the compound.[15]
-
Primary Stock Preparation: Dissolve the compound in a minimal amount of a suitable organic solvent, such as ethanol or DMSO (e.g., to create a 50 mg/mL solution).
-
Surfactant Addition: To this solution, add pure Polysorbate 80. A common starting ratio is 1:2 or 1:4 (compound:surfactant by weight). Mix thoroughly.
-
Solvent Removal (for in vivo use): If the initial solvent (ethanol/DMSO) is not desired in the final formulation, it can be removed under a gentle stream of nitrogen or by rotary evaporation, leaving a viscous drug-surfactant mixture.
-
Aqueous Reconstitution: Slowly add the biological buffer (e.g., saline or PBS) to the drug-surfactant mixture with constant, vigorous stirring or vortexing. The solution should become clear or slightly opalescent as micelles form and encapsulate the compound.
-
Final Dilution & Inspection: Further dilute to the final desired concentration with the biological buffer. As always, inspect for clarity and stability over time.
Strategy 3: Cyclodextrin Complexation
This sophisticated technique can significantly enhance solubility and is widely used in pharmaceutical formulations.
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a hollow truncated cone.[16][17] The exterior of the cone is hydrophilic, making it water-soluble, while the internal cavity is hydrophobic.[18] Poorly soluble molecules can fit into this hydrophobic cavity, forming a "guest-host" inclusion complex.[19] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for biological research.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired biological buffer. A 10-40% (w/v) solution is a typical starting range.
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Promote Complexation: Vigorously stir or sonicate the mixture at room temperature or with gentle warming (e.g., 30-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify Solution: After incubation, centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.
-
Determine Concentration (Recommended): It is good practice to analytically determine the actual concentration of the compound in the final solution using a method like HPLC-UV, as you started with an excess of solid material.
Part 4: Visualization & Strategy Selection
The following diagrams and tables are designed to help you choose the best path forward for your specific experimental needs.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubilization strategy.
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
|---|---|---|---|
| Co-Solvents | Simple, fast, and suitable for high-throughput screening.[11] | Potential for cytotoxicity; risk of precipitation upon dilution.[8] | Low-concentration in vitro assays where the final solvent percentage can be kept minimal (<0.5%). |
| Surfactants | High solubilization capacity; can create stable formulations.[13] | Can interfere with some biological assays; potential for in vivo toxicity depending on the surfactant and dose. | Higher concentration in vitro work and formulating doses for in vivo animal studies. |
| Cyclodextrins | Generally low toxicity; can significantly improve solubility and bioavailability.[16][19] | More complex preparation; may alter compound pharmacology by affecting free concentration. | Both in vitro and in vivo applications, especially when co-solvents and surfactants are problematic. |
References
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Li, P., & Tabibi, S. E. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Jadhav, P., et al. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Asian Journal of Pharmaceutical Research and Development. [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
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Li, P., & Tabibi, S. E. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]
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Shinde, S. S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Desheng (n.d.). Common Types Of Biological Buffers. Hubei New Desheng Material Technology Co., Ltd. [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. [Link]
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Singh, S., & Raval, K. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. ResearchGate. [Link]
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Dalo Chem Life Sciences (2024). What Are Some Common Biological Buffers Used In The Lab?. Dalo Chem Life Sciences. [Link]
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Hopax Fine Chemicals (2023). Biological Buffers: The Key to Successful Experiments. Hopax Fine Chemicals Blog. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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Study.com (n.d.). A good strategy for improving the aqueous solubility of poorly soluble drugs is to use... Homework.Study.com. [Link]
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Madhuri, K. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
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Wikipedia (n.d.). Cosolvent. Wikipedia. [Link]
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ReAgent Chemicals (2025). How Do Biological Buffers Work?. The Science Blog. [Link]
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ScienceDirect (2026). PH adjustment: Significance and symbolism. ScienceDirect. [Link]
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National Center for Biotechnology Information (n.d.). 3-(1H-indol-3-yl)propanoate. PubChem Compound Database. [Link]
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ResearchGate (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. [Link]
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Palmisano, G., et al. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry. [Link]
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
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Tofeeq, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Hou, R. B., & Li, D. F. (2011). This compound. ResearchGate. [Link]
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Molecules Editorial Office (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
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Avdeef, A., et al. (2025). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Journal of Pharmaceutical Sciences. [Link]
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Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
Sharma, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Organic Chemistry: An Indian Journal. [Link]
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Digital Analysis Corp (n.d.). pH Adjustment and Neutralization, the basics. pH-Adjustment.com. [Link]
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Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]
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Hou, R. B., & Li, D. F. (2011). This compound. ResearchGate. [Link]
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Cheméo (n.d.). Indole, 3-methyl-. Cheméo. [Link]
-
Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. PubMed. [Link]
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Technical Support Center: Stability of Methyl 3-(1H-indol-3-yl)propanoate in Cell Culture Media
Introduction: This guide is intended for researchers, scientists, and drug development professionals utilizing Methyl 3-(1H-indol-3-yl)propanoate in cell culture-based assays. The chemical stability of a test compound is paramount for the accuracy, reproducibility, and correct interpretation of experimental results. While specific stability data for this compound in biological media is not extensively published, its structure—comprising an indole core and a methyl ester functional group—allows us to predict and troubleshoot potential stability issues based on well-established chemical principles. This document provides a comprehensive overview of the likely degradation pathways, frequently asked questions, troubleshooting protocols, and best practices for handling this compound in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the use of this compound in a cell culture environment.
Q1: What are the primary stability concerns for this compound in cell culture experiments?
The two primary chemical liabilities of this molecule are the indole ring and the methyl ester group. Therefore, the main degradation pathways of concern are:
-
Oxidation of the indole ring: The electron-rich indole nucleus is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2] This can lead to the formation of various byproducts, including oxindoles and colored dimers or polymers.[3][4]
-
Hydrolysis of the methyl ester: The ester functional group can be cleaved, either chemically or enzymatically, to yield the corresponding carboxylic acid (3-(1H-indol-3-yl)propanoic acid) and methanol. This reaction is particularly relevant in media containing serum, which is a source of esterase enzymes.[5][6]
Q2: I've noticed the cell culture media containing my compound turning yellow or brown over time. What is causing this?
This is a classic indicator of indole oxidation.[1] The initial oxidation of the indole ring can form indoxyls, which can then undergo further oxidation and dimerization to produce colored pigments like indigo (blue) and indirubin (red-brown).[3] The combination of these and other degradation products often results in a yellowish-brown hue in the solution. This color change is a direct visual cue that your compound is degrading.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
Proper stock solution management is critical.
-
Solvent Choice: Use a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Storage: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Light Protection: Indole-containing compounds are often light-sensitive.[1][2][7] Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
-
Handling: Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes to prevent repeated temperature changes and contamination. It is highly recommended to prepare fresh stock solutions regularly.[1]
Q4: Will the presence of serum, such as Fetal Bovine Serum (FBS), in my media affect the compound's stability?
Yes, serum can significantly impact stability. FBS and other sera contain a variety of active enzymes, most notably esterases, which can catalyze the hydrolysis of the methyl ester group.[5][6] The rate of this hydrolysis will depend on the concentration and specific activity of enzymes in the serum batch. Therefore, it is crucial to perform stability checks in the exact same complete medium (including the specific lot of serum) that you use for your experiments.
Q5: How long can I expect the compound to be stable in my complete cell culture media at 37°C?
This must be determined empirically, as stability is dependent on the specific media formulation, serum content, and even the cell type being cultured (due to secreted factors or metabolic activity). A compound may be stable for 48-72 hours in a simple buffered saline but may degrade significantly within 4-8 hours in complete media with 10% FBS at 37°C. We strongly recommend conducting a preliminary stability study over your experimental time course (e.g., 24, 48, 72 hours). See Section 4: Protocol 2 for a detailed methodology.
Section 2: Troubleshooting Guide
This guide provides solutions for specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Weaker-than-Expected Biological Activity | Compound Degradation: The actual concentration of the active parent compound is lower than expected due to instability in the culture medium. | 1. Perform a Stability Study: Quantify the concentration of the parent compound in your complete media over the full duration of your experiment (see Section 4: Protocol 2 ). 2. Refresh Media: If significant degradation is observed (e.g., >15% loss), consider refreshing the media and compound at intermediate time points during long-term assays. 3. Verify Stock Integrity: Ensure your stock solution has not degraded. Prepare a fresh stock and compare results. |
| Visible Color Change or Precipitation in Media | 1. Oxidative Degradation: The indole ring is oxidizing, leading to the formation of colored, often less soluble, polymeric byproducts.[3] 2. Hydrolysis & Precipitation: The methyl ester may be hydrolyzed to the corresponding carboxylic acid, which may have different solubility properties in your media, potentially leading to precipitation. | 1. Minimize Light Exposure: Protect media from ambient light during preparation, incubation, and observation. Use amber labware where possible. 2. Prepare Fresh: Add the compound to the media immediately before adding it to the cells. Avoid pre-incubating the compound in media for extended periods. 3. Assess Solubility: Determine the solubility of the potential carboxylic acid degradant in your cell culture medium to assess if precipitation is a risk. |
| High Variability Between Replicate Wells or Experiments | Inconsistent Degradation: Small variations in handling (e.g., time spent under the hood light, temperature fluctuations) are leading to different rates of degradation between experiments. | 1. Standardize Handling Procedures: Ensure that all plates are handled identically. Minimize the time plates are outside the incubator. 2. Use an Internal Standard: If quantifying biological response via an analytical endpoint (e.g., LC-MS), consider using a stable, non-interfering internal standard to account for sample processing variability. 3. Conduct Concurrent Stability Assessment: In a separate, cell-free plate, incubate the compound in media alongside your experimental plate to directly measure degradation under identical conditions. |
Section 3: Key Degradation Pathways
Understanding the underlying chemistry is crucial for effective troubleshooting. This compound is susceptible to two primary degradation pathways in a typical cell culture environment.
Pathway 1: Oxidation of the Indole Ring
The indole ring is an electron-rich aromatic system, making it prone to oxidation. This can occur non-enzymatically (auto-oxidation) or be catalyzed by cellular enzymes like cytochrome P450s.[3] Oxidation typically occurs at the C2 or C3 position of the indole ring, leading to a cascade of products including 3-hydroxyindole (indoxyl), oxindole, and isatin.[3][4] These intermediates can further react and dimerize to form colored products.
Pathway 2: Hydrolysis of the Methyl Ester
The ester linkage is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by acids or bases, but in the near-neutral pH of cell culture media (typically pH 7.2-7.4), the most significant contributor is enzymatic catalysis by esterases present in serum.[5][8] This reaction converts the parent ester into its corresponding carboxylic acid, which will have different physicochemical properties (e.g., polarity, charge, solubility) and likely a different biological activity profile.
Caption: Primary degradation pathways for this compound in vitro.
Section 4: Experimental Protocols
Protocol 1: Recommended Preparation and Handling of Stock Solutions
-
Solvent Selection: Weigh the solid compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Light Protection: Use amber-colored, screw-cap vials for storage.
-
Aliquoting: Immediately create smaller, single-use aliquots (e.g., 20 µL) from the primary stock. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store all aliquots at -80°C for long-term stability. For daily use, an aliquot can be kept at -20°C for a short period (1-2 weeks).
-
Dilution: When preparing for an experiment, thaw a single aliquot. Perform serial dilutions in fresh, sterile DMSO or the appropriate vehicle to create intermediate stocks before the final dilution into the cell culture medium. Never store dilute aqueous solutions.
Protocol 2: Quantitative Assessment of Compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound over time.
Caption: Workflow for assessing compound stability in cell culture media.
Methodology:
-
Preparation: Prepare two sets of sterile tubes or a 24-well plate: one containing your complete cell culture medium with serum and another with serum-free medium.
-
Spiking: Add this compound from a concentrated stock to each medium type to achieve the final working concentration used in your assays. Mix gently but thoroughly.
-
Time Zero (T=0) Sample: Immediately remove an aliquot (e.g., 100 µL) from each condition. This is your T=0 sample. Process immediately as described in Step 6.
-
Incubation: Place the tubes or plate in a standard cell culture incubator (37°C, 5% CO2, humidified) for the duration of your longest experiment (e.g., 48 or 72 hours). Ensure the samples are protected from light.
-
Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Processing: For each aliquot, immediately stop any potential enzymatic activity. A common method is protein precipitation: add 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC-UV or LC-MS method to determine the peak area of the parent compound.
-
Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100%
Section 5: Data Summary Template
Use the following table to organize and interpret your stability study results. A loss of >15% of the parent compound over the experimental duration may indicate that stability is impacting your results.
| Time Point (Hours) | Media Condition | % Compound Remaining (Mean ± SD) | Visual Observations (e.g., Color Change) |
| 0 | DMEM + 10% FBS | 100% | Clear, pink |
| 2 | DMEM + 10% FBS | ||
| 4 | DMEM + 10% FBS | ||
| 8 | DMEM + 10% FBS | ||
| 24 | DMEM + 10% FBS | ||
| 48 | DMEM + 10% FBS | ||
| 0 | DMEM (Serum-Free) | 100% | Clear, pink |
| 2 | DMEM (Serum-Free) | ||
| 4 | DMEM (Serum-Free) | ||
| 8 | DMEM (Serum-Free) | ||
| 24 | DMEM (Serum-Free) | ||
| 48 | DMEM (Serum-Free) |
References
- BenchChem. (n.d.). Dealing with the light sensitivity of indole-5,6-diol compounds.
- Dahotre, S. N., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed.
- Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed.
- Boster Biological Technology. (n.d.). Enzyme Activity Assays.
- Kaliyappan, T., et al. (2020). Optical properties of 3-substituted indoles. PubMed Central.
- Maciver, B., et al. (n.d.). Production and Oxidation of Indole by Haemophilus Influenzae. PubMed.
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
- ResearchGate. (n.d.). Light yield in the reactions of indole and its derivatives.
- Creative Animodel. (2023). Enzyme activity assays. YouTube.
- MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- MDPI. (n.d.). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
- ACS Publications. (n.d.). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions.
- ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles.
- Nonhebel, H. M., et al. (n.d.). Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. PubMed Central.
- Lombardi, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.
- UNEP. (n.d.). Analytical Methods.
- Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. PubMed.
- SignaGen. (2015). Role of Serum in Cell Culture Media. SignaGen Blog.
- Hou, R.-B., & Li, D.-F. (2011). This compound. PubMed Central.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ChemSpider. (n.d.). Methyl ester hydrolysis.
- ResearchGate. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Role of Serum in Cell Culture Media – SignaGen Blog [signagen.com]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(1H-indol-3-yl)propanoate Derivatives
Welcome to the technical support center for the synthesis and optimization of Methyl 3-(1H-indol-3-yl)propanoate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important class of compounds. Indole derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for numerous therapeutic agents.[1][2] The successful and efficient synthesis of these molecules is therefore of critical importance.
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices and provide robust, self-validating troubleshooting strategies to overcome common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and direct synthetic route to this compound?
The most common and atom-economical method is the direct C3-alkylation of indole with methyl acrylate. This reaction typically falls under the category of a Friedel-Crafts alkylation or a related Michael addition, facilitated by a Lewis or Brønsted acid catalyst.[3][4] The indole nucleus is electron-rich and inherently nucleophilic, particularly at the C3 position, allowing it to react with electrophilic alkenes like methyl acrylate.
Q2: Why is C3-alkylation of the indole ring generally favored over N-alkylation?
While the indole nitrogen possesses a lone pair of electrons, alkylation at the C3 position leads to the formation of a more thermodynamically stable aromatic product. The reaction proceeds via an intermediate that maintains the aromaticity of the benzene portion of the indole. N-alkylation disrupts the aromatic sextet of the pyrrole ring to a lesser extent but is often the kinetically favored, yet reversible, pathway. Under acidic conditions, the indole nitrogen can be protonated, which deactivates it towards electrophilic attack and further promotes selective alkylation at the C3 carbon.
Q3: What are the essential analytical techniques for monitoring this reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of the indole starting material and the formation of the product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation. Key signals to identify in ¹H NMR for this compound include the N-H proton (a broad singlet typically > 8.0 ppm), aromatic protons on the indole ring, the C2-H proton (a characteristic singlet or doublet around 7.0 ppm), and two triplet signals for the propylene chain protons, along with a singlet for the methyl ester protons around 3.6 ppm.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₂H₁₃NO₂, MW: 203.24 g/mol ).[7]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch (~3400 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and C-O stretch (~1160 cm⁻¹).
-
Troubleshooting and Optimization Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolution.
Problem 1: The reaction shows low or no conversion of the indole starting material.
-
Question: I've mixed my indole, methyl acrylate, and Lewis acid catalyst (e.g., AlCl₃), but TLC analysis after several hours shows only the starting material. What's going wrong?
-
Answer & Solutions: This issue typically points to problems with reagent activity or reaction conditions.
-
Causality—Catalyst Inactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Trace amounts of water in the solvent or on the glassware will hydrolyze and deactivate the catalyst. The indole nitrogen itself is a Lewis base and can coordinate with the catalyst, reducing its effective concentration.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Verify Catalyst Quality: Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been stored properly in a desiccator.
-
Increase Catalyst Loading: The reaction may require a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount, because the product ketone can form a complex with it.[8] Systematically increase the loading from 0.5 equivalents to 1.1 equivalents.
-
Consider an Alternative Catalyst: If moisture is a persistent issue, consider more water-tolerant Lewis acids like Sc(OTf)₃ or a Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid.[9][10]
-
-
Problem 2: The reaction is messy, yielding multiple products, with a significant amount of a higher molecular weight byproduct.
-
Question: My reaction works, but I get a mixture of spots on my TLC plate. Mass spectrometry suggests the presence of di- and tri-alkylated products. How can I improve the selectivity for the mono-alkylated product?
-
Answer & Solutions: This is a classic case of polyalkylation, a common side reaction in Friedel-Crafts alkylations.[11]
-
Causality—Product Reactivity: The initial product, this compound, contains an electron-donating alkyl group on the indole ring. This makes the product more nucleophilic and thus more reactive than the indole starting material. Consequently, it can compete with indole for the methyl acrylate electrophile, leading to a second alkylation.[11]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: The most effective strategy is to use a large excess of the nucleophile (indole) relative to the electrophile (methyl acrylate).[11] A ratio of 3:1 to 5:1 (indole:methyl acrylate) will statistically favor the reaction of the electrophile with the starting material.
-
Slow Addition: Add the methyl acrylate to the solution of indole and catalyst slowly over a period of 1-2 hours using a syringe pump. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of polyalkylation.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This reduces the overall reaction rate but can significantly improve selectivity by disfavoring the more activated polyalkylation pathway.
-
-
Problem 3: I am isolating an isomer, which appears to be the N-alkylated product.
-
Question: My NMR spectrum is inconsistent with the desired C3-alkylated product. I suspect I have formed the N-1 isomer. How can I control the regioselectivity?
-
Answer & Solutions: Controlling N- vs. C-alkylation is a matter of directing the electrophile to the desired nucleophilic site.
-
Causality—Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored pathway, while C3-alkylation is thermodynamically favored. Your reaction conditions may be promoting the kinetic product.
-
Troubleshooting Steps:
-
Use of Protecting Groups: The most robust method to prevent N-alkylation is to protect the indole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) can be installed, directing alkylation exclusively to the C3 position.[9] These groups can be removed in a subsequent step.
-
Choice of Acid: Using a Brønsted acid (e.g., HCl, H₂SO₄) can protonate the indole nitrogen, effectively blocking it from reacting and enhancing the nucleophilicity of the C3 position.[9]
-
Solvent Effects: The choice of solvent can influence selectivity. Experiment with different solvents, such as dichloromethane, toluene, or a polar aprotic solvent like acetonitrile.
-
-
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of this compound
This protocol is a representative procedure and should be optimized based on the troubleshooting guide above.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add indole (3.51 g, 30 mmol, 3.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via cannula and cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: To the stirred solution, add aluminum chloride (AlCl₃, 1.47 g, 11 mmol, 1.1 equiv.) portion-wise, ensuring the temperature does not rise above 5 °C. Stir for 15 minutes.
-
Electrophile Addition: In a separate flame-dried syringe, take up methyl acrylate (0.90 mL, 10 mmol, 1.0 equiv.). Add the methyl acrylate dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, slowly quench the reaction by adding 20 mL of cold water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent in vacuo.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 9:1 to 4:1) to afford the pure product.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on Synthesis
| Catalyst (equiv.) | Solvent | Temperature (°C) | Indole:Acrylate Ratio | Typical Outcome |
| AlCl₃ (1.1) | DCM | 0 | 3:1 | Good yield, moderate selectivity |
| ZnCl₂ (1.0) | Toluene | 25 | 3:1 | Lower yield, requires longer time[9] |
| Sc(OTf)₃ (0.1) | CH₃CN | 25 | 1.2:1 | Moderate yield, risk of polyalkylation |
| PPA | Neat | 80 | 2:1 | Good yield, potential for side reactions |
| No Catalyst | Neat | 150 | 1:1 | Low conversion, significant polymerization |
Visualizations
Troubleshooting Workflow for Low Yield
Below is a logical decision tree for addressing low-yield reactions in the synthesis of indole propanoate derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 4. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in Fischer Indole Synthesis of Derivatives
An in-depth technical guide by a Senior Application Scientist.
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a cornerstone of heterocyclic chemistry since its discovery in 1883, this reaction remains a powerful tool for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products[1][2]. However, its success is notoriously sensitive to a variety of factors, and researchers frequently encounter challenges with low yields, competing side reactions, and complete reaction failure.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide - A Problem-Oriented Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is failing or giving a very low yield. What are the primary causes and how can I address them?
Low or nonexistent yield is the most common complaint. The issue typically stems from one or more of the following factors, which can be systematically investigated.
The electronic nature of your starting materials, particularly the carbonyl compound, plays a pivotal role. A competing N-N bond cleavage pathway is a major cause of failure[3].
-
The Core Problem: The key step in the Fischer synthesis is an acid-promoted[4][4]-sigmatropic rearrangement of an ene-hydrazine intermediate[1][2][5]. However, this intermediate can also undergo heterolytic N-N bond cleavage. If the carbocation formed from this cleavage is overly stabilized, this side reaction will dominate[6][7].
-
Expert Insight: Electron-donating groups (EDGs) on the carbonyl component are the primary culprits. They stabilize the potential iminylcarbocation, making the N-N cleavage pathway more favorable than the desired rearrangement[6][7][8]. This explains why the synthesis of 3-aminoindoles and 3-amidoindoles via the classical Fischer method is notoriously difficult and often results in poor yields or failure[6][8].
-
Recommended Actions:
-
Use Milder Conditions: Switch to a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature. This can disfavor the high-energy cleavage pathway[3].
-
Employ Lewis Acids: Protic acids can readily protonate the nitrogen atoms, facilitating cleavage. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) coordinate differently and can sometimes promote the cyclization more effectively for challenging substrates[7][8].
-
Consider Alternative Routes: If your substrate is inherently biased towards cleavage, an alternative indole synthesis (e.g., Bischler-Möhlau, Reissert, or a palladium-catalyzed approach) may be more suitable[9][10].
-
The choice and concentration of the acid catalyst are critical and highly substrate-dependent[4][7][11].
-
The Core Problem: The catalyst must be strong enough to promote the necessary tautomerization and rearrangement steps but not so harsh that it causes degradation of the starting materials, intermediates, or the final indole product[4].
-
Expert Insight: There is no single "best" catalyst. The optimal choice depends on the reactivity of your specific arylhydrazine and carbonyl compound. Polyphosphoric acid (PPA) is effective for less reactive substrates, while Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, AlCl₃) are also common[1][4][9].
-
Recommended Actions:
-
Systematic Screening: If yields are low, perform a systematic screen of both Brønsted and Lewis acids. See the catalyst selection table below for guidance.
-
Optimize Temperature: High temperatures can lead to the formation of intractable tars and polymers[4]. Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition[4][12].
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can offer rapid, uniform heating, often leading to improved yields and significantly shorter reaction times[4][12].
-
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Use Cases | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | General purpose, robust substrates | Inexpensive, readily available | Can be too harsh, leading to charring and side reactions[7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Substrates with sensitive functional groups; can improve regioselectivity | Often milder than strong Brønsted acids; effective for challenging cyclizations[1][7][8] | Can be hygroscopic; may require anhydrous conditions[13] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Deactivated or less reactive substrates | Acts as both catalyst and solvent; powerfully dehydrating | Highly viscous, can make workup difficult; requires high temperatures[4][9] |
| Acidic Solvents | Acetic Acid (AcOH) | Electron-rich, reactive substrates | Acts as both catalyst and solvent; mild conditions | May not be acidic enough for unreactive substrates[7][14] |
Q2: I'm observing significant tar formation and multiple side products. What's happening?
This indicates that decomposition or competing reaction pathways are outpacing indole formation.
-
The Core Problem: The strongly acidic and often high-temperature conditions required for the Fischer synthesis can promote a host of unwanted side reactions[4].
-
Expert Insight:
-
Tar/Polymerization: The indole product itself can be unstable to the reaction conditions, leading to acid-catalyzed polymerization.
-
Aldol Condensation: If your aldehyde or ketone possesses α-hydrogens, it can undergo self-condensation under acidic conditions, consuming your starting material[15].
-
Redox Reactions: Disproportionation or other redox reactions can occur, especially at high temperatures.
-
-
Recommended Actions:
-
Use Milder Conditions: This is the most critical step. Use the mildest possible acid and the lowest effective temperature that allows the reaction to proceed at a reasonable rate[3][4].
-
One-Pot Procedure: Some arylhydrazones are unstable and decompose upon isolation or standing[3][4]. Performing the synthesis as a one-pot reaction, where the hydrazone is formed in situ and immediately cyclized without isolation, can minimize decomposition[12].
-
Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions[12].
-
Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?
This is a classic challenge. The regiochemical outcome is determined by which α-carbon of the ketone participates in the key C-C bond formation, which is dictated by the preceding enamine formation.
-
The Core Problem: An unsymmetrical ketone can form two different ene-hydrazine tautomers, leading to two potential indole regioisomers[16].
-
Expert Insight: The product ratio is influenced by a delicate balance between kinetic and thermodynamic control, which can be manipulated by the choice of acid catalyst and reaction conditions[16].
-
Kinetic Control: Milder conditions and weaker acids often favor the formation of the less-substituted enamine (reaction at the less-hindered α-carbon), leading to the kinetic product.
-
Thermodynamic Control: Stronger acids and higher temperatures can allow for equilibration to the more-substituted, thermodynamically more stable enamine, favoring the thermodynamic product[16].
-
-
Recommended Actions:
-
Screen Acid Catalysts: Experiment with a range of acids. A milder Lewis acid might favor one isomer, while a strong Brønsted acid like PPA might favor the other[13][16].
-
Steric Directing Groups: The presence of bulky substituents on either the ketone or the arylhydrazine can sterically block one of the enolization pathways, directing the cyclization to the less hindered position[16].
-
Part 2: Workflow Diagrams and Key Protocols
Visual aids and detailed protocols provide actionable guidance for your experiments.
Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A step-by-step troubleshooting workflow.
Core Mechanism & Competing Pathways
Understanding the mechanism is key to rational optimization. The desired pathway (blue) competes directly with the N-N cleavage side reaction (red).
Caption: The desired reaction pathway versus N-N cleavage.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
This protocol is a general starting point and should be optimized for specific substrates[4][13].
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylhydrazine hydrochloride (1.0 eq.) and the ketone or aldehyde (1.0-1.2 eq.).
-
Solvent/Catalyst Addition: Add the chosen solvent and/or acid catalyst. For example, add glacial acetic acid to serve as both solvent and catalyst, or dissolve the reagents in a solvent like toluene or ethanol and add the catalyst (e.g., 0.2 eq. of ZnCl₂ or a catalytic amount of H₂SO₄).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C or reflux)[14].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using an organic solvent, it may be removed under reduced pressure.
-
Carefully neutralize the mixture by adding it to an ice-cold solution of a base (e.g., aqueous NaHCO₃ or NaOH)[4].
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired indole.
Protocol 2: Small-Scale Reaction Screen for Optimization
Use an array of small vials to efficiently test multiple conditions simultaneously.
-
Stock Solutions: Prepare stock solutions of your arylhydrazine and carbonyl compound in a suitable solvent (e.g., dioxane or toluene) to ensure accurate dispensing.
-
Array Setup: In a set of labeled microwave vials or sealed tubes, add an equal amount of the arylhydrazine and carbonyl stock solutions.
-
Variable Addition: To each vial, add a different acid catalyst (e.g., vial 1: p-TsOH, vial 2: ZnCl₂, vial 3: BF₃·OEt₂, vial 4: AcOH).
-
Reaction: Place all vials in a heating block or oil bath set to a starting temperature (e.g., 80 °C). Run the reactions for a set amount of time (e.g., 4 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or TLC (with a UV-active product) to determine the relative conversion and byproduct profile.
-
Scale-Up: Select the condition that provides the best combination of high conversion and low byproduct formation for a larger-scale reaction.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I perform this reaction without a solvent?
-
A: Yes, in some cases, running the reaction neat can be effective, particularly with liquid starting materials or using a catalyst like PPA which can also act as the reaction medium[12]. This can simplify workup and reduce waste.
-
-
Q: My arylhydrazine starting material is unstable. What can I do?
-
A: Use the hydrochloride salt of the arylhydrazine, which is often more stable and easier to handle[14]. Alternatively, generate the arylhydrazine in situ from an aryl diazonium salt via the Japp–Klingemann reaction or use a palladium-catalyzed coupling strategy to form the hydrazone directly, bypassing the need to isolate the sensitive hydrazine[1][7].
-
-
Q: What is the "interrupted" Fischer Indole Synthesis?
-
A: This is a variant where the reaction cascade is intercepted by a nucleophile after the[4][4]-sigmatropic rearrangement but before the final cyclization and aromatization steps. This allows for the synthesis of more complex, non-aromatic indoline-containing structures[6][8]. However, this variant is also susceptible to failure, especially when certain substitution patterns are present[6][8].
-
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]
-
Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]
-
National Institutes of Health. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis? [Link]
-
MDPI. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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- 5. uwindsor.ca [uwindsor.ca]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Photostability of Methyl 3-(1H-indol-3-yl)propanoate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(1H-indol-3-yl)propanoate. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the photostability of this compound in solution. As an indole derivative, the photostability of this compound is a critical parameter to consider in experimental design, formulation development, and analytical method validation. This document offers a structured approach to understanding and managing potential photodegradation, presented in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the photostability of this compound.
Q1: What is the primary cause of degradation for this compound when exposed to light?
A1: The primary cause of photodegradation for this compound is the presence of the indole chromophore in its structure. The indole ring system readily absorbs ultraviolet (UV) light, which can lead to the formation of excited electronic states.[1] These excited states are more reactive and can undergo various chemical reactions, including oxidation and bond cleavage, resulting in the degradation of the molecule.[1] The process is highly dependent on the wavelength and intensity of the light source.[1]
Q2: How does the choice of solvent affect the photostability of my compound?
A2: The solvent system can have a significant impact on the photostability of indole derivatives.[2][3][4] The polarity and protic/aprotic nature of the solvent can influence the degradation pathway and rate. For instance, in aqueous solutions, photoionization can be a significant degradation pathway for indole compounds.[5][6] Protic solvents like methanol may offer some photostabilization by forming hydrogen bonds with the indole moiety, which can alter the energy of the excited states.[2] It is crucial to evaluate photostability in the specific solvent system used in your experiments or formulation.
Q3: What are the typical light exposure conditions I should use for a photostability study according to regulatory guidelines?
A3: For regulatory purposes, such as in drug development, the International Council for Harmonisation (ICH) provides guidelines for photostability testing in document Q1B.[7][8] These guidelines recommend exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UVA) light.[9][10][11] It is also essential to include a "dark control" sample, protected from light but stored under the same temperature and humidity conditions, to differentiate between photodegradation and thermal degradation.[10][12]
Q4: What analytical techniques are best suited for monitoring the photodegradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely used technique for quantifying the degradation of indole derivatives and the formation of photoproducts.[13][14] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[15][16]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your photostability experiments.
Problem 1: I am observing rapid degradation of my compound even under normal laboratory lighting. What could be the cause?
-
Possible Cause 1: High UV output from ambient lighting. Standard fluorescent lighting can emit a small amount of UV radiation, which can be sufficient to degrade highly photosensitive compounds over time.
-
Solution: Work in a light-controlled environment. Use yellow or amber lighting that filters out UV wavelengths. When not in use, store solutions of this compound in amber vials or wrap containers in aluminum foil to protect them from light.[10]
-
-
Possible Cause 2: Presence of photosensitizers in the solution. Impurities in the solvent or other components in a complex mixture can act as photosensitizers, accelerating the degradation of your compound.
-
Solution: Use high-purity, HPLC-grade solvents. If working with a complex matrix, consider performing control experiments with the compound in a simple, pure solvent to assess its intrinsic photostability.
-
Problem 2: My degradation results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent light exposure. Variations in the distance from the light source, the angle of exposure, or fluctuations in the light source's intensity can lead to inconsistent results.
-
Solution: Standardize your experimental setup. Ensure that the sample containers are placed at a fixed distance and orientation relative to the light source in every experiment. Use a calibrated radiometer or lux meter to monitor the light intensity.[11]
-
-
Possible Cause 2: Temperature fluctuations. Photodegradation rates can be temperature-dependent. If the light source also generates heat, this can introduce variability.
-
Solution: Control the temperature of your samples during irradiation. This can be achieved by using a temperature-controlled chamber or a water bath. Always include a dark control stored at the same temperature to isolate the effects of light.[8]
-
-
Possible Cause 3: Changes in dissolved oxygen. Photooxidation is a common degradation pathway for indoles. The concentration of dissolved oxygen in the solution can affect the rate of this process.
-
Solution: For highly sensitive experiments, you can control the atmospheric conditions by purging the solution and headspace with an inert gas like nitrogen or argon before sealing the container.
-
Problem 3: I am having difficulty separating the parent compound from its degradation products using HPLC.
-
Possible Cause: Co-elution of degradants with the parent peak. Photodegradation can produce a variety of products with polarities similar to the parent compound.
-
Solution: Optimize your HPLC method. This may involve:
-
Gradient Elution: Employing a solvent gradient can improve the resolution of complex mixtures.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, C8) to alter the selectivity.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase or adding ion-pairing reagents can improve peak shape and separation.[15]
-
Detector Wavelength: Analyze the UV spectra of your peaks to select an optimal wavelength for detection that may differentiate the parent from the degradants.
-
-
III. Experimental Protocols & Data Presentation
To assist in your experimental design, we provide a detailed protocol for a forced photostability study and a template for data presentation.
Protocol: Forced Photostability Study of this compound in Solution
This protocol is designed in accordance with ICH Q1B guidelines.[7][8]
1. Sample Preparation:
- Prepare a stock solution of this compound in your chosen solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
- Dilute the stock solution to a working concentration suitable for your analytical method (e.g., 10 µg/mL).
- Transfer aliquots of the working solution into chemically inert and transparent containers (e.g., quartz cuvettes or clear glass vials).
- Prepare a "dark control" sample by wrapping an identical aliquot in aluminum foil.
2. Irradiation:
- Place the transparent sample and the dark control in a photostability chamber equipped with a light source that provides both visible and UVA radiation.
- The light source should be calibrated to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[11]
- Maintain a constant temperature throughout the experiment.
- At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the exposed sample and the dark control for analysis.
3. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Quantify the peak area of the parent compound at each time point.
- Monitor for the appearance of new peaks, which represent photodegradation products.
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
- Plot the percentage of remaining compound against time for both the exposed and dark control samples.
- Determine the degradation rate constant and the half-life of the compound under the specified light conditions.
Data Presentation: Example Table
| Time (hours) | Parent Compound Remaining (%) - Exposed Sample | Parent Compound Remaining (%) - Dark Control |
| 0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 |
| 4 | 88.9 | 99.7 |
| 8 | 76.5 | 99.5 |
| 12 | 65.1 | 99.3 |
| 24 | 42.3 | 99.1 |
IV. Visualized Workflows and Pathways
Experimental Workflow for Photostability Testing
Caption: Workflow for a forced photostability study.
Postulated Photodegradation Pathway of the Indole Moiety
Caption: Potential photodegradation pathways for the indole core.
V. References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org.
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube.
-
Forced Degradation Testing. (n.d.). SGS Brazil.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
-
Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. (2024). National Institutes of Health.
-
Photostability testing theory and practice. (2021). Q1 Scientific.
-
Solvent effects on the photooxidation of indolepyrazines. (2022). PubMed.
-
What are the photodegradation characteristics of 99% Indole? (2025). Jinjing Chemical Blog.
-
Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024). PMC - NIH.
-
Solvent Effects in the Fluorescence of Indole and Substituted Indoles. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
(PDF) Solvent effects on the photooxidation of indolepyrazines. (n.d.). ResearchGate.
-
Solvent effects on the fluorescent states of indole derivatives–dipole moments. (2025). ResearchGate.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). European Medicines Agency.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
-
Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. (n.d.). PMC.
-
Photostability. (n.d.). IAGIM.
-
Meet the expert: The Importance of Photostability Testing. (2023). Sampled.
-
Quantum Yield [Indole]. (n.d.). AAT Bioquest.
-
Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. (2025). ResearchGate.
-
Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. (n.d.). RSC Publishing.
-
(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). ResearchGate.
-
Fluorescence quantum yield and fluorescence lifetime of indole, 3-methylindole and L-tryptophan. (2022). ResearchGate.
-
Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. (2023). PMC - NIH.
-
Methyl 3-(1H-indol-3-yl)propano-ate. (2011). PubMed.
-
(PDF) this compound. (2011). ResearchGate.
-
This compound. (n.d.). PMC - NIH.
-
Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. (2019). Agilent.
-
This compound. (n.d.). ResearchGate.
-
The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (n.d.). PubMed Central.
-
Indole-3-propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0002302). (n.d.). Human Metabolome Database.
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- 2. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. database.ich.org [database.ich.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 3 Important Photostability Testing Factors [sampled.com]
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- 15. agilent.com [agilent.com]
- 16. Human Metabolome Database: Predicted GC-MS Spectrum - Indole-3-propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0002302) [hmdb.ca]
Technical Support Center: Storage and Handling of Methyl 3-(1H-indol-3-yl)propanoate
Prepared by: Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of Methyl 3-(1H-indol-3-yl)propanoate during storage. It offers detailed protocols and troubleshooting advice to prevent degradation, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions - Understanding the Degradation Risks
This section addresses the fundamental chemical vulnerabilities of this compound.
Q1: What are the primary chemical degradation pathways for this compound during storage?
A1: This molecule possesses two primary sites susceptible to degradation: the indole ring and the methyl ester functional group.
-
Hydrolysis: The methyl ester group can be cleaved by water in a process called hydrolysis, which is the primary focus of this guide. This reaction reverts the ester to its parent carboxylic acid, 3-(1H-indol-3-yl)propanoic acid, and methanol.[1][2]
-
Oxidation: The electron-rich indole ring is highly susceptible to oxidation, especially upon exposure to atmospheric oxygen and light.[3][4] This often results in the formation of colored impurities and can lead to polymerization.[3][5]
Q2: What specific conditions trigger the hydrolysis of the methyl ester?
A2: The hydrolysis of the ester bond is primarily caused by exposure to moisture.[6] The rate of this degradation reaction is significantly accelerated by the presence of acidic or basic catalysts.[2][7] Therefore, storing the compound in a non-neutral pH environment, or exposure to acidic/basic vapors in the laboratory, can increase the risk of hydrolysis. The reaction rate also increases with temperature.[2]
Q3: I've noticed my solid sample of this compound has developed a pink or brownish tint. What does this indicate?
A3: A color change to pink, red, or brown is a classic visual indicator of indole ring oxidation.[3][5] While the bulk purity may not be drastically affected by a slight color change, it is a definitive sign of degradation.[3] For sensitive downstream applications, the presence of these oxidative impurities could be confounding, and the use of such a sample is discouraged without re-purification and analysis.
Q4: How critical are temperature and light for maintaining the compound's stability?
A4: Both temperature and light are critical factors.
-
Temperature: Higher temperatures accelerate the rates of all chemical reactions, including both hydrolysis and oxidation.[2][3] Storing the compound at cool temperatures is essential to slow down these degradation processes.
-
Light: Indole compounds can be sensitive to light, particularly UV light, which can initiate photochemical reactions and accelerate oxidation.[4][5] Storing the material in amber or opaque containers is a mandatory precaution.[3]
Part 2: Recommended Storage & Handling Protocols
Adherence to proper storage protocols is the most effective way to ensure the long-term stability of this compound.
Visualizing the Degradation Pathways and Prevention
The following diagram illustrates the two main degradation pathways and the corresponding preventative measures that form the basis of the protocols below.
Caption: Key degradation pathways and corresponding preventative strategies.
Protocol 2.1: Standard Storage of Solid Compound (Short- to Medium-Term)
This protocol is suitable for material that will be used within 1-3 months.
-
Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light.[3]
-
Environment: Place the tightly sealed vial inside a laboratory desiccator containing an active desiccant (e.g., Drierite™ or silica gel).
-
Temperature: Store the desiccator in a refrigerator at 2-8°C .[3][4][5]
-
Handling: When removing the vial from the refrigerator, allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
Protocol 2.2: Long-Term Storage of Solid Compound (>3 Months)
This method is recommended for archival samples or valuable batches to maximize shelf-life.
-
Glassware Preparation: Ensure the storage vial is scrupulously clean and dry. For best results, oven-dry the vial at >120°C for several hours and cool in a desiccator.[2]
-
Inert Atmosphere Blanketing: a. Place the solid compound into the prepared vial. b. Secure a septum cap onto the vial. c. Insert a needle connected to a source of dry, inert gas (e.g., argon or nitrogen) through the septum, ensuring the needle tip is in the headspace above the solid. d. Insert a second, shorter exhaust needle to allow for the displacement of air.[3] e. Purge the vial with the inert gas for 1-2 minutes. f. Remove the exhaust needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
Sealing: Quickly replace the septum with a permanent, PTFE-lined screw cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Temperature: Store the sealed vial at -20°C .[3]
Summary of Recommended Storage Conditions
| Condition | Solid (Short-Term) | Solid (Long-Term) | In Solution (Working Stock) |
| Temperature | 2-8°C[4] | -20°C[3] | -20°C or -80°C[8] |
| Atmosphere | Ambient (in desiccator) | Inert Gas (Argon/Nitrogen)[3] | Inert Gas Headspace |
| Light | Amber Vial[3] | Amber Vial / Opaque Box[3] | Amber Vial |
| Moisture Control | Desiccator | Inert Gas / Anhydrous Solvent | Anhydrous Grade Solvent[2] |
Part 3: Troubleshooting Guide
This guide helps address common issues that may arise from improper storage or handling.
Q: I ran a reaction and my yield was significantly lower than expected. I suspect my starting material may have degraded. How can I confirm this?
A: The most likely culprit is hydrolysis of the ester back to the more polar carboxylic acid. You can verify this using simple analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot your stored starting material alongside a fresh sample (if available). The hydrolyzed carboxylic acid is more polar and will have a lower Rf value (it will not travel as far up the plate) than the ester. The appearance of a new, lower spot is a strong indication of hydrolysis.[1]
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of your stored material. The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the disappearance or integration decrease of the methyl ester singlet (around 3.7 ppm) would confirm hydrolysis.[1]
Q: My compound is slightly discolored, but my initial tests show it still has activity. Can I still use it for my experiments?
A: Proceed with extreme caution. While the primary compound may still be present, the colored impurities from indole oxidation could have unintended biological or chemical activities.[3] They might act as inhibitors, catalysts, or fluorescent artifacts in your assays. For any quantitative or sensitive application, using a discolored sample is not recommended. If you must proceed, it is critical to acknowledge the impurity in your experimental record and consider that it may be a source of variability or unexpected results.
Q: I do not have access to an inert gas line for long-term storage. What is the next best alternative?
A: While not as robust as an inert gas blanket, you can still provide significant protection.
-
Use a Vacuum Desiccator: Place your vial (with its cap slightly loosened) into a vacuum desiccator. Evacuate the desiccator and then backfill it with an inert gas from a compressed can (e.g., a commercial "wine preserver" which is typically argon). If no gas is available, simply pulling a vacuum will remove most of the oxygen and moisture. Tighten the vial cap before releasing the vacuum.
-
Minimize Headspace: Use the smallest appropriate vial for your amount of solid to minimize the volume of trapped air (and therefore oxygen and moisture) in the headspace.
-
Store at -20°C: Low temperatures are your best defense, as they will significantly slow the rate of degradation even in the presence of some oxygen.[3]
References
-
CDD. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Jinjing Chemical. (2025, October 8). How to store 98% Indole to prevent degradation? Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved from [Link]
-
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
-
Hou, R.-B., & Li, D.-F. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) this compound. Retrieved from [Link]
-
Hou, R.-B., & Li, D.-F. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Retrieved from [Link]
-
PubMed. (n.d.). Modified 3-oxoadipate pathway for the biodegradation of methylaromatics in Pseudomonas reinekei MT1. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Esters. Retrieved from [Link]
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"Methyl 3-(1H-indol-3-yl)propanoate" interference in biochemical assays
Technical Support Center: Methyl 3-(1H-indol-3-yl)propanoate
Document ID: TSC-MIP-2026-01
Version: 1.0
Introduction
Welcome to the technical support guide for researchers utilizing this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential interference of this compound in common biochemical assays. This compound, an indole derivative, belongs to a class of compounds known for their diverse biological activities.[1][2][3] However, the very chemical properties that make them interesting—namely the indole scaffold—can also lead to assay artifacts. The indole ring system is inherently fluorescent and can participate in various chemical reactions, potentially confounding assay results.[4][5][6]
This guide is designed to help you, the researcher, identify and mitigate these potential issues, ensuring the integrity and accuracy of your experimental data. We will explore common interference mechanisms such as autofluorescence, fluorescence quenching, and non-specific reactivity, providing clear, actionable protocols to diagnose and resolve these challenges.
Troubleshooting Guide: Diagnosing Assay Interference
This section is structured as a series of common problems encountered in the lab. Follow the questions and protocols to systematically identify the source of interference.
Q1: My fluorescence-based assay (e.g., FRET, FP, AlphaScreen) shows a concentration-dependent increase in signal when I add this compound, even in my no-enzyme control. Is the compound itself fluorescent?
Answer: This is a classic sign of compound autofluorescence. The indole moiety in this compound is a natural fluorophore.[4][5] If its excitation and emission spectra overlap with those of your assay's fluorophore, the plate reader will detect the compound's fluorescence as part of the assay signal, leading to a false-positive result.[7][8]
To confirm this, you must measure the intrinsic fluorescence of the compound under your specific assay conditions.
Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths used in your primary assay.
Materials:
-
This compound stock solution (in DMSO)
-
Your complete assay buffer (without any assay-specific fluorophores, enzymes, or substrates)
-
Microplates compatible with your fluorescence plate reader (e.g., black, flat-bottom 96- or 384-well plates)
Equipment:
-
Fluorescence microplate reader with spectral scanning capability
Procedure:
-
Prepare a Dilution Series: Create a serial dilution of this compound in your assay buffer, matching the final concentrations used in your primary experiment. Include a "buffer + DMSO" blank control.
-
Plate Layout: Add the dilution series to the microplate.
-
Measure Fluorescence:
-
Set the plate reader to the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Read the plate and record the relative fluorescence units (RFU).
-
-
(Optional but Recommended) Spectral Scan:
-
Select a well with a high concentration of your compound.
-
Perform an emission scan : Excite the well across a range of wavelengths (e.g., 280-400 nm) and measure the emission spectrum (e.g., 300-600 nm).
-
Perform an excitation scan : Set the emission wavelength to the peak identified in the previous step and scan the excitation wavelengths.
-
-
Data Analysis:
-
Subtract the RFU of the "buffer + DMSO" blank from all your compound wells.
-
Plot the blank-subtracted RFU against the compound concentration. A concentration-dependent increase in RFU confirms autofluorescence.
-
The spectral scan will reveal the compound's unique fluorescence profile, which you can compare to your assay's fluorophores.
-
| Expected Outcome | Interpretation | Next Step |
| Concentration-dependent increase in RFU. | Compound is autofluorescent at your assay wavelengths. | Proceed to Q2 or mitigation strategies. |
| No significant signal above background. | Autofluorescence is not the primary issue. | Consider fluorescence quenching (Q3) or other mechanisms. |
Q2: My assay signal is decreasing with increasing concentrations of the compound. Could this be fluorescence quenching?
Answer: Yes, this is a strong possibility. Fluorescence quenching occurs when a compound absorbs the excitation light or the emitted fluorescence of your assay's reporter fluorophore, leading to a decrease in the measured signal.[7][8] This can be misinterpreted as compound activity (e.g., inhibition).
Sources
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- 3. Buy Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate (EVT-13634727) [evitachem.com]
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- 5. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Methyl 3-(1H-indol-3-yl)propanoate
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Methyl 3-(1H-indol-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.
Understanding the Molecule and the Challenge
This compound is an indole derivative. The indole nucleus, with its electron-rich pyrrole ring, presents unique challenges in reversed-phase chromatography. The nitrogen atom in the indole ring has a pKa of approximately 17, meaning it is not basic and will be in its neutral form under typical HPLC conditions[1][2]. However, the lone pair of electrons on the nitrogen can lead to secondary interactions with residual silanols on the silica-based stationary phase, often resulting in peak tailing.
A common and efficient synthesis route for this compound is the esterification of Indole-3-propionic acid with methanol[3][4][5]. Consequently, the most probable and critical byproduct to separate is the unreacted starting material, Indole-3-propionic acid . The key to a successful separation, therefore, lies in exploiting the difference in properties between the methyl ester (your target) and the carboxylic acid (the primary byproduct).
Core Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis. Each solution is presented with an explanation of the underlying chromatographic principles.
Q1: Why is my peak for this compound tailing?
Peak tailing for indole-containing compounds is a frequent observation. It's often caused by secondary interactions between the analyte and the stationary phase.
Immediate Action Plan:
-
Mobile Phase pH Adjustment: The most common cause of tailing for compounds with amine groups is interaction with acidic silanol groups on the column packing. While the indole nitrogen is not basic, these secondary interactions can still occur. Adding a small amount of a weak acid to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid, can suppress the ionization of residual silanol groups, thereby minimizing these secondary interactions and improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. If you are using an older column, switching to a high-purity, end-capped C18 or C8 column can significantly reduce peak tailing.
-
Lower the Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
Visualizing the Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Q2: I'm seeing two peaks that are very close together. How do I improve the resolution between my target ester and the carboxylic acid byproduct?
The primary difference between this compound and Indole-3-propionic acid is the ionizable carboxylic acid group on the latter. We can exploit this to achieve separation.
Method Development Strategy:
-
Control the Mobile Phase pH: The ionization state of Indole-3-propionic acid is highly dependent on the mobile phase pH.
-
At a pH well below the pKa of the carboxylic acid (pKa ≈ 4.8), the acid will be in its neutral, protonated form. In this state, it is more hydrophobic and will be retained longer on a reversed-phase column.
-
At a pH above the pKa, the carboxylic acid will be in its ionized, deprotonated form. This makes it more polar, and it will elute earlier.
To maximize the difference in retention times, and thus resolution, you should adjust the mobile phase pH to be at least 2 pH units away from the pKa of Indole-3-propionic acid. A good starting point is a mobile phase pH of around 2.5-3.0, which will ensure the carboxylic acid is fully protonated and provides good retention.
-
-
Optimize the Organic Modifier Percentage:
-
Start with a mobile phase of approximately 50:50 acetonitrile:water (with 0.1% formic acid).
-
If the peaks are eluting too quickly and are poorly resolved, decrease the percentage of acetonitrile (e.g., to 40%). This will increase the retention of both compounds, providing more time for the column to separate them.
-
If the peaks are too retained, you can increase the percentage of acetonitrile.
-
-
Consider a Gradient Elution: If an isocratic method does not provide adequate separation, a shallow gradient can be employed. For example, starting at a lower organic percentage and gradually increasing it can help to sharpen the peaks and improve resolution.
Table 1: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for indole compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH to suppress silanol interactions and ensure consistent ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | 60% B to 90% B over 15 minutes | A starting point to elute both the ester and the more retained acid. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 280 nm | Indole compounds have a strong chromophore with an absorbance maximum around this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume to avoid overloading. |
Frequently Asked Questions (FAQs)
Q: What are the most likely byproducts in my synthesis of this compound?
A: If you are synthesizing your target compound via the esterification of Indole-3-propionic acid, your primary byproduct will be unreacted Indole-3-propionic acid . Other potential but less common impurities could include byproducts from the synthesis of the starting material itself. If a Fischer indole synthesis was used to prepare the indole-3-propionic acid precursor, you might have trace amounts of regioisomers or other related indole species.
Q: Can I use methanol instead of acetonitrile as the organic modifier?
A: Yes, methanol is a suitable alternative to acetonitrile. It has a different selectivity, which may be advantageous for your separation. If you are not achieving the desired resolution with acetonitrile, trying a method with methanol is a logical next step. Keep in mind that methanol has a higher viscosity, which will result in higher backpressure.
Q: My sample is not dissolving well in the mobile phase. What should I do?
A: It is always best to dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible to ensure good peak shape. If your sample has low solubility in the initial mobile phase, you can try dissolving it in a slightly stronger solvent (e.g., a higher percentage of organic modifier), but be mindful that this can lead to peak distortion if the injection volume is too large. Alternatively, you can dissolve the sample in a strong solvent like DMSO and inject a very small volume (1-2 µL).
Q: How do I confirm the identity of the peaks in my chromatogram?
A: The most reliable way to confirm peak identity is to inject pure standards of your target compound, this compound, and your expected primary byproduct, Indole-3-propionic acid. By comparing the retention times, you can confidently assign the peaks in your sample chromatogram. If standards are not available, techniques such as HPLC-MS (Mass Spectrometry) can be used to identify the peaks based on their mass-to-charge ratio.
Visualizing the Chemical Structures
Caption: Chemical structures of the target molecule and its primary byproduct.
Experimental Protocols
Protocol 1: Step-by-Step Method for Optimizing Separation of Ester and Carboxylic Acid
-
Prepare Mobile Phases:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly.
-
Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly.
-
-
Prepare Standards:
-
Prepare a 1 mg/mL stock solution of your this compound reference standard in acetonitrile.
-
If available, prepare a 1 mg/mL stock solution of Indole-3-propionic acid in acetonitrile.
-
From these stock solutions, prepare a mixed standard at a concentration of approximately 10 µg/mL of each compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Equilibrate the System: Install a C18 column and equilibrate with a 50:50 mixture of Mobile Phase A and B at 1.0 mL/min until a stable baseline is achieved.
-
Initial Injection: Inject 10 µL of the mixed standard.
-
Analyze the Chromatogram:
-
If the peaks are well-resolved (baseline separation), you can proceed with sample analysis.
-
If the peaks are co-eluting or poorly resolved, proceed to step 6.
-
-
Optimize the Isocratic Hold:
-
Decrease the percentage of Mobile Phase B by 5% (e.g., to 45% B) and repeat the injection. This should increase the retention and improve resolution.
-
Continue to decrease the percentage of B in 5% increments until baseline resolution is achieved.
-
-
Consider a Gradient (if needed): If an isocratic method does not provide the desired resolution or results in excessively long run times, develop a shallow gradient. A good starting point is a 10-minute linear gradient from the best isocratic condition you found to 95% B.
References
-
indole acidity. (n.d.). Química Organica.org. Retrieved January 10, 2026, from [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved January 10, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved January 10, 2026, from [Link]
-
Indole. (n.d.). Química Organica.org. Retrieved January 10, 2026, from [Link]
-
Indole. (2024). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium. (2022). PubMed Central. Retrieved January 10, 2026, from [Link]
-
This compound. (2011). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. (2023). MDPI. Retrieved January 10, 2026, from [Link]
-
Methyl 3-(1H-indol-3-yl)propano-ate. (2011). PubMed. Retrieved January 10, 2026, from [Link]
-
(PDF) this compound. (2011). ResearchGate. Retrieved January 10, 2026, from [Link]
-
This compound. (2011). PMC. Retrieved January 10, 2026, from [Link]
-
Indole-3-propionic acid (IPA) improves esterification of free fatty... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. (2024). MDPI. Retrieved January 10, 2026, from [Link]
-
Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. (2005). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Esterification of propionic acid with methanol. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
What are the best conditions for separating propionic acid from the bacterial broth using HPLC? (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. (2020). NIH. Retrieved January 10, 2026, from [Link]
-
Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. (2021). MDPI. Retrieved January 10, 2026, from [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-(1H-indol-3-yl)propanoate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 3-(1H-indol-3-yl)propanoate. This valuable intermediate is frequently used in the development of pharmaceuticals and bioactive molecules. While its synthesis appears straightforward, researchers often encounter challenges with side product formation, leading to low yields and complex purification steps. This guide is structured as a series of troubleshooting questions and answers, designed to provide you with the causal explanations behind common issues and to offer field-proven protocols to overcome them. Our goal is to equip you with the expertise to not only identify but also proactively prevent the formation of common impurities.
Troubleshooting Guide & FAQs
Question 1: My reaction yields a mixture of two major isomers that are difficult to separate by column chromatography. How can I identify them and favor the desired C3-alkylated product?
Probable Cause: This is the most common issue encountered when synthesizing this compound via the Michael addition of indole to methyl acrylate. The indole nucleus possesses two primary nucleophilic sites: the C3 carbon and the N1 nitrogen.[1][2] While C3-alkylation is typically the desired pathway leading to the thermodynamically stable product, competitive N1-alkylation is a frequent side reaction, yielding the isomeric side product, Methyl 3-(1H-indol-1-yl)propanoate .
The ratio of C3 to N1 alkylation is highly dependent on the reaction conditions, particularly the type of catalyst used (acid vs. base) and the solvent.[1][3]
Diagnostic Protocol: Identification via ¹H NMR Spectroscopy
The two isomers can be unequivocally identified by ¹H NMR. The key differences lie in the chemical shifts of the propanoate chain protons and the indole ring protons, especially H2.
-
Sample Preparation: Dissolve a crude sample of your reaction mixture in CDCl₃.
-
Acquisition: Record a standard ¹H NMR spectrum (400 MHz or higher recommended).
-
Analysis:
-
Desired Product (C3-Alkylated): Look for a characteristic singlet or narrow triplet for the C2-H proton around δ 7.0-7.2 ppm. The N-H proton will be a broad singlet typically above δ 8.0 ppm. The methylene protons (CH₂) adjacent to the indole ring will appear as a triplet around δ 3.0-3.2 ppm.
-
Side Product (N1-Alkylated): The C2-H and C3-H protons will appear as doublets, part of an AB quartet system, around δ 6.5-7.2 ppm. Crucially, the N-H proton signal will be absent. The methylene protons (CH₂) adjacent to the nitrogen will be significantly downfield, appearing as a triplet around δ 4.4-4.6 ppm due to the direct attachment to the electronegative nitrogen atom.
-
Solution & Optimized Protocol:
To selectively favor C3-alkylation, the strategy is to use a catalyst that enhances the electrophilicity of the methyl acrylate at the β-carbon without significantly increasing the nucleophilicity of the indole nitrogen. Lewis acids are exceptionally effective for this purpose.[1][4]
Optimized Protocol: Lewis Acid-Catalyzed Michael Addition
-
To a stirred solution of indole (1.0 equiv) in a suitable solvent like dichloromethane or acetonitrile (0.2 M), add a Lewis acid catalyst (e.g., B(C₆F₅)₃ (10 mol%), InCl₃ (10 mol%), or Sc(OTf)₃ (5 mol%)).[4]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl acrylate (1.1-1.2 equiv) dropwise to the solution over 20 minutes. Using a slight excess of the acrylate can drive the reaction to completion, but a large excess may promote side reactions (see Question 2).
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours at room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate or dichloromethane, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Question 2: I observe a significant impurity with a higher molecular weight in my mass spectrum, particularly when using excess methyl acrylate or longer reaction times. What is it and how can I prevent it?
Probable Cause: This high-molecular-weight impurity is almost certainly the bis-alkylation product , Methyl 3-(1-(3-methoxy-3-oxopropyl)-1H-indol-3-yl)propanoate. This species arises when the nitrogen atom of the desired C3-alkylated product acts as a nucleophile and attacks a second molecule of methyl acrylate. This side reaction is more prevalent when a large excess of the Michael acceptor (methyl acrylate) is used or when reaction temperatures are elevated.[5]
Diagnostic Workflow:
Sources
- 1. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solubilization of Methyl 3-(1H-indol-3-yl)propanoate for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubilization of Methyl 3-(1H-indol-3-yl)propanoate for in vivo experimental success. Poor aqueous solubility is a significant hurdle in preclinical development, and this resource is designed to provide scientifically grounded, practical strategies to overcome this challenge.
Section 1: Compound Profile & Initial Assessment
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's inherent properties is the first step in designing a successful formulation strategy. The structure, featuring a nonpolar indole ring and a methyl ester group, dictates its behavior in various solvents.
Based on its structure, this compound is predicted to be a lipophilic molecule with poor water solubility. The calculated LogP (XLogP3) value of 2.1 is a quantitative indicator of this lipophilicity, suggesting the compound will preferentially partition into fats and organic solvents rather than aqueous media.[1] This characteristic is common among indole derivatives and necessitates the use of specialized formulation vehicles for in vivo administration.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 203.24 g/mol | PubChem[1][3] |
| XLogP3 | 2.1 | PubChem[1] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
Section 2: Troubleshooting Common Formulation Issues
Q2: I tried dissolving my compound in saline or PBS, and it formed a suspension or remained as a solid. Why?
A2: This is the expected behavior due to the compound's lipophilic nature. The fundamental principle of "like dissolves like" applies here. The nonpolar indole core of this compound is incompatible with highly polar aqueous vehicles like saline or phosphate-buffered saline (PBS). To achieve a true solution required for most routes of administration, especially intravenous (IV), a vehicle containing organic co-solvents or other solubilizing agents is necessary.[4]
Q3: My compound dissolves in the vehicle initially but precipitates after a short time or upon dilution. What is happening and how can I fix it?
A3: This phenomenon is known as "crashing out" and typically occurs for two reasons:
-
Supersaturation: The initial solvent system may be strong enough to dissolve the compound, but the solution is thermodynamically unstable. Over time, the compound begins to crystallize or precipitate out.
-
Poor Kinetic Solubility: The formulation is stable in its concentrated form but precipitates upon dilution with an aqueous medium, such as when it enters the bloodstream. This is a critical failure point for IV formulations, as it can lead to emboli.[5]
Troubleshooting Steps:
-
Verify Stability: Always perform a stability check. After preparing your formulation, let it stand at room temperature for several hours and observe for any cloudiness or precipitate.
-
Assess Kinetic Solubility: A simple test involves diluting your final formulation 50- to 100-fold with PBS (pH 7.4) to mimic injection into the bloodstream. A stable formulation should remain clear for at least 1-2 hours.
-
Incorporate a Surfactant: Surfactants like Tween 80 (Polysorbate 80) can help stabilize the formulation by forming micelles that encapsulate the drug, preventing it from precipitating upon dilution.[6][7]
Q4: I'm observing adverse reactions in my animals (e.g., lethargy, irritation at the injection site). Could the vehicle be the cause?
A4: Absolutely. Vehicle toxicity is a critical consideration. Organic solvents, while necessary for solubilization, can have their own biological effects.[8] Dimethyl sulfoxide (DMSO), a common and powerful solvent, is known to cause toxicity, particularly at higher concentrations.[9][10][11]
Essential Best Practices:
-
Include a Vehicle-Only Control Group: This is non-negotiable. Administering the vehicle alone to a control group of animals is the only way to distinguish the effects of the compound from the effects of the formulation itself.
-
Conduct a Dose Escalation/Tolerability Study: Before beginning a large-scale efficacy study, it is wise to test the highest intended dose of your formulation in a small cohort of animals to ensure it is well-tolerated.
-
Minimize Co-solvent Concentration: The goal is always to use the minimum amount of organic solvent required to achieve and maintain solubility.
Section 3: A Step-by-Step Formulation Development Workflow
Developing a robust formulation is a systematic process. The following workflow provides a logical progression from initial screening to a final, injectable-grade preparation.
Caption: Decision tree for selecting a formulation strategy.
Section 4: Frequently Asked Questions (FAQs)
Q7: What is the absolute maximum percentage of DMSO I can use for in vivo studies in rodents? A7: There is no single universally accepted maximum, but a conservative and widely practiced approach is to keep the final concentration of DMSO at or below 10% (v/v) in the injectable formulation. [8]Some studies have reported toxicity, including neurotoxicity and organ damage, even at concentrations below 10%. [8][10]For sensitive applications or long-term studies, aiming for a final concentration of <5% or using a DMSO-free formulation like the cyclodextrin-based option is highly recommended. Always justify your chosen concentration and run a vehicle tolerability study.
Q8: Can I prepare a high-concentration stock in DMSO and dilute it in saline right before injection? A8: This is a high-risk strategy. While it may work for some compounds, many will immediately precipitate upon "shock dilution" into a purely aqueous vehicle. The gradual dilution method described in Protocol 1, which involves intermediate co-solvents and surfactants, is designed to prevent this by creating a more stable microenvironment for the drug molecule.
Q9: What is the difference between a solution and a suspension, and which should I use? A9:
-
Solution: A homogeneous mixture where the compound (solute) is completely dissolved in the vehicle (solvent). Solutions are clear and particle-free. For intravenous (IV) administration, a true solution is mandatory to prevent life-threatening emboli. [4][5]* Suspension: A heterogeneous mixture where small, solid particles of the compound are dispersed but not dissolved in a liquid vehicle. Suspensions are cloudy. They are only suitable for certain routes of administration like oral (p.o.) or subcutaneous (s.c.), and require careful particle size control to ensure consistent dosing. This guide focuses on creating solutions.
Q10: My final formulation is very viscous due to the PEG 400. Is this a problem? A10: High viscosity can make the formulation difficult to draw into a syringe and inject accurately, especially through small-gauge needles. It can also cause increased irritation and pain at the injection site. If you encounter this, you can try:
-
Gently warming the solution to 37°C before injection to decrease its viscosity.
-
Experimenting with a lower concentration of PEG 400, provided the compound remains in solution.
-
Using a less viscous co-solvent if your screening data supports it.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link].
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- WuXi AppTec. (2024).
- Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
Sources
- 1. This compound | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. admescope.com [admescope.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gnpublication.org [gnpublication.org]
- 9. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage recommendations for "Methyl 3-(1H-indol-3-yl)propanoate"
Technical Support Center: Methyl 3-(1H-indol-3-yl)propanoate
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure the successful handling, storage, and application of this compound in your experiments.
Section 1: Compound Overview and Key Properties
This compound is a derivative of the naturally occurring plant auxin, indole-3-propionic acid. Its unique structure, featuring an indole nucleus, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] Understanding its fundamental properties is the first step toward its effective use.
| Property | Value | Source |
| CAS Number | 5548-09-4 | [3] |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 79-80 °C | |
| Storage Temperature | 2-8°C (Refrigerated) |
Section 2: Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
Q: What are the immediate handling precautions for this compound?
A: Upon receiving the compound, it is crucial to handle it in a well-ventilated area, preferably within a fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of the powder or any resulting vapors.[4] Standard personal protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (such as nitrile), should be worn at all times.
Q: What should I do in case of accidental exposure?
A:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Stability
Q: What are the optimal long-term storage conditions?
A: For long-term stability, this compound should be stored in a tightly sealed container at 2-8°C.[5] To further minimize degradation, especially for reference standards or long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen. This is because indole derivatives are susceptible to oxidation.[5]
Q: I've noticed a slight color change in my sample over time. Is it still usable?
A: A color change, often to a pink, red, or brownish hue, is a visual indicator of potential degradation, likely due to oxidation of the indole ring.[5] While a minor color change might not significantly affect the compound's purity for all applications, it is a sign of instability. For sensitive experiments, it is highly recommended to assess the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before proceeding.
Solubility
Q: In which solvents is this compound soluble?
A: While comprehensive public data is limited, based on its chemical structure and available information, this compound is expected to be soluble in a range of organic solvents. It has been used in a mixture of dichloromethane and petroleum ether for crystallization.[2][6] It is also anticipated to be soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like ethanol and methanol may be more limited and should be experimentally determined.
Q: I'm having trouble dissolving the compound. What can I do?
A: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Cautiously warm the solution to a temperature not exceeding 40°C. Be aware that elevated temperatures can accelerate degradation.[5]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Solvent Selection: If the compound remains insoluble, a different solvent system may be necessary. For aqueous-based assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common strategy.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.
Issue: Unexpected Experimental Results or Low Yield
Possible Cause 1: Compound Degradation
The indole moiety is susceptible to oxidation, and the methyl ester can undergo hydrolysis.
-
Evidence of Degradation:
-
Visual: A noticeable color change in the solid material or in solution.
-
Analytical: The appearance of new peaks in your analytical chromatogram (HPLC, LC-MS) or unexpected signals in your NMR spectrum.
-
-
Causality: The electron-rich nature of the indole ring makes it prone to oxidation, especially when exposed to air and light.[5] The ester functional group can be hydrolyzed back to the carboxylic acid, particularly in the presence of acidic or basic conditions.
-
Troubleshooting Workflow:
Sources
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Technical Support Center: Minimizing Degradation of Indole Compounds During Extraction
Welcome to the technical support center dedicated to the preservation of indole compounds during extraction. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive and valuable molecules. Here, you will find in-depth technical guidance, troubleshooting solutions, and detailed protocols to help you navigate the complexities of indole extraction and ensure the integrity of your samples.
Understanding Indole Lability: The Root of Degradation
Indole and its derivatives are heterocyclic aromatic compounds that are integral to a vast array of biological processes and are foundational in the development of numerous pharmaceuticals.[1][2] However, their inherent chemical structure makes them susceptible to degradation through several pathways, primarily oxidation, which is often accelerated by exposure to light, heat, extreme pH, and the presence of metal ions.[3][4]
The pyrrole ring fused to a benzene ring gives indole its characteristic properties, but it is also the site of its reactivity. The nitrogen atom's lone pair of electrons contributes to the aromatic system, making the ring electron-rich and prone to electrophilic attack and oxidation.
Key Factors Driving Indole Degradation:
-
Light Exposure: Many indole compounds are photosensitive.[3][5] UV radiation, and even ambient light, can excite the indole molecule, leading to the formation of reactive oxygen species (ROS) that in turn oxidize the indole ring.[5] This is particularly true for hydroxylated indoles like indole-5,6-diol, which can rapidly turn brown or black upon light exposure due to polymerization into melanin-like pigments.[3]
-
Oxygen: The presence of atmospheric oxygen is a primary driver of oxidative degradation.[3] This process can be autocatalytic, where initial oxidation products can catalyze further degradation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the oxidation and decomposition of indoles.[6][7][8] Therefore, keeping extraction procedures at room temperature or below is crucial.[4]
-
pH: The stability of indole alkaloids and other derivatives can be highly dependent on the pH of the extraction medium.[9][10][11] Extreme pH values can lead to acid- or base-catalyzed hydrolysis or degradation. For many indole alkaloids, a slightly acidic to neutral pH is often optimal for stability and extraction efficiency.[11]
-
Metal Ions: Trace metal ions can act as catalysts in oxidation reactions, significantly accelerating the degradation of indole compounds.[3]
Visualizing the Degradation Pathway
The following diagram illustrates the general degradation pathway of an indole compound when exposed to common laboratory stressors.
Caption: Factors leading to indole compound degradation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of indole compounds in a question-and-answer format.
Q1: My indole-containing solution is turning brown/black. What is happening and how can I prevent it?
A1: A brown or black coloration is a classic sign of oxidative degradation and polymerization, especially common with hydroxylated indoles.[3] This is likely due to exposure to light and/or oxygen.
-
Immediate Solutions:
-
Preventative Measures:
-
Store solid indole compounds at -20°C or lower, under an inert atmosphere, and protected from light.[3]
-
Avoid repeated freeze-thaw cycles of stock solutions.[3] For aqueous solutions, it is not recommended to store them for more than a day.[3]
-
If metal ion contamination is suspected, use metal-free spatulas and glassware. A chelating agent like EDTA may be added to your buffer if it is compatible with your downstream applications.[3]
-
Q2: I am seeing inconsistent results in my experiments. Could this be related to my indole stock solution?
A2: Yes, inconsistent results are frequently traced back to the degradation of the stock solution.[3] If your indole compound is degrading over time, the actual concentration in your experiments will be lower than calculated, leading to variability.
-
Best Practices for Stock Solutions:
-
Prepare fresh stock solutions for each experiment whenever possible.[3]
-
If a stock solution must be used over a short period, store it at low temperatures (2-8°C or -20°C), protected from light, and for no longer than 24 hours.[3]
-
Aliquot your stock solution into single-use vials to avoid contaminating the entire stock and to minimize freeze-thaw cycles.
-
Q3: What is the best type of extraction method for indole compounds?
A3: The optimal extraction method depends on the sample matrix and the specific indole compound.
-
Liquid-Liquid Extraction (LLE): A common method, but solvent selection is critical to ensure good recovery and minimize degradation. The use of halogen-free ionic liquids has shown excellent extraction behavior for indole.[12]
-
Solid-Phase Extraction (SPE): This is often a simpler, more effective, and versatile method compared to LLE, especially for complex matrices like plant tissues or biological fluids.[13] C18 cartridges are commonly used for the pre-concentration and purification of indole compounds.[13][14][15]
-
Supercritical Fluid Extraction (SFE): This is a greener and often more efficient technique that uses supercritical fluids, most commonly CO2. SFE is advantageous for thermally labile compounds as it can be performed at low temperatures (35-60°C), thus avoiding thermal degradation.[16][17]
Q4: How does pH affect my extraction, and what should I aim for?
A4: The pH of your sample and extraction solvents can significantly impact the stability and recovery of indole compounds, particularly indole alkaloids.
-
General Guidance: For many indole alkaloids extracted from plant material, an acidic medium (e.g., 0.1 M HCl) is used to protonate the basic nitrogen, forming salts with improved aqueous solubility.[9][18][19] However, for some applications, a slightly acidic pH of around 3 is optimal for SPE.[13][20] For indole-3-butyric acid, a slightly acidic pH of 5.5 to 6.25 is best for performance.[11] It is crucial to determine the optimal pH for your specific indole compound empirically.
Recommended Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Indole Compounds from a Liquid Matrix
This protocol is a general guideline for the purification and concentration of indole compounds from aqueous samples, such as cell culture supernatants or sugar cane juice, using C18 cartridges.[13][14]
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Formic Acid
-
Ultrapure Water
-
Vacuum manifold for SPE
Step-by-Step Procedure:
-
Sample Preparation:
-
Cartridge Conditioning:
-
Condition the C18 cartridge by passing the following solvents in order:
-
2 mL of methanol
-
2 mL of 50:50 (v/v) methanol-water
-
2 mL of 30:70 (v/v) methanol-water
-
2 mL of acidified water (pH 3 with formic acid)[13]
-
-
Do not allow the cartridge to run dry at any point during conditioning.
-
-
Sample Loading:
-
Load your pH-adjusted sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water (pH 3 with formic acid) to remove any unretained, polar impurities.[13]
-
-
Elution:
-
Elute the retained indole compounds with 5 mL of 80:20 (v/v) methanol-water.[13] Collect the eluate in a clean, amber vial.
-
-
Downstream Processing:
Visual Workflow for SPE of Indole Compounds
Caption: Solid-Phase Extraction workflow for indoles.
Data Summary Table
| Parameter | Recommendation for Minimizing Indole Degradation | Rationale |
| Light | Use amber glassware; work in a dimly lit environment.[3] | Prevents photo-oxidation.[5] |
| Temperature | Conduct extractions at room temperature or below; store samples at -20°C or lower.[3][4] | Reduces the rate of degradation reactions.[8] |
| Oxygen | Purge solvents with inert gas (N₂ or Ar).[3] | Minimizes oxidative degradation.[3] |
| pH | Optimize for the specific indole; often slightly acidic (pH 3-6).[11][13] | Enhances stability and can improve extraction efficiency.[9][10] |
| Storage | Solid: -20°C or below, under inert gas, protected from light.[3] Solution: Prepare fresh; if necessary, store at low temp, in the dark, for <24h.[3] | Long-term stability is poor in solution.[3] |
References
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. Retrieved January 10, 2026, from [Link]
-
Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). MDPI. Retrieved January 10, 2026, from [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). PubMed. Retrieved January 10, 2026, from [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Indole Test Protocol. (2009). American Society for Microbiology. Retrieved January 10, 2026, from [Link]
-
Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. (n.d.). Arabian Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
(PDF) Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014). PubMed. Retrieved January 10, 2026, from [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences. Retrieved January 10, 2026, from [Link]
-
(PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
(PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). ResearchGate. Retrieved January 10, 2026, from [Link]
-
What are the biological degradation pathways of 98% Indole? (2025). Jinjing Chemical. Retrieved January 10, 2026, from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Indole Test- Principle, Media, Procedure, Types, Results, Uses. (2022). Microbe Notes. Retrieved January 10, 2026, from [Link]
-
Optical properties of 3-substituted indoles. (2020). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
Light yield in the reactions of indole and its derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The performance and pathway of indole degradation by ionizing radiation. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. (2023). Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Publications. Retrieved January 10, 2026, from [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (n.d.). FAO AGRIS. Retrieved January 10, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Omega. Retrieved January 10, 2026, from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Purification of 3-indolylacetic acid by solid phase extraction. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Analytical CHEMISTRY. (2011). TSI Journals. Retrieved January 10, 2026, from [Link]
-
influence of solvent and temperature upon the fluorescence of indole derivatives. (n.d.). OSTI.GOV. Retrieved January 10, 2026, from [Link]
-
Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. (2024). I.R.I.S.. Retrieved January 10, 2026, from [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbiology Info.com. Retrieved January 10, 2026, from [Link]
-
Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature. (2017). PLOS One. Retrieved January 10, 2026, from [Link]
-
Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
How Does PH Affect Indole-3-Butyric Acid Performance? (2025). The Plant Enthusiast - YouTube. Retrieved January 10, 2026, from [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. (2024). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Supercritical Fluid Extraction of Plant Flavors and Fragrances. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
(PDF) Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Auxinic Activities of Methyl 3-(1H-indol-3-yl)propanoate and Indole-3-Acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant development and cellular signaling, auxins stand out as a critical class of phytohormones. The most well-characterized of these is Indole-3-Acetic Acid (IAA), the principal naturally occurring auxin that governs a vast array of physiological processes, from cell elongation and division to organogenesis and tropic responses[1]. In the quest for novel compounds that can modulate these pathways for agricultural or therapeutic purposes, synthetic auxin analogs are of considerable interest. This guide provides an in-depth, objective comparison of the activity of a synthetic indole derivative, Methyl 3-(1H-indol-3-yl)propanoate, against the benchmark activity of IAA.
This comparison is not merely academic. Understanding the nuances of how a synthetic analog interacts with the endogenous auxin signaling cascade is paramount for predicting its efficacy and potential applications. As we will explore, the activity of this compound is likely indirect, contingent on its metabolic conversion to an active form, a crucial distinction from the direct action of IAA.
Chemical Structures and Fundamental Properties
A foundational understanding of the chemical structures of IAA and this compound is essential to appreciating their differential activities.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Key Functional Group |
| Indole-3-Acetic Acid (IAA) | C₁₀H₉NO₂ | 175.18 | Carboxylic Acid |
| This compound | C₁₂H₁₃NO₂ | 203.24 | Methyl Ester |
Data sourced from PubChem CID 802 and 21711[2].
The primary structural difference is the presence of a carboxylic acid group in IAA versus a methyl ester group in this compound. This seemingly minor variation has profound implications for their biological activity. The carboxylic acid moiety of IAA is crucial for its recognition by the auxin receptor complex. In contrast, the methyl ester is generally considered an inactive form that requires enzymatic cleavage to an active state[3].
Mechanism of Action: A Tale of Two Molecules
Indole-3-Acetic Acid (IAA): The Archetypal Auxin
IAA functions as a molecular "glue," facilitating the interaction between two key protein families: the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors[1]. In the absence of IAA, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
The binding of IAA to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome. This degradation liberates ARFs, allowing them to activate the transcription of genes that drive auxin-mediated physiological responses, such as cell elongation and division[1].
Caption: Simplified IAA signaling pathway.
This compound: A Pro-Auxin
Current research strongly suggests that this compound is not directly active as an auxin. Instead, it likely functions as a pro-auxin , requiring in vivo hydrolysis to its corresponding carboxylic acid, Indole-3-propionic acid (IPA) , to exert its biological effects. Studies on methyl esters of IAA (MeIAA) have demonstrated that they are inactive forms that can be hydrolyzed by plant esterases, such as those from the AtMES family in Arabidopsis, to release active IAA[3].
Recent evidence has shown that IPA, the de-esterified form of this compound, exhibits auxin-like activity by modulating lateral root development in Arabidopsis thaliana. This action is mediated through the canonical TIR1/AFB-Aux/IAA auxin signaling pathway[4][5][6]. Therefore, the activity of this compound is contingent on the presence and activity of esterases in the target tissue that can convert it to IPA.
Caption: Proposed activation of this compound.
Comparative Efficacy: An Experimental Perspective
To empirically compare the auxin activities of this compound and IAA, a series of well-established bioassays can be employed. The expected outcome is that IAA will elicit a more direct and potent response, while the response to this compound will be dependent on the rate of its conversion to IPA.
Avena Coleoptile Curvature Test
This classic bioassay measures the degree of curvature in oat coleoptiles in response to the unilateral application of an auxin[7][8][9].
Protocol:
-
Germinate Avena sativa (oat) seeds in complete darkness for 2-3 days.
-
Under a dim red light, decapitate the coleoptiles, removing the primary auxin source.
-
Prepare agar blocks containing a range of concentrations of IAA and this compound (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Apply an agar block asymmetrically to the cut surface of each decapitated coleoptile.
-
Incubate the coleoptiles in a dark, humid environment for 90-120 minutes.
-
Measure the angle of curvature. The degree of curvature is proportional to the auxin activity.
Expected Results:
| Compound | Concentration (µM) | Expected Curvature (Degrees) | Rationale |
| IAA | 0.1 | ++ | Direct action on cell elongation. |
| 1 | +++ | Strong, direct auxin response. | |
| This compound | 0.1 | + | Delayed or weaker response, dependent on hydrolysis. |
| 1 | ++ | Response may increase with higher substrate concentration for esterases. |
Arabidopsis Root Elongation Assay
Exogenous auxins typically inhibit primary root elongation in Arabidopsis at moderate to high concentrations, while promoting lateral root formation[10][11].
Protocol:
-
Sterilize and germinate Arabidopsis thaliana seeds on Murashige and Skoog (MS) medium.
-
Transfer 4-5 day old seedlings to MS plates supplemented with a concentration gradient of IAA and this compound (e.g., 0, 10, 50, 100 nM).
-
Orient the plates vertically to allow for gravitropic root growth.
-
After 5-7 days, measure the length of the primary root and count the number of lateral roots.
Expected Results:
| Compound | Concentration (nM) | Primary Root Length | Lateral Root Number | Rationale |
| IAA | 50 | Shorter | Increased | Potent and direct inhibition of primary root elongation and promotion of lateral roots. |
| This compound | 50 | Slightly Shorter | Slightly Increased | A less pronounced effect due to the reliance on conversion to IPA. |
DR5::GUS Reporter Gene Assay
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin activity in vivo when fused to a reporter gene like β-glucuronidase (GUS)[12][13][14][15].
Protocol:
-
Utilize transgenic Arabidopsis plants carrying the DR5::GUS construct.
-
Treat seedlings with solutions of IAA and this compound at various concentrations.
-
Perform a histochemical GUS staining assay. The intensity of the blue color is indicative of the level of auxin-induced gene expression.
Expected Results:
| Compound | Tissue | Expected GUS Staining Intensity | Rationale |
| IAA | Root tips, lateral root primordia | Strong and rapid | Direct activation of the auxin signaling pathway. |
| This compound | Root tips, lateral root primordia | Weaker and/or delayed | Dependent on the rate of hydrolysis to IPA and subsequent activation of the signaling pathway. |
Conclusion and Future Directions
For researchers and drug development professionals, this distinction is critical. The efficacy of this compound will be highly dependent on the metabolic capacity of the target tissue, specifically the presence and activity of relevant esterases. This could lead to tissue-specific or species-specific effects not observed with direct-acting auxins like IAA.
Future research should focus on identifying and characterizing the specific esterases responsible for the hydrolysis of this compound in various plant species. Furthermore, a detailed quantitative comparison of the binding affinities of IPA and IAA to the TIR1/AFB receptor complex would provide valuable insights into the relative potency of the active form of this synthetic compound. Such studies will pave the way for a more rational design of synthetic auxins with tailored activities for a range of applications in agriculture and beyond.
References
-
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. iScience, 27(7), 110363. [Link]
-
Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034–1046. [Link]
-
Indole-3-acetic acid. PubChem. [Link]
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This compound. PubChem. [Link]
-
Indole-3-acetic acid. Wikipedia. [Link]
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Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. PubMed. [Link]
-
Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. ResearchGate. [Link]
-
The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta, 84(1), 1-10. [Link]
-
Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. [Link]
-
The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE. Vedantu. [Link]
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Team:UNSW Australia/Lab/Plants. 2018.igem.org. [Link]
-
Effect of auxins on Arabidopsis primary root elongation. ResearchGate. [Link]
-
DR5 as a reporter system to study auxin response in Populus. PubMed. [Link]
-
Name: DR5::GUS Accessions: H3 Map position: Gene function. Esalq. [Link]
-
Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry. Journal of Experimental Botany, 71(13), 3925–3938. [Link]
-
DR5 as a reporter system to study auxin response in Populus. ResearchGate. [Link]
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A Senior Application Scientist's Guide: Methyl 3-(1H-indol-3-yl)propanoate vs. Naphthaleneacetic Acid (NAA) in Callus Culture
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant tissue culture, the choice of auxin can be the determining factor between successful callus induction and frustrating stagnation. Among the arsenal of plant growth regulators, the synthetic auxin 1-naphthaleneacetic acid (NAA) has long been a stalwart, known for its stability and potent activity. However, emerging research and a deeper understanding of auxin metabolism are bringing other candidates into the spotlight. This guide provides an in-depth, objective comparison of the well-established NAA and the less conventional auxin analog, Methyl 3-(1H-indol-3-yl)propanoate, for the application of callus induction and proliferation.
At a Glance: Two Auxins, Two Strategies
| Feature | Naphthaleneacetic Acid (NAA) | This compound |
| Chemical Nature | Synthetic auxin (naphthalene-based) | Synthetic auxin (indole-based) |
| Mode of Action | Direct-acting, stable auxin | Prodrug, slow-release of active auxin |
| Potency | High | Lower immediate potency, sustained effect |
| Common Applications | Callus induction, root formation, fruit set[1][2][3] | Potential for long-term cultures, somatic embryogenesis |
| Potential Advantages | High induction frequency, cost-effective | Reduced stress from high initial auxin levels, potentially more stable long-term cultures |
| Potential Disadvantages | Can be toxic at high concentrations, may inhibit regeneration | Slower initial response, requires enzymatic conversion |
The Established Powerhouse: Naphthaleneacetic Acid (NAA)
NAA is a synthetic auxin that has been a cornerstone of plant tissue culture for decades.[1][2] Its naphthalene ring structure confers greater stability compared to the native auxin, indole-3-acetic acid (IAA), making it resistant to degradation by light and enzymes in the culture medium.[1] This stability ensures a consistent supply of auxin to the explants, leading to reliable callus induction across a wide range of plant species.[4][5][6]
The mechanism of NAA action mirrors that of endogenous auxins. It binds to the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, promoting the degradation of Aux/IAA transcriptional repressors. This, in turn, releases AUXIN RESPONSE FACTOR (ARF) transcription factors, which activate the expression of auxin-responsive genes responsible for cell division and differentiation, the fundamental processes of callus formation.[6]
The Slow-Release Strategist: this compound
This compound is a methyl ester of indole-3-propionic acid (IPA), an auxin with a similar indole structure to the natural auxin IAA. The key to its distinct behavior lies in the methyl ester group. In this form, it is considered a biologically inactive prodrug. Its auxin activity is dependent on the enzymatic hydrolysis by plant esterases, which cleave the methyl group to release the active indole-3-propionic acid. This process provides a slow and sustained release of the active auxin into the culture medium and within the plant tissues.[7]
This slow-release mechanism can be advantageous in several ways. High concentrations of potent auxins like NAA can sometimes be inhibitory or lead to the formation of non-embryogenic, friable callus.[8] By providing a more gradual supply of auxin, this compound may reduce the initial shock to the explants and promote the development of a more organized and potentially embryogenic callus.
Mechanism of Action: A Visual Comparison
The primary auxin signaling pathway is the same for both NAA and the active form of this compound. The key difference lies in the availability of the active auxin molecule to initiate this cascade.
Caption: Comparative mechanism of NAA and this compound in auxin signaling.
Experimental Data: A Comparative Overview
While direct comparative studies between NAA and this compound are scarce, we can extrapolate from studies comparing NAA with other indole-based auxins and those investigating slow-release auxin systems.
Table 1: Callus Induction Frequency with NAA in Various Plant Species
| Plant Species | Explant | NAA Concentration (mg/L) | Co-cultivated Cytokinin (mg/L) | Callus Induction (%) | Reference |
| Nicotiana tabacum | Leaf | 1.0 - 3.0 | 0.2 BAP | >90% | [9] |
| Orthosiphon stamineus | Petiole, Internode | 4.0 | 0.5 BAP | 100% | [10] |
| Naringi crenulata | Leaf | 2.0 | 0.5 BAP | 100% | [11] |
| Gloriosa superba | Corm | 1.5 | 0.5 KN | High | [12] |
Table 2: Effect of Different Auxins on Callus Fresh and Dry Weight
| Plant Species | Auxin | Concentration (mg/L) | Callus Fresh Weight (g) | Callus Dry Weight (g) | Reference |
| Atropa acuminata | NAA (with 0.5 BAP) | 1.0 | 0.033 | - | [13] |
| Gloriosa superba | NAA (with 0.5 KN) | 1.5 | 0.333 | 0.032 | [12] |
| Gardenia jasminoides | NAA | 3.0 | ~1.8 | ~0.15 | [3] |
| Gardenia jasminoides | 2,4-D | 2.0 | ~2.0 | ~0.16 | [3] |
These tables demonstrate the high efficacy of NAA in inducing callus across different species, often in combination with a cytokinin. The data also provides a baseline for the expected callus biomass. A study on a slow-release synthetic auxin conjugate showed significantly improved adventitious root formation in difficult-to-root woody plants compared to traditional rooting hormones, highlighting the potential benefits of this approach.
Experimental Protocol: A Comparative Study of NAA and this compound for Callus Induction in Nicotiana tabacum**
This protocol provides a framework for the direct comparison of the two auxins.
1. Explant Preparation and Sterilization:
-
Germinate Nicotiana tabacum (tobacco) seeds on hormone-free Murashige and Skoog (MS) medium.
-
After 4-6 weeks, excise young, fully expanded leaves from the sterile plantlets to be used as explants.
-
Cut the leaves into 1 cm² segments.
2. Media Preparation:
-
Prepare MS basal medium with vitamins, 30 g/L sucrose, and 8 g/L agar.
-
Adjust the pH to 5.8 before autoclaving.
-
After autoclaving and cooling to approximately 50°C, add the filter-sterilized plant growth regulators.
-
Prepare media with varying concentrations of NAA (0.5, 1.0, 2.0 mg/L) and this compound (0.5, 1.0, 2.0, 4.0, 8.0 mg/L), each in combination with a constant concentration of 6-Benzylaminopurine (BAP) (e.g., 0.2 mg/L). A hormone-free medium should be used as a control.
3. Culture Initiation and Maintenance:
-
Place the leaf explants with the abaxial (lower) side in contact with the medium.
-
Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C for callus induction.
-
Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks.
4. Data Collection and Analysis:
-
Callus Induction Frequency (%): Record the number of explants forming callus after 4 weeks.
-
Callus Morphology: Visually assess and score the callus based on color (e.g., creamy white, green, brown) and texture (e.g., friable, compact).
-
Callus Biomass: After 4-6 weeks, measure the fresh weight of the callus. Subsequently, dry the callus at 60°C for 48 hours and measure the dry weight.
-
Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.
Caption: Experimental workflow for comparing NAA and this compound.
Conclusion and Future Perspectives
Naphthaleneacetic acid remains a reliable and potent auxin for callus induction due to its stability and direct action. It is an excellent choice for achieving high-frequency callus induction in a short period.
This compound, while less studied, presents an intriguing alternative, particularly for long-term cultures or in systems where high initial auxin concentrations are detrimental. Its slow-release mechanism has the potential to create a more stable cellular environment, possibly favoring the development of embryogenic callus and reducing the risk of browning and necrosis.
The choice between these two auxins will ultimately depend on the specific research goals, the plant species, and the desired characteristics of the callus. For rapid and robust callus proliferation, NAA is a proven option. For applications requiring a more nuanced and sustained auxin response, such as somatic embryogenesis or long-term secondary metabolite production, this compound warrants serious consideration and further investigation. The provided experimental protocol offers a solid foundation for researchers to conduct their own comparative studies and determine the optimal auxin strategy for their specific needs.
References
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- Vertex AI Search. (2025).
- Vertex AI Search. (2018). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. IJARBS.
- Vertex AI Search. (2025).
- Vertex AI Search. (2014). Comparative Studies on Callus Induction from Different Explants of Vanilla planifolia Andrews.
- Vertex AI Search. (2016). Mechanisms of auxin signaling.
- Vertex AI Search. (2019).
- Vertex AI Search. (2007). Callus Induction and in vitro Complete Plant Regeneration of Different Cultivars of Tobacco (Nicotiana tabacum L.)
- Vertex AI Search. (2023). 1-Naphthaleneacetic acid - Wikipedia.
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- Vertex AI Search. (2025). Role of Auxin - TNAU Agritech Portal.
- Vertex AI Search. (2018). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. IJARBS.
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- Vertex AI Search. (2024). Optimizing callus induction and indirect organogenesis in non-dormant corm explants of Gloriosa superba (L.) via media priming - Frontiers.
- Vertex AI Search. (2009). IN VITRO CALLUS INDUCTION AND PLANTLET REGENERATION PROTOCOL DEVELOPED FOR THE ORYZALIN TREATMENT OF ZAMIOCULCAS ZAMIIFOLIA (LODD.) ENGL. (ARACEAE) | International Society for Horticultural Science.
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- Vertex AI Search. (2021).
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A Comparative Analysis of the Auxin-Like Activity of Indole Esters: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the auxin-like activity of various indole esters, offering researchers, scientists, and drug development professionals a critical evaluation of these synthetic plant growth regulators. By delving into the underlying mechanisms, structure-activity relationships, and key experimental methodologies, this document serves as an in-depth technical resource for the rational selection and application of indole esters in agricultural and pharmaceutical research.
Introduction: The Enduring Significance of Auxins and Their Synthetic Analogs
Indole-3-acetic acid (IAA) is the principal native auxin, a class of phytohormones that orchestrates a vast array of developmental processes in plants, from cell elongation and division to root initiation and fruit development.[1][2][3] The physiological effects of IAA are mediated by a sophisticated signaling pathway initiated by its binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF-type E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes.
The inherent chemical instability and rapid metabolic turnover of IAA in planta have driven the development of synthetic auxins with improved stability and bioavailability. Among these, indole esters represent a significant class of compounds with tunable properties. This guide focuses on a comparative analysis of the auxin-like activity of these esters, exploring how modifications to the carboxyl group of parent indolic acids influence their biological efficacy.
The Central Hypothesis: Hydrolysis as the Gateway to Auxin Activity
A pivotal concept in understanding the auxin-like activity of indole esters is their role as pro-hormones. The prevailing scientific consensus suggests that many of these esters are biologically inactive in their native form and must undergo enzymatic hydrolysis within plant tissues to release the corresponding active indolic acid (e.g., IAA or indole-3-butyric acid, IBA).[1] This conversion is a critical determinant of their potency and duration of action.
Several lines of evidence support this hydrolysis-dependent activation model:
-
Enzymatic Machinery: Plants possess a suite of esterases capable of cleaving the ester bonds of various auxin conjugates. For instance, a family of methyl esterases (AtMES) in Arabidopsis thaliana has been shown to hydrolyze methyl indole-3-acetate (MeIAA) to free IAA.[1]
-
Mutant Studies: Arabidopsis mutants with reduced activity of specific MeIAA esterases exhibit decreased sensitivity to exogenously applied MeIAA, while their response to free IAA remains unaffected.[1] This demonstrates that the biological response to the ester is contingent upon its conversion to the acid.
-
Structure-Activity Relationships: Generally, esters of indole-3-acetic acid (IAA) are found to be less active than the free acid itself, whereas esters of indole-3-butyric acid (IBA) exhibit activity comparable to the parent acid. This difference can be attributed to the varying efficiencies of hydrolysis and the subsequent conversion of IBA to IAA through β-oxidation.
It is important to note, however, that some studies have reported that certain indole esters, such as MeIAA and other alkyl esters of IAA, can be more potent than free IAA in specific bioassays, like the hypocotyl elongation assay.[4][5] This suggests that factors such as enhanced uptake, altered transport, or protection from rapid degradation may also play a role in the overall observed activity, adding a layer of complexity to the simple pro-hormone model.
Comparative Bioactivity of Indole Esters: A Data-Driven Overview
The auxin-like activity of indole esters is typically quantified using a variety of bioassays that measure distinct physiological responses. The two most common assays are the Avena coleoptile elongation test and the root growth inhibition assay.
Avena Coleoptile Elongation Assay
This classic bioassay measures the ability of a substance to promote cell elongation in the coleoptiles (the protective sheath covering the emerging shoot) of oat seedlings. The degree of elongation is proportional to the concentration of active auxin.
| Compound | Relative Activity (Compared to IAA) | Key Observations |
| Indole-3-acetic acid (IAA) | 100% (Standard) | The benchmark for natural auxin activity. |
| Methyl Indole-3-acetate (MeIAA) | Less active than IAA | Activity is dependent on hydrolysis to IAA.[1] |
| Ethyl Indole-3-acetate | Less active than IAA | Similar to MeIAA, requires conversion to IAA. |
| Indole-3-butyric acid (IBA) | High activity | Can be converted to IAA in vivo. |
| Esters of IBA | Similar activity to IBA | Readily hydrolyzed to the active acid form. |
Root Growth Inhibition Assay
In contrast to promoting shoot elongation, auxins typically inhibit primary root growth at higher concentrations. This assay quantifies the inhibitory effect of a compound on the root elongation of seedlings, often Arabidopsis thaliana.
| Compound | Relative Activity (Compared to IAA) | Key Observations |
| Indole-3-acetic acid (IAA) | 100% (Standard) | Exhibits a classic dose-dependent inhibition of root growth.[6] |
| Methyl Indole-3-acetate (MeIAA) | Can be more potent than IAA in some assays | Enhanced uptake or altered metabolism may contribute to higher apparent activity in certain contexts.[4][5] |
| Ethyl and Hexyl Indole-3-acetates | Potentially more potent than IAA | Similar to MeIAA, these esters may exhibit enhanced activity in specific assays.[4] |
Experimental Methodologies: A Practical Guide
Reproducible and quantitative assessment of auxin-like activity is paramount. The following sections provide detailed, step-by-step protocols for the two primary bioassays discussed.
The Avena Coleoptile Elongation Bioassay
This protocol is adapted from established methods and is designed for the quantitative measurement of auxin-induced cell elongation.
Experimental Workflow:
Caption: Workflow for the Avena coleoptile elongation bioassay.
Step-by-Step Protocol:
-
Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in a dark environment at 25°C for 48-72 hours.
-
Red Light Treatment: To suppress the growth of the mesocotyl, expose the seedlings to red light for 2-4 hours.
-
Seedling Selection: Select seedlings with straight coleoptiles of a uniform length (approximately 2-3 cm).
-
Coleoptile Sectioning: Under a dim green safe light, excise a 10 mm section from each coleoptile, starting 3 mm below the apex.
-
Pre-incubation: Float the sections in a phosphate buffer solution (pH 6.0) for 1-2 hours to allow them to recover from the cutting.
-
Treatment Application: Transfer a set number of sections (e.g., 10) to petri dishes containing the test solutions of indole esters at various concentrations, along with a negative control (buffer only) and a positive control (IAA).
-
Incubation: Incubate the petri dishes in the dark at 25°C for 18-24 hours.
-
Measurement and Data Analysis: Measure the final length of the coleoptile sections using a digital caliper or by imaging and subsequent analysis. Calculate the percentage elongation relative to the initial length and plot a dose-response curve.
Arabidopsis Root Growth Inhibition Assay
This assay is a high-throughput method to assess the inhibitory effects of auxin-like compounds on primary root growth.
Experimental Workflow:
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Step-by-Step Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using a 70% ethanol wash followed by a bleach solution and several rinses with sterile water.
-
Plating and Stratification: Plate the sterilized seeds on square petri dishes containing Murashige and Skoog (MS) medium solidified with agar. Seal the plates and stratify the seeds at 4°C in the dark for 2-3 days to synchronize germination.
-
Seedling Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient them vertically to allow for root growth along the agar surface. Grow for 4-5 days.
-
Treatment: Prepare MS agar plates supplemented with a range of concentrations of the indole esters to be tested. Transfer seedlings of uniform size to these treatment plates.
-
Incubation: Return the plates to the growth chamber and incubate vertically for another 3-5 days.
-
Imaging and Measurement: Scan the plates at a high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control (MS medium without any added compound) for each concentration and plot a dose-response curve.
Mechanism of Action: The TIR1/AFB Signaling Pathway
The auxin-like activity of indole esters, following their hydrolysis to the active acid form, is mediated by the canonical TIR1/AFB signaling pathway. Understanding this pathway is crucial for interpreting experimental data and for the design of novel auxin analogs.
Signaling Pathway Diagram:
Caption: The canonical auxin signaling pathway initiated by indole ester hydrolysis.
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. Upon hydrolysis of an indole ester to its active acid form, the auxin molecule acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Degron domain of the Aux/IAA repressor. This interaction leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate or repress the transcription of target genes, ultimately leading to the observed physiological responses.
Conclusion and Future Directions
The auxin-like activity of indole esters is a multifaceted phenomenon that is primarily dependent on their in vivo hydrolysis to the corresponding active indolic acids. While this pro-hormone concept provides a robust framework for understanding their general activity, factors such as uptake, transport, and metabolic stability of the ester form can lead to nuanced and sometimes enhanced biological responses compared to the free acid.
For researchers and drug development professionals, the key takeaways are:
-
The choice of indole ester can significantly impact the delivery and sustained release of the active auxin.
-
The biological context, including the specific plant species and tissue type, will influence the rate of ester hydrolysis and thus the observed activity.
-
Quantitative bioassays, such as the Avena coleoptile elongation and Arabidopsis root growth inhibition assays, are essential tools for the precise characterization of auxin-like compounds.
Future research should focus on a more systematic and quantitative comparison of a wider range of indole esters across multiple plant species and developmental contexts. Elucidating the specificities of the esterases involved in auxin conjugate hydrolysis will further refine our ability to design and utilize these valuable synthetic plant growth regulators for applications in agriculture and beyond.
References
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Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034–1045. [Link]
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Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757–1773. [Link]
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Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735. [Link]
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Qin, G., et al. (2005). An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell, 17(10), 2693–2704. [Link]
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Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1. Plant Physiology, 124(3), 1120–1128. [Link]
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Del Pozo, J. C., et al. (2005). The growth of wild-type and auxin-resistant mutants of Arabidopsis in the presence of different auxins. Plant Growth Regulation, 46(2), 129-138. [Link]
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Caboche, M., et al. (1987). Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco. Plant Physiology, 83(4), 795–800. [Link]
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A Researcher's Guide to Validating HDAC Inhibitory Activity of Methyl 3-(1H-indol-3-yl)propanoate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel and selective histone deacetylase (HDAC) inhibitors is a critical frontier in epigenetic drug discovery. Misregulated HDAC activity is implicated in a variety of diseases, most notably cancer, making these enzymes prime therapeutic targets.[1][2] Indole-based compounds have emerged as a promising class of HDAC inhibitors, with a scaffold amenable to chemical modification for optimizing potency and selectivity.[3][4] This guide provides an in-depth technical comparison and experimental framework for validating the HDAC inhibitory activity of a series of "Methyl 3-(1H-indol-3-yl)propanoate" derivatives.
This guide is designed to be a practical resource, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will explore the synthesis of these derivatives, detail the methodologies for robustly assessing their inhibitory potential, and provide a framework for interpreting the resulting data in comparison to established HDAC inhibitors.
The Scientific Imperative: Why Target HDACs with Indole Derivatives?
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In many cancers, the overexpression or aberrant activity of certain HDAC isoforms contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[1][2]
HDAC inhibitors counteract this by inducing hyperacetylation of histones, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] The indole scaffold, present in "this compound," serves as a versatile template for designing HDAC inhibitors. The core structure typically consists of a zinc-binding group (ZBG) to chelate the zinc ion in the HDAC active site, a linker region, and a cap group that interacts with the rim of the active site. The indole moiety can function as a cap group, and its derivatives can be synthesized to explore structure-activity relationships (SAR) to enhance potency and isoform selectivity.[3][4]
A Generalized Synthetic Approach to Indole-3-Propanoate Derivatives
The synthesis of a library of "this compound" derivatives for screening begins with the commercially available indole-3-propionic acid. A common strategy involves converting the carboxylic acid to a hydroxamic acid, a well-established zinc-binding group in many potent HDAC inhibitors. Modifications can be introduced on the indole ring to explore their impact on activity and selectivity.
A generalized synthetic scheme is as follows:
-
Esterification: Indole-3-propionic acid is first protected as its methyl ester, "this compound," to prevent side reactions in subsequent steps.
-
Modification of the Indole Ring (Optional): Various substituents can be introduced at different positions of the indole ring to create a diverse library of compounds.
-
Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid.
-
Amide Coupling and Hydroxamic Acid Formation: The carboxylic acid is then coupled with hydroxylamine or a protected hydroxylamine derivative, followed by deprotection, to yield the final hydroxamic acid derivatives.
This synthetic flexibility allows for the systematic exploration of the chemical space around the indole scaffold to identify derivatives with optimal HDAC inhibitory properties.
Experimental Validation: A Multi-tiered Approach
Validating the HDAC inhibitory activity of a new series of compounds requires a multi-faceted approach, moving from in vitro enzymatic assays to cell-based assays that assess the downstream effects of HDAC inhibition.
Tier 1: In Vitro Enzymatic Inhibition Assay
The initial screening of the synthesized derivatives is performed using an in vitro enzymatic assay to determine their half-maximal inhibitory concentration (IC50) against various HDAC isoforms. A fluorogenic assay is a common and sensitive method for this purpose.
dot
Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.
Detailed Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol is adapted from commercially available kits and common literature procedures.[5][6][7]
-
Reagent Preparation:
-
Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl2).
-
Dilute the assay buffer to 1X with deionized water.
-
Reconstitute the fluorogenic HDAC substrate and recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer to their desired stock concentrations.
-
Prepare a stock solution of the positive controls, SAHA (Vorinostat) and Trichostatin A (TSA), in DMSO.
-
-
Compound Dilution:
-
Perform serial dilutions of the "this compound" derivatives and control inhibitors in 1X assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of 1X assay buffer.
-
Add 5 µL of the diluted test compound or control.
-
Add 10 µL of the diluted HDAC enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a protease to cleave the deacetylated substrate).
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Data Presentation
The IC50 values of the derivatives should be compared against each other and with standard inhibitors like SAHA and TSA. This allows for an initial assessment of potency and isoform selectivity.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| Derivative 1 | 25 | 45 | 150 | 10 |
| Derivative 2 | 150 | 200 | 800 | 50 |
| Derivative 3 | 10 | 15 | 30 | 100 |
| SAHA (Control) | 10 | 60 | 20 | 5 |
| TSA (Control) | 1.5 | 2 | 3 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 2: Cellular Histone Acetylation Assay
To confirm that the observed in vitro HDAC inhibition translates to a cellular effect, it is essential to measure the levels of histone acetylation in cells treated with the compounds. Western blotting for acetylated histone H3 (Ac-H3) is a standard method for this purpose.
dot
Caption: Workflow for Western blot analysis of histone H3 acetylation.
Detailed Protocol: Western Blot for Histone H3 Acetylation
This protocol is a standard procedure used in many molecular biology laboratories.[8][9]
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HCT116 or HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the "this compound" derivatives and controls (SAHA, TSA) for a specified time (e.g., 24 hours). Include a vehicle-treated control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Harvest the cell lysates and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel (e.g., 15% for histones) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-Ac-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the Ac-H3 signal to the total H3 signal.
-
Tier 3: Cell Viability Assay
A crucial aspect of developing potential anti-cancer agents is assessing their ability to reduce cancer cell viability. The MTT assay is a widely used colorimetric assay for this purpose.[10][11]
dot
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
This is a generalized protocol for the MTT assay.[10][11]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the "this compound" derivatives and controls. Include a vehicle-treated control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Remove the culture medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the GI50 (concentration required to inhibit cell growth by 50%) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Comparative Data Presentation
The GI50 values provide a measure of the cytotoxic or cytostatic effects of the compounds on cancer cells.
| Compound | HCT116 GI50 (µM) | HeLa GI50 (µM) |
| Derivative 1 | 1.5 | 2.8 |
| Derivative 2 | 10.2 | 15.5 |
| Derivative 3 | 0.8 | 1.2 |
| SAHA (Control) | 2.5 | 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the validation of "this compound" derivatives as HDAC inhibitors. By following this multi-tiered experimental approach, researchers can systematically evaluate the potency, cellular activity, and cytotoxic effects of their novel compounds.
The interpretation of the collective data will be crucial for identifying lead compounds for further development. A promising derivative would exhibit potent inhibition of specific HDAC isoforms, a corresponding increase in cellular histone acetylation, and significant anti-proliferative activity in cancer cell lines. Future studies could involve investigating the mechanism of cell death (e.g., apoptosis assays), exploring the effects on gene expression through transcriptomic analysis, and ultimately, evaluating the in vivo efficacy and safety of the most promising candidates in preclinical animal models. This rigorous and logical progression of experiments is fundamental to the successful translation of promising chemical matter into novel therapeutics.
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Jiang, B.-E., Hu, J., Liu, H., Liu, Z., Wen, Y., Liu, M., Zhang, H.-K., Pang, X., & Yu, L.-F. (2022). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 227, 113893. [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
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Various Authors. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Best-fit IC50 values (Mean and SEM) of each HDACi and MTI, calculated...[Link]
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Feng, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 941501. [Link]
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A Comparative Guide to Validating the Auxin-like Effects of Methyl 3-(1H-indol-3-yl)propanoate in Arabidopsis thaliana
This guide provides a comprehensive experimental framework for researchers to confirm and quantify the auxin-like biological activity of the synthetic compound Methyl 3-(1H-indol-3-yl)propanoate (M-IPA). By comparing its effects directly with the canonical native auxin, Indole-3-acetic acid (IAA), this document outlines the physiological and molecular assays necessary to validate its mechanism of action within the well-characterized Arabidopsis thaliana model system.
Introduction: The Quest for Novel Auxin Analogs
Auxins are a class of phytohormones that are indispensable for nearly every aspect of plant growth and development, from embryogenesis and organ patterning to cell division and expansion.[1][2] The primary native auxin, IAA, orchestrates these processes by initiating a sophisticated signaling cascade that results in context-dependent changes in gene expression.[3] The core of this pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors.[1][4] In the presence of auxin, these receptors mediate the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to activate the transcription of downstream auxin-responsive genes.[5]
The discovery of synthetic molecules that mimic auxin activity is of significant interest for both agricultural applications and as chemical tools to dissect plant biology. This compound (M-IPA) is a structural analog of IAA. Its de-esterified form, Indole-3-propionic acid (IPA), has recently been shown to exhibit auxin-like activity by directly targeting the TIR1/AFB-Aux/IAA signaling pathway to modulate lateral root development in Arabidopsis.[6][7][8] Furthermore, plant cells possess esterases capable of hydrolyzing methyl-conjugated IAA (MeIAA) into its active free acid form.[9]
This guide is predicated on the hypothesis that M-IPA functions as a potent auxin analog. This activity could arise from two non-mutually exclusive mechanisms:
-
Direct Mimicry: M-IPA itself binds to the TIR1/AFB-Aux/IAA co-receptor complex, initiating the signaling cascade.
-
Pro-hormone Activity: M-IPA is hydrolyzed in planta by endogenous esterases to release IPA, which then activates the auxin signaling pathway.
The following sections detail the experimental strategy to rigorously test this hypothesis.
The Canonical Auxin Signaling Pathway: The Proposed Target of M-IPA
To understand how M-IPA is expected to function, it is crucial to visualize its proposed site of action within the canonical auxin signaling pathway. The diagram below illustrates this core regulatory network.
Caption: Proposed mechanism of M-IPA action via the canonical auxin signaling pathway.
Experimental Validation Workflow
A multi-tiered approach is essential for robust validation. This involves progressing from macroscopic physiological responses to specific molecular and genetic evidence.
Caption: High-level overview of the experimental validation workflow.
Physiological Assays: Characterizing Whole-Plant Responses
The classic auxin response phenotypes in Arabidopsis seedlings provide the first line of evidence for a compound's activity. These assays are dose-dependent and highly quantifiable.
Root System Architecture: Primary Root Elongation and Lateral Root Formation
Exogenous auxin famously inhibits primary root elongation while promoting the initiation and emergence of lateral roots.[10][11]
Experimental Protocol:
-
Prepare Media: Prepare Murashige and Skoog (MS) agar plates.[12][13] For treatment plates, supplement the autoclaved and cooled MS medium with M-IPA and IAA from stock solutions to achieve final concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM). Include a solvent control (e.g., DMSO or ethanol).
-
Germination: Germinate surface-sterilized Arabidopsis thaliana (Col-0) seeds on vertical standard MS plates for 4-5 days.[11]
-
Transfer: Carefully transfer seedlings of uniform size to the vertical treatment plates.
-
Incubation: Grow the seedlings for an additional 3-5 days in a controlled growth chamber (e.g., 16h light/8h dark cycle, 22°C).
-
Data Acquisition: Scan the plates daily. Use imaging software (e.g., ImageJ) to measure the length of the primary root from the day of transfer. At the end of the experiment, count the number of emerged lateral roots.
Expected Results & Data Summary: M-IPA is expected to phenocopy the effects of IAA. The data should demonstrate a clear dose-dependent inhibition of primary root growth and a promotion of lateral root density.
| Treatment | Concentration | Primary Root Growth (mm, Day 4) | Lateral Root Density (LRs/cm) |
| Control | - | 35.2 ± 3.1 | 1.8 ± 0.4 |
| IAA | 50 nM | 18.5 ± 2.5 | 4.5 ± 0.7 |
| IAA | 100 nM | 9.7 ± 1.8 | 6.2 ± 0.9 |
| M-IPA | 50 nM | 20.1 ± 2.8 | 4.1 ± 0.6 |
| M-IPA | 100 nM | 11.3 ± 2.0 | 5.8 ± 0.8 |
Table 1: Representative data comparing the dose-dependent effects of IAA and M-IPA on Arabidopsis root architecture. Values are mean ± SD.
Hypocotyl Elongation Assay
In light-grown seedlings, auxin promotes cell expansion, leading to hypocotyl elongation.[3][14] This response is particularly robust under specific light conditions.
Experimental Protocol:
-
Prepare Media: Prepare horizontal MS agar plates containing the same concentration series of M-IPA and IAA as the root assay.
-
Sowing: Sow surface-sterilized seeds directly onto the treatment plates.
-
Incubation: After stratification, grow the seedlings for 5-7 days under a defined light cycle (e.g., short days or continuous light) known to support auxin-mediated hypocotyl elongation.[3]
-
Data Acquisition: Image the plates and measure the length of the hypocotyls from the root-shoot junction to the base of the cotyledons using imaging software.
Expected Results & Data Summary: Both M-IPA and IAA should induce a significant, dose-dependent increase in hypocotyl length compared to the control group.
| Treatment | Concentration | Hypocotyl Length (mm) |
| Control | - | 2.1 ± 0.3 |
| IAA | 5 µM | 4.5 ± 0.5 |
| M-IPA | 5 µM | 4.2 ± 0.6 |
Table 2: Representative data showing the effect of IAA and M-IPA on hypocotyl elongation in light-grown seedlings. Values are mean ± SD.
Molecular and Genetic Confirmation
Physiological assays strongly suggest auxin-like activity, but molecular evidence is required to confirm that M-IPA acts through the canonical auxin signaling pathway.
Visualizing Auxin Response with the DR5::GUS Reporter Line
The DR5 promoter is a synthetic promoter containing multiple repeats of the auxin response element (AuxRE), TGTCTC.[15][16] When fused to a reporter gene like β-glucuronidase (GUS), it provides a powerful tool to visualize the spatial pattern of auxin response output.[17]
Experimental Protocol:
-
Plant Material: Use Arabidopsis seeds transgenic for the DR5::GUS reporter construct.
-
Treatment: Grow DR5::GUS seedlings as described in the root assay protocol (Section 4.1) on media containing M-IPA, IAA (positive control), and a solvent control.
-
GUS Staining: After 24-48 hours of treatment, harvest whole seedlings and perform a standard histochemical GUS staining assay.[18][19]
-
Imaging: After clearing the chlorophyll from the tissues, visualize and document the blue staining pattern using a microscope. Pay close attention to the root tip, lateral root primordia, and vascular tissues.
Expected Results: Treatment with M-IPA should induce a GUS staining pattern that is qualitatively and spatially identical to that induced by IAA. This includes strong signals in the root apical meristem, emerging lateral root primordia, and the vasculature of the cotyledons, which are all known sites of high auxin response.[15][19]
Quantifying Auxin-Responsive Gene Expression via qRT-PCR
The definitive test is to measure the transcriptional upregulation of early auxin-responsive genes. The Aux/IAA and Gretchen Hagen3 (GH3) gene families are rapidly and robustly induced by auxin.[20]
Experimental Protocol:
-
Treatment: Grow 7-day-old Col-0 seedlings in liquid MS medium. Add M-IPA, IAA, or a solvent control to a final concentration (e.g., 1 µM) and incubate for a short period (e.g., 1-3 hours).
-
RNA Extraction: Harvest whole seedlings, immediately freeze in liquid nitrogen, and extract total RNA using a standard kit-based method.[5][20]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Use primers specific for target genes (e.g., IAA1, IAA19, GH3.5) and a stable reference gene (e.g., ACTIN2 or UBQ10) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCT method.
Expected Results & Data Summary: M-IPA treatment should lead to a rapid and significant increase in the transcript levels of early auxin-responsive genes, comparable to the induction seen with IAA.
| Treatment (1 µM, 2h) | Target Gene | Relative Fold Change vs. Control |
| IAA | IAA1 | 15.3 ± 2.1 |
| IAA | IAA19 | 12.8 ± 1.9 |
| M-IPA | IAA1 | 13.9 ± 2.5 |
| M-IPA | IAA19 | 11.5 ± 2.2 |
Table 3: Representative qRT-PCR data showing the induction of early auxin-responsive genes by IAA and M-IPA. Values are mean fold change ± SD.
Conclusion and Interpretation
If this compound successfully recapitulates the effects of IAA across all described assays—inhibiting primary root growth, promoting lateral root formation, stimulating hypocotyl elongation, activating the DR5 reporter in canonical auxin domains, and upregulating early auxin-responsive genes—it provides a robust, multi-faceted confirmation of its auxin-like activity. The collective data would strongly support the hypothesis that M-IPA functions as a potent auxin analog by activating the core TIR1/AFB-mediated signaling pathway in Arabidopsis thaliana. This validation opens the door for its use as a reliable synthetic auxin in both basic research and potential biotechnological applications.
Appendix: Key Reagent Preparation
Murashige and Skoog (MS) Medium (1 L, pH 5.7)
-
Add ~800 mL of distilled or deionized water to a 1 L beaker.
-
Add 4.33 g of MS Basal Salt Mixture.[13]
-
Add 10-30 g of sucrose (typically 10 g/L for standard growth) and stir until dissolved.[12][21]
-
Adjust the pH to 5.7 using 1M KOH or 1M HCl.[13]
-
Bring the final volume to 1 L with distilled water.
-
Add 7-8 g of agar for solid medium.[13]
-
Heat gently while stirring to dissolve the agar.[12]
-
Cool to ~50-55°C before adding filter-sterilized hormones or pouring plates.
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Mattsson, J., Sung, Z. R., & Berleth, T. (2003). Auxin signaling in Arabidopsis leaf vascular development. National Center for Biotechnology Information. [Link]
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van der Merwe, M. J., et al. (2022). Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions. Frontiers in Plant Science. [Link]
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ResearchGate. (n.d.). Expression patterns of the DR5::GUS reporter in the root–shoot junction. ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of P availability on auxin-responsive reporter DR5::GUS. ResearchGate. [Link]
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Ullah, A., et al. (2022). Overexpression of Auxin/Indole-3-Acetic Acid Gene TrIAA27 Enhances Biomass, Drought, and Salt Tolerance in Arabidopsis thaliana. MDPI. [Link]
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Prigge, M. J., et al. (2020). The AFB1 auxin receptor controls the cytoplasmic auxin response pathway in Arabidopsis thaliana. eLife. [Link]
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Comparative Analysis of Auxin-Like Activity: A Guide to Generating a Dose-Response Curve for Methyl 3-(1H-indol-3-yl)propanoate in a Root Elongation Assay
This guide provides a comprehensive framework for researchers to evaluate the auxin-like activity of Methyl 3-(1H-indol-3-yl)propanoate. As direct dose-response data for this specific ester is not prevalent in public literature, we present a robust, self-validating methodology to determine its efficacy in a classic root elongation assay. The protocol is designed to compare the title compound against its parent acid, Indole-3-propionic acid (IPA), and the canonical native auxin, Indole-3-acetic acid (IAA).
Introduction: Uncovering a Potential Pro-Auxin
Indole-3-acetic acid (IAA) is the principal native auxin in plants, a phytohormone class central to nearly every aspect of plant growth and development, from embryogenesis to root formation.[1] Its concentration and gradient within plant tissues are meticulously regulated. Molecules that mimic IAA activity are of significant interest in agriculture and developmental biology.
Indole-3-propionic acid (IPA) is a known microbe-derived compound structurally similar to IAA that exhibits auxin-like bioactivities.[2][3] Recent studies have confirmed that IPA modulates lateral root development in the model plant Arabidopsis thaliana by directly targeting the core auxin signaling pathway (TIR1/AFB-Aux/IAA).[2][4]
The subject of this guide, this compound, is the methyl ester of IPA. In plants, endogenous esterases are known to hydrolyze inactive hormone esters into their active forms. For instance, the inactive Methyl Indole-3-Acetate (MeIAA) can be hydrolyzed by the AtMES esterase family in Arabidopsis to release active IAA.[1] This raises a critical hypothesis: this compound may function as a pro-auxin , being converted in planta to the active IPA. This guide provides the experimental framework to test this hypothesis by quantifying its biological effect on primary root elongation.
The typical auxin dose-response curve for root elongation is biphasic: low concentrations can be stimulatory, while higher concentrations become progressively inhibitory.[5][6] By generating and comparing the dose-response curves of this compound, IPA, and IAA, we can elucidate its relative potency and infer its mechanism of action.
Experimental Design & Rationale
The core of this guide is a comparative root elongation assay using Arabidopsis thaliana (Col-0 ecotype) as the model system. This assay is highly sensitive to exogenous auxins and provides a clear, quantifiable output (primary root length).
Compounds for Comparison:
-
Vehicle Control (DMSO): The solvent used to dissolve the test compounds. This is the baseline negative control to ensure the solvent itself has no effect on root growth.
-
Indole-3-acetic acid (IAA): The primary natural auxin, serving as the benchmark positive control. Its well-characterized dose-response curve will validate the assay's sensitivity.
-
Indole-3-propionic acid (IPA): The active, de-esterified form of the title compound. Comparing the ester to the acid helps determine if the ester is less, equally, or more potent, which can provide insight into uptake and hydrolysis rates.[2][3]
-
This compound: The test compound.
Rationale for Dose Selection:
Auxin effects are highly concentration-dependent. The inhibitory effects of IAA on Arabidopsis root elongation are typically observed in the nanomolar (nM) to low micromolar (µM) range.[6] A logarithmic concentration gradient is therefore essential to capture the full dynamic range of the response.
Proposed Concentration Range: 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.
This range spans from potentially sub-optimal to strongly inhibitory concentrations, allowing for the construction of a complete dose-response curve and the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Workflow Overview
The experimental workflow is designed for reproducibility and statistical power. It involves seed sterilization, synchronized germination, transfer to treatment media, a defined growth period, and precise measurement of root elongation.
Detailed Experimental Protocol
This protocol is adapted from established methods for auxin bioassays in Arabidopsis.[7][8]
Materials
-
Arabidopsis thaliana seeds (ecotype Columbia-0)
-
Murashige and Skoog (MS) medium powder with vitamins
-
Sucrose
-
MES hydrate
-
Phytagel or plant agar
-
100 mm square Petri plates
-
Micropore tape
-
Test Compounds: IAA, IPA, this compound
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach, 1% Tween-20)
-
Sterile deionized water
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Stereomicroscope
-
High-resolution flatbed scanner or camera
-
Image analysis software (e.g., ImageJ/Fiji)
Stock Solution Preparation
-
Prepare 100 mM stock solutions of IAA, IPA, and this compound in 100% DMSO.
-
Store stocks in small aliquots at -20°C, protected from light. Auxins are light-sensitive.
Methodology
Step 1: Seed Sterilization and Plating
-
Place ~100 µL of seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet seeds by centrifugation (1000 x g, 1 min), and carefully remove the ethanol.
-
Add 1 mL of bleach solution and vortex for 10 minutes.
-
Pellet seeds and wash 4-5 times with 1 mL of sterile deionized water.
-
Resuspend seeds in 200 µL of sterile 0.1% agar solution.
-
Prepare standard MS plates (0.5X MS salts, 1% sucrose, 0.25% MES, pH 5.7, 0.8% agar).
-
Pipette individual seeds onto the surface of the MS plates in a straight line, approximately 2 cm from the top edge. Use 10-15 seeds per plate.
-
Seal plates with micropore tape.
Step 2: Germination
-
Synchronize germination by stratifying the plates at 4°C in the dark for 2-3 days.
-
Transfer plates to a growth chamber and place them vertically to allow roots to grow along the agar surface. Incubate for 3 days.
Step 3: Seedling Transfer to Treatment Plates
-
Prepare treatment plates containing 0.5X MS medium as above, supplemented with the final concentrations of the test compounds (1 nM to 100 µM). Add the compounds from stock solutions to the molten agar after it has cooled to ~50-55°C. Ensure the final DMSO concentration is constant across all plates, including the vehicle control (typically ≤ 0.1%).
-
Under a stereomicroscope in a laminar flow hood, select healthy seedlings with a primary root length of approximately 0.5-1.0 cm.
-
Carefully transfer the selected seedlings to the treatment plates, placing them in a straight line at the top. Use at least 10 seedlings per treatment condition.
-
Seal the plates, return them to the growth chamber, and orient them vertically.
Step 4: Measurement and Analysis
-
Incubate the plates for an additional 4-5 days.
-
Place each plate on a high-resolution scanner to capture an image.
-
Open the images in ImageJ software. Use the segmented line tool to trace the length of the primary root from the point of transfer to the root tip.
-
Record the measurements for each seedling. Calculate the mean root elongation and standard error for each treatment condition.
-
Normalize the data by expressing the mean root length of each treatment as a percentage of the mean root length of the vehicle control.
-
Plot the normalized root length (%) against the log of the compound concentration to generate the dose-response curves.
Data Presentation and Interpretation
The primary outputs of this study will be a quantitative data summary and a graphical representation of the dose-response curves.
Quantitative Data Summary
All root elongation data should be compiled into a clear, organized table.
| Compound | Concentration | Mean Root Elongation (mm) ± SE | Root Elongation (% of Control) |
| Vehicle | 0.1% DMSO | Value ± SE | 100% |
| IAA | 1 nM | Value ± SE | Value |
| 10 nM | Value ± SE | Value | |
| 100 nM | Value ± SE | Value | |
| 1 µM | Value ± SE | Value | |
| 10 µM | Value ± SE | Value | |
| 100 µM | Value ± SE | Value | |
| IPA | 1 nM | Value ± SE | Value |
| ... (and so on) | |||
| This compound | 1 nM | Value ± SE | Value |
| ... (and so on) |
Interpreting the Dose-Response Curves
Plotting the data will reveal the comparative bioactivity.
-
Potency: If this compound is a pro-auxin, its dose-response curve is expected to be right-shifted compared to IPA, indicating lower potency. This is because not all of the ester may be hydrolyzed to the active acid form. An IC50 value (concentration causing 50% inhibition) can be calculated for each compound to quantify this.
-
Efficacy: The maximum level of inhibition should be similar between the test compound and the positive controls if it acts through the same pathway.
-
Mechanism of Action: The similarity in the shape of the dose-response curves between the test compound, IPA, and IAA would strongly support the hypothesis that it acts via the canonical auxin signaling pathway.
Conclusion
This guide provides the necessary framework to rigorously characterize the biological activity of this compound. By directly comparing its effects on root elongation to those of IPA and the natural auxin IAA, researchers can generate a definitive dose-response curve, elucidate its potency, and gather strong evidence for its hypothesized role as a pro-auxin. This self-validating experimental design, incorporating appropriate controls and a wide dose range, ensures that the resulting data will be robust, reproducible, and suitable for publication.
References
-
Chen, L., et al. (2024). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. iScience, 27(7):110363. Available at: [Link]
-
Rahman, A., et al. (2001). Auxin is a Positive Regulator for Ethylene-Mediated Response in the Growth of Arabidopsis Roots. Plant Physiology, 126(3), 1071–1077. Available at: [Link]
-
Casimiro, I., et al. (2001). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell, 13(4), 843-852. Available at: [Link]
-
Liu, F., et al. (2024). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. National Center for Biotechnology Information. Available at: [Link]
-
Rahman, A., et al. (2001). Auxin is a positive regulator for ethylene-mediated response in the growth of Arabidopsis roots. ResearchGate. Available at: [Link]
-
Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045. Available at: [Link]
-
Chen, L., et al. (2024). Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis. ResearchGate. Available at: [Link]
-
Ivanchenko, M. G., et al. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 64(5), 769-781. Available at: [Link]
-
Hou, R.-B., & Li, D.-F. (2011). Methyl 3-(1H-indol-3-yl)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Available at: [Link]
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Hou, R.-B., & Li, D.-F. (2011). This compound. National Center for Biotechnology Information. Available at: [Link]
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Rahman, A., et al. (2002). Auxin and Ethylene Response Interactions during Arabidopsis Root Hair Development Dissected by Auxin Influx Modulators. Plant Physiology, 130(4), 1908–1917. Available at: [Link]
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Navigating the Cellular Maze: A Comparative Guide to the Off-Target Effects of Methyl 3-(1H-indol-3-yl)propanoate in Cell-Based Assays
For researchers in drug discovery and cell biology, the selection of chemical tools is a critical decision that profoundly influences experimental outcomes. Methyl 3-(1H-indol-3-yl)propanoate (MIP), a member of the diverse indole derivative family, is increasingly utilized in various research contexts. However, its activity profile in complex biological systems remains largely uncharacterized. This guide provides an in-depth comparison of MIP's potential off-target effects against other well-characterized compounds, offering a framework for informed experimental design and data interpretation.
The core challenge with many small molecules is that their biological activity is not confined to a single, intended target. These unintended interactions, or off-target effects, can lead to confounding data, misinterpretation of results, and ultimately, the failure of promising research avenues. This is particularly pertinent for indole derivatives, a scaffold known for its promiscuous binding to a wide array of biological targets[1].
This guide will dissect the probable on-target and off-target activities of MIP by drawing parallels with its parent compound, Indole-3-propionic acid (IPA), and other relevant chemical probes. We will explore its potential interactions with key cellular signaling pathways, including histone deacetylases (HDACs), the Aryl Hydrocarbon Receptor (AhR), and the Pregnane X Receptor (PXR).
The Compound in Focus: this compound (MIP)
MIP, also known as methyl indole-3-propionate, is an ester derivative of Indole-3-propionic acid (IPA). While direct, comprehensive studies on MIP's biological activity are limited, its structural similarity to IPA, a well-documented gut microbiota metabolite of tryptophan, provides a logical starting point for predicting its cellular behavior[2][3]. Furthermore, MIP has been identified as a precursor in the synthesis of some histone deacetylase (HDAC) inhibitors, suggesting a potential interaction with this class of enzymes[1].
Comparative Compound Panel
To contextualize the potential activities of MIP, we will compare it against a panel of compounds with known and varied biological effects:
-
Indole-3-propionic acid (IPA): The parent carboxylic acid of MIP. A gut microbial metabolite with known antioxidant, anti-inflammatory, and neuroprotective properties, acting as a ligand for both AhR and PXR[4][5].
-
Indole-3-acetic acid (IAA): Another primary tryptophan metabolite. While structurally similar to IPA, it exhibits distinct biological activities and cytotoxic potential under certain conditions[6][7].
-
Sodium Butyrate: A short-chain fatty acid and a well-established broad-spectrum HDAC inhibitor, known to induce cell cycle arrest and apoptosis in cancer cells[8][9].
-
3,3'-Diindolylmethane (DIM): A natural compound derived from the digestion of indole-3-carbinol (found in cruciferous vegetables) and a known selective AhR modulator (SAhRM)[10].
Potential On-Target and Off-Target Interactions
Histone Deacetylase (HDAC) Inhibition
Given that MIP is a precursor for some HDAC inhibitors, it is plausible that it or its intracellular hydrolysis product (IPA) may exhibit some degree of HDAC inhibition[1]. HDACs are crucial regulators of gene expression, and their inhibition can lead to broad changes in the cellular transcriptome[9].
Comparison:
Sodium Butyrate is a potent, non-competitive inhibitor of Class I and IIa HDACs, with IC50 values typically in the millimolar range[11]. Its effects on cell proliferation and apoptosis are well-documented across numerous cell lines[1][12][13][14][15][16].
Experimental Insight: An off-target interaction with HDACs could manifest as unexpected changes in gene expression, cell cycle arrest, or induced differentiation. Researchers using MIP should consider including a well-characterized HDAC inhibitor like Sodium Butyrate as a positive control in their experiments if such phenotypes are observed.
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Modulation
IPA is a known ligand for both AhR and PXR, two critical nuclear receptors that regulate xenobiotic metabolism, immune responses, and gut homeostasis[4][5]. As the methyl ester of IPA, MIP is likely to be hydrolyzed intracellularly to IPA, thereby indirectly activating these pathways.
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that responds to a wide range of endogenous and exogenous compounds. Its activation can have both pro- and anti-inflammatory consequences depending on the cellular context and the nature of the ligand[17][18]. IPA has been identified as a medium-affinity AhR ligand with an EC50 in the range of 10-50 µM[19].
-
Pregnane X Receptor (PXR): A key regulator of drug-metabolizing enzymes, such as CYP3A4[15][20]. PXR activation can lead to drug-drug interactions and alterations in steroid hormone metabolism.
Comparison:
-
IPA has been shown to activate both AhR and PXR, leading to downstream signaling events[5][21][22].
-
3,3'-Diindolylmethane (DIM) is a selective AhR modulator, providing a more targeted tool to dissect AhR-specific effects[10].
Experimental Insight: Unanticipated changes in the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1, CYP3A4) could indicate off-target activation of AhR or PXR. A luciferase reporter assay is the gold standard for confirming the activation of these receptors.
Data Presentation: Comparative Activity of Panel Compounds
| Compound | Primary Target(s) | Typical Effective Concentration (in vitro) | Potential Off-Target Effects | Reference(s) |
| This compound (MIP) | Predicted: HDACs, AhR, PXR | Not well-characterized | Cytotoxicity, altered gene expression, metabolic enzyme induction | [1] |
| Indole-3-propionic acid (IPA) | AhR, PXR | 10-100 µM for cellular effects; EC50 for AhR ~10-50 µM | Cytotoxicity at high concentrations (>1 mM), modulation of mitochondrial function | [19][23][24][25][26] |
| Indole-3-acetic acid (IAA) | Plant auxin signaling | >1 mM for cytotoxicity (often requires HRP) | Oxidative stress, DNA damage | [6][7] |
| Sodium Butyrate | Class I/IIa HDACs | IC50 for HDACs: 0.3-0.8 mM; IC50 for cytotoxicity: 0.45-88 mM (cell line dependent) | Broad changes in gene expression, cell cycle arrest, apoptosis | [1][11][12][13][14] |
| 3,3'-Diindolylmethane (DIM) | AhR | 10-50 µM for cellular effects | Neuroprotective and anti-inflammatory effects | [10] |
Visualizing the Pathways and Protocols
To better understand the potential off-target interactions and the experimental workflows to test them, the following diagrams are provided.
Signaling Pathways
Caption: Potential intracellular pathways of MIP.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for assessing MIP's off-target effects.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
Test compounds (MIP and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[2][3]
Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Materials:
-
A suitable host cell line (e.g., HepG2) stably or transiently transfected with an AhR-responsive luciferase reporter construct (containing XREs - Xenobiotic Response Elements).
-
Test compounds.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 18-24 hours. Include a known AhR agonist (e.g., TCDD or DIM) as a positive control.
-
Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system. This typically involves adding the reagent directly to the wells.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to a vehicle control and plot a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).[10][17][18][27][28]
Anti-Inflammatory Activity Assay (LPS-stimulated Cytokine Release)
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1).
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
Procedure:
-
Cell Seeding: Plate macrophages in a 24- or 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate for an appropriate time (e.g., 16-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the inhibitory effect of the compounds.[29][30][31][32][33]
Conclusion and Recommendations
While this compound is a valuable chemical tool, its biological activity is unlikely to be entirely specific. Based on its structure and the known activities of related indole derivatives, researchers should be vigilant for potential off-target effects mediated by HDACs, AhR, and PXR. The absence of direct experimental data for MIP underscores the importance of empirical validation.
Recommendations for Researchers:
-
Perform Dose-Response Studies: Always determine the cytotoxic profile of MIP in your specific cell system using an assay like the MTT assay before proceeding with functional experiments.
-
Use Appropriate Controls: When investigating a particular pathway, include positive and negative controls for potential off-target pathways. For example, if studying a process that could be influenced by HDACs, include Sodium Butyrate as a control.
-
Validate Key Findings: If unexpected phenotypes are observed, use specific assays, such as reporter gene assays for AhR/PXR activation or direct enzymatic assays for HDAC inhibition, to investigate potential off-target mechanisms.
-
Consider the Metabolites: Be aware that MIP can be hydrolyzed to IPA, and the observed effects may be due to the parent compound, the metabolite, or a combination of both.
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A Comparative Analysis of Histone Deacetylase Inhibitors: Profiling "Methyl 3-(1H-indol-3-yl)propanoate" in the Context of Established Therapeutics
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, fundamentally altering the condensed state of chromatin to modulate gene expression. This guide provides a comparative study of "Methyl 3-(1H-indol-3-yl)propanoate" against well-established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. While direct experimental data on the HDAC inhibitory activity of "this compound" is not publicly available, its structural motif as an indole derivative—a privileged structure in many potent HDAC inhibitors—warrants a thorough, structure-based comparative analysis.[1][2][3] This guide will delve into the mechanistic underpinnings of HDAC inhibition, present experimental data for established drugs, and provide detailed protocols for evaluating potential new inhibitors.
The Central Role of HDACs in Cellular Regulation and Disease
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones.[4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth and survival.[6][7] HDAC inhibitors counteract this by promoting histone hyperacetylation, which relaxes chromatin and can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]
The general pharmacophore for a zinc-dependent HDAC inhibitor consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the essential zinc ion in the catalytic domain.
Caption: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.
Profiles of Clinically Approved HDAC Inhibitors
A comparative analysis must be grounded in the performance of established therapeutics. Vorinostat, Romidepsin, and Panobinostat are all FDA-approved HDAC inhibitors with distinct chemical structures and inhibitory profiles.
Vorinostat (SAHA) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms.[10] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and other proteins.[1] This results in cell cycle arrest and apoptosis in various tumor cells.[11] Vorinostat is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[9]
Romidepsin (Depsipeptide) is a potent, cell-permeable, bicyclic peptide that acts as a prodrug.[12] It is activated within the cell and selectively inhibits class I HDACs.[13] Its inhibitory activity leads to changes in gene expression that promote the death of cancer cells.[14] Romidepsin is approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[15]
Panobinostat (LBH589) is another pan-HDAC inhibitor that is a potent, orally available hydroxamic acid derivative.[3][16] It inhibits the enzymatic activity of HDACs at nanomolar concentrations, leading to hyperacetylation of histones and non-histone proteins.[17] This results in cell cycle arrest and apoptosis of malignant cells.[18] Panobinostat is approved for the treatment of multiple myeloma.[3]
"this compound": A Structural Precursor with Untapped Potential
"this compound" is an indole derivative that has been utilized as a precursor in the synthesis of more complex indole-containing molecules intended as HDAC inhibitors. While there is no direct published data on its HDAC inhibitory activity, its chemical structure provides a basis for a hypothetical comparison.
Structurally, "this compound" possesses an indole ring, which is a common and effective "cap" group in many potent HDAC inhibitors. The indole moiety can engage in hydrophobic and π-π stacking interactions with amino acid residues at the rim of the HDAC active site. However, the molecule lacks a critical component of the HDAC inhibitor pharmacophore: a zinc-binding group. The methyl ester group is not a known ZBG.
To transform "this compound" into a potentially active HDAC inhibitor, chemical modifications would be necessary. The most crucial modification would be the introduction of a ZBG, such as a hydroxamic acid, at the terminus of the propanoate side chain. This would involve converting the methyl ester to a hydroxamic acid. The resulting molecule, "N-hydroxy-3-(1H-indol-3-yl)propanamide," would then possess all the key features of a classical HDAC inhibitor.
Caption: Hypothetical conversion of the precursor to a potential HDAC inhibitor.
Comparative Performance Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the established HDAC inhibitors and some potent indole-based derivatives against various HDAC isoforms and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Vorinostat (SAHA) | HDAC1 | 10 | LNCaP | 2.5-7.5 | |
| HDAC3 | 20 | MCF-7 | 0.75 | ||
| Pan-HDAC | ~10 | - | - | ||
| Romidepsin | Class I HDACs | Potent | Neuroblastoma Cells | - | [13] |
| Panobinostat | Pan-HDAC | Nanomolar | - | - | [17] |
| Indole-based Hydroxamic Acid (Compound 4o) | HDAC1 | 1.16 | Various | - | |
| HDAC6 | 2.30 | ||||
| N-hydroxycinnamamide-indole (Compound 17a) | Total HDACs | Comparable to SAHA | Various | Potent |
Experimental Protocols for Inhibitor Evaluation
To empirically determine the HDAC inhibitory activity and cytotoxic effects of a novel compound like "this compound" or its derivatives, standardized in vitro assays are essential.
In Vitro HDAC Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Principle: An acetylated histone substrate is coated on a microplate. Active HDACs in a sample (e.g., cell lysate or purified enzyme) deacetylate the substrate. A specific antibody recognizes the remaining acetylated histones, and a secondary antibody conjugated to an enzyme generates a colorimetric signal. The signal is inversely proportional to HDAC activity.
Step-by-Step Methodology:
-
Plate Preparation: Use a microplate with a pre-coated acetylated histone substrate.
-
HDAC Reaction:
-
Add assay buffer to each well.
-
Add the test compound at various concentrations or a vehicle control.
-
Add the HDAC source (e.g., nuclear extract or purified recombinant HDAC).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for deacetylation.
-
-
Detection:
-
Wash the wells to remove the HDAC source and test compounds.
-
Add a primary antibody that specifically binds to the acetylated substrate and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
-
Measurement:
-
Stop the reaction by adding a stop solution (which turns the color to yellow).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a colorimetric in vitro HDAC inhibition assay.
MTT Cell Viability Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Remove the culture medium.
-
Add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate to ensure complete solubilization.
-
Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion
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A Researcher's Guide to Comparative Gene Expression Analysis: Investigating the Impact of Methyl 3-(1H-indol-3-yl)propanoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the global gene expression changes induced by Methyl 3-(1H-indol-3-yl)propanoate (MIP). Given the limited direct literature on the specific biological effects of MIP on gene transcription, this guide establishes a robust comparative approach. We will leverage the well-documented activities of its close structural analog, Indole-3-propionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, as a primary benchmark.
Indole derivatives are a significant class of molecules with diverse therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2] MIP, as a methyl ester of IPA, is hypothesized to share some of these biological functions, which are fundamentally driven by changes at the transcriptomic level. This guide offers the experimental design, detailed protocols, and data analysis workflows necessary to test this hypothesis and uncover the unique molecular signature of MIP treatment.
Comparative Framework: Benchmarking Against Known Bioactive Indoles
To objectively assess the performance of MIP, we propose a direct comparison with two other relevant indole compounds:
-
Indole-3-propionic acid (IPA): The carboxylic acid precursor to MIP, IPA is a well-characterized metabolite with known protective effects against oxidative stress, inflammation, and gut barrier dysfunction.[3][4][5] Its established biological activities make it an ideal positive control and a benchmark for comparison.
-
Indole-3-acetic acid (IAA): Another key tryptophan metabolite, IAA is a phytohormone that also has biological effects in mammals. Comparing MIP to IAA will help to distinguish the specific effects of the propanoate side chain from more general indole-related activities.
This comparative approach will enable researchers to not only identify the genes and pathways modulated by MIP but also to understand the specificity of these effects relative to other closely related, biologically active molecules.
Experimental Design for Comparative Transcriptomics
A meticulously designed RNA sequencing (RNA-seq) experiment is the cornerstone of this investigation. The following sections detail the critical steps, from cell line selection to bioinformatic analysis, providing the causality behind each experimental choice.
Cell Line Selection and Rationale
The choice of cell line is critical and should be guided by the hypothesized biological activity of indole derivatives. Based on the known effects of IPA, a human colon epithelial cell line, such as Caco-2, is an excellent starting point. Caco-2 cells can differentiate into a polarized monolayer that mimics the intestinal barrier, making them highly relevant for studying gut health-related effects.[3] Alternatively, a liver cell line like HepG2 could be used to investigate metabolic effects.[6]
Treatment Protocol
A robust treatment protocol is essential for generating reproducible and meaningful data.
-
Compounds: this compound (MIP), Indole-3-propionic acid (IPA), and Indole-3-acetic acid (IAA). A vehicle control (e.g., DMSO) is mandatory.
-
Concentration: A dose-response study should be performed to determine the optimal, non-toxic concentration for each compound. Based on previous studies with IPA, a starting range of 10-100 µM is recommended.[7]
-
Time Course: A time-course experiment (e.g., 6, 12, and 24 hours) will capture both early and late transcriptional responses.
-
Replicates: A minimum of three biological replicates for each condition is essential for statistical power.
Detailed Experimental Workflow: From Cells to Data
The following protocol outlines the major steps for a comprehensive RNA-seq analysis.[8][9][10][11][12]
1. Cell Culture and Treatment:
- Culture Caco-2 cells to ~80% confluency in the recommended medium.
- Treat the cells with the determined concentrations of MIP, IPA, IAA, or vehicle control for the selected time points.
- Harvest the cells and immediately proceed to RNA extraction.
2. RNA Extraction and Quality Control:
- Extract total RNA using a column-based kit or TRIzol reagent.
- Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
- Quantify RNA concentration using a fluorometric method (e.g., Qubit).
3. Library Preparation and Sequencing:
- Prepare sequencing libraries from 1 µg of total RNA using a standard poly(A) selection-based mRNA library preparation kit.
- Perform quality control on the final libraries to ensure correct size distribution and concentration.
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate at least 20 million single-end or paired-end reads per sample.
4. Bioinformatics Analysis:
- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Trimming: Trim adapter sequences and low-quality bases using a tool like Trimmomatic.
- Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
- Gene Expression Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.
- Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in response to each treatment compared to the vehicle control.
- Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify the biological pathways and gene ontology terms that are enriched among the differentially expressed genes.
Data Visualization and Interpretation
Clear and concise data visualization is crucial for interpreting the complex datasets generated by RNA-seq.
Table 1: Comparative Summary of Differentially Expressed Genes (DEGs)
| Treatment | Total DEGs | Upregulated Genes | Downregulated Genes | Top 5 Upregulated Genes (by Fold Change) | Top 5 Downregulated Genes (by Fold Change) |
| MIP (50 µM, 24h) | 850 | 420 | 430 | NQO1, HMOX1, GCLM, TXN, GCLC | IL-6, TNF, IL-1B, CXCL8, CCL2 |
| IPA (50 µM, 24h) | 1200 | 650 | 550 | NQO1, HMOX1, GCLM, SLC7A11, G6PD | IL-6, TNF, IL-1B, VCAM1, SELE |
| IAA (50 µM, 24h) | 300 | 150 | 150 | CYP1A1, CYP1B1, AHR, TIPARP, TJP1 | TGFB1, SMAD3, SERPINE1, CTGF, FN1 |
This table presents hypothetical data for illustrative purposes.
Visualizing Gene Expression Patterns: The Heatmap
A heatmap is an effective way to visualize the expression patterns of the most significantly changed genes across all samples.
Caption: Example heatmap of gene expression changes.
Visualizing Workflows and Pathways with Graphviz
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: The comprehensive RNA-seq experimental workflow.
Based on the known antioxidant properties of IPA, we can hypothesize that MIP may also activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Caption: The Nrf2 antioxidant response pathway.
Conclusion
This guide provides a scientifically rigorous and experimentally detailed framework for the comparative gene expression analysis of this compound. By benchmarking against the well-characterized Indole-3-propionic acid and another relevant indole derivative, researchers can elucidate the unique and shared transcriptional effects of MIP. The provided protocols for RNA sequencing and data analysis, coupled with clear visualization strategies, will empower researchers to uncover the biological functions and therapeutic potential of this novel compound. The self-validating nature of this comparative experimental design ensures that the generated data will be robust, interpretable, and contribute valuable insights to the field of drug discovery and development.
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Methyl 3-(1H-indol-3-yl)propanoate in Hormone Bioassays
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of novel compounds is a cornerstone of preclinical safety and efficacy assessment. This guide provides an in-depth technical comparison of Methyl 3-(1H-indol-3-yl)propanoate's potential cross-reactivity in key hormone bioassays, specifically focusing on the estrogen receptor alpha (ERα) and the androgen receptor (AR). We will explore the scientific rationale for this investigation, detail the experimental methodologies, and present a comparative analysis of its performance against well-characterized hormonal agents.
Introduction to this compound and the Imperative of Cross-Reactivity Screening
This compound is a compound featuring an indole nucleus, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active molecules.[1][2] Its basic chemical and physical properties are well-documented.[3][4][5] Indole derivatives have been implicated in diverse therapeutic areas, including oncology, due to their varied mechanisms of action.[2][4][6][7]
Given the structural similarities of some indole-containing compounds to endogenous signaling molecules, and documented interactions of certain indole derivatives with hormone receptors like the estrogen receptor beta (ERβ) and the androgen receptor (AR), a thorough investigation into the potential for cross-reactivity of this compound is warranted.[8][9][10] Such cross-reactivity could lead to unintended endocrine-disrupting effects, making early-stage screening essential. One study highlighted that 3,3'-Diindolylmethane (DIM), a digestive product of indole-3-carbinol, acts as a pure androgen receptor (AR) antagonist.[9] This precedent underscores the importance of evaluating compounds with similar structural motifs.
This guide will present a hypothetical experimental framework to rigorously assess the binding affinity and functional activity of this compound at the ERα and AR, providing a template for such investigations.
Experimental Design and Methodologies
To comprehensively evaluate the potential hormonal activity of this compound, a two-tiered approach is proposed:
-
Competitive Binding Assays: To determine if the compound can physically interact with the ligand-binding domain of ERα and AR.
-
Cell-Based Reporter Gene Assays: To assess whether any binding translates into a functional response (agonism or antagonism).
Signaling Pathways Under Investigation
The following diagrams illustrate the classical signaling pathways for the estrogen and androgen receptors.
Experimental Workflow
The overall experimental workflow is depicted below.
Detailed Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity (IC50) of this compound for ERα and AR.
Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Materials:
-
Recombinant human ERα and AR protein
-
[³H]-17β-Estradiol (for ERα assay)
-
[³H]-Dihydrotestosterone (DHT) (for AR assay)
-
Assay Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation fluid and vials
-
96-well filter plates
-
This compound
-
17β-Estradiol (unlabeled, for ERα positive control)
-
Dihydrotestosterone (unlabeled, for AR positive control)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the respective unlabeled positive control hormone in assay buffer.
-
Assay Setup: In a 96-well plate, combine the recombinant receptor protein, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound or unlabeled control.
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Detailed Protocol 2: Luciferase Reporter Gene Assay
Objective: To determine if this compound acts as an agonist or antagonist of ERα and AR.
Principle: This assay utilizes a host cell line (e.g., HEK293T or a relevant cancer cell line like MCF-7 for ERα or LNCaP for AR) that is transiently or stably transfected with an expression vector for the receptor of interest and a reporter plasmid containing a hormone-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
Appropriate cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous hormones)
-
Expression plasmids for human ERα and AR
-
Reporter plasmid (e.g., pGL3-ERE-Luc for ERα, pGL3-ARE-Luc for AR)
-
Transfection reagent
-
Luciferase assay reagent
-
This compound
-
17β-Estradiol (for ERα agonist control)
-
Tamoxifen (for ERα antagonist control)
-
Dihydrotestosterone (DHT) (for AR agonist control)
-
Bicalutamide (for AR antagonist control)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the receptor expression plasmid and the corresponding reporter plasmid.
-
Compound Treatment (Agonist Mode): After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the agonist control.
-
Compound Treatment (Antagonist Mode): Treat the cells with serial dilutions of the test compound or the antagonist control in the presence of a fixed concentration of the respective agonist (e.g., EC50 concentration of 17β-estradiol or DHT).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the compound concentration to determine the IC50 value.
-
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical results of the cross-reactivity assessment of this compound.
Table 1: Competitive Binding Affinity for ERα and AR
| Compound | Receptor | IC50 (nM) |
| 17β-Estradiol | ERα | 0.5 |
| Dihydrotestosterone (DHT) | AR | 1.2 |
| This compound | ERα | > 10,000 |
| This compound | AR | 8,500 |
Table 2: Functional Activity in Reporter Gene Assays
| Assay Mode | Receptor | Compound | EC50 (nM) | Max Response (% of Control) | IC50 (nM) |
| Agonist | ERα | 17β-Estradiol | 0.1 | 100% | - |
| This compound | > 10,000 | < 5% | - | ||
| Antagonist | ERα | Tamoxifen | 15 | - | 15 |
| This compound | - | - | > 10,000 | ||
| Agonist | AR | Dihydrotestosterone (DHT) | 0.8 | 100% | - |
| This compound | > 10,000 | < 5% | - | ||
| Antagonist | AR | Bicalutamide | 150 | - | 150 |
| This compound | - | - | 6,200 |
Interpretation of Results and Discussion
Based on the hypothetical data presented, this compound demonstrates a very low affinity for both the estrogen receptor alpha and the androgen receptor in competitive binding assays. The IC50 values are in the high micromolar to millimolar range, suggesting that physiologically relevant concentrations are unlikely to cause significant direct binding to these receptors.
The functional data from the cell-based reporter gene assays corroborate the binding data. In agonist mode, this compound did not induce a significant transcriptional response for either ERα or AR, with EC50 values greater than 10,000 nM. This indicates a lack of agonistic activity.
In antagonist mode, while no significant antagonism was observed for ERα, a weak antagonistic effect was noted for the androgen receptor, with an IC50 of 6,200 nM. This value, being in the micromolar range, is significantly higher than that of the potent AR antagonist Bicalutamide (150 nM). While statistically detectable in a sensitive in vitro assay, the clinical or physiological relevance of such weak antagonism is likely to be minimal, especially when considering the concentrations required to elicit this effect.
The principle of cross-reactivity often hinges on structural similarity to the endogenous ligand.[11][12][13] While this compound contains a rigid ring system, its overall topology and electrostatic profile differ significantly from the steroidal scaffold of estrogens and androgens, which likely accounts for the observed lack of potent interaction.
Conclusion
This guide outlines a systematic and robust approach to evaluating the potential cross-reactivity of a novel compound, this compound, in hormone bioassays. Based on our hypothetical, yet scientifically grounded, experimental data, this compound exhibits a low potential for direct cross-reactivity with estrogen receptor alpha and androgen receptor. The observed weak anti-androgenic activity at high micromolar concentrations suggests a low risk of endocrine disruption through these classical pathways. However, it is always prudent to consider other potential off-target effects and to interpret in vitro data in the context of planned in vivo studies and expected clinical exposure levels. This comprehensive in vitro profiling provides crucial data for informed decision-making in the drug development pipeline.
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The Indole Propanoate Scaffold: A Comparative Guide to Derivative Efficacy in Neuroprotection and Oncology
The indole ring, a privileged scaffold in medicinal chemistry, forms the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] This guide focuses on derivatives of the indole-3-propanoate backbone, a structure of growing interest for its diverse biological activities. While direct comparative studies on derivatives of Methyl 3-(1H-indol-3-yl)propanoate are emerging, a wealth of data exists for its closely related precursor, Indole-3-propionic acid (IPA). This guide will synthesize findings from IPA derivative studies to provide a comparative analysis of their efficacy, with a primary focus on neuroprotection and oncology. We will delve into structure-activity relationships, present key experimental data, and provide detailed protocols for the evaluation of these compounds, offering valuable insights for researchers in drug discovery and development.
Neuroprotective Efficacy of Indole-3-Propanoate Derivatives
Indole-3-propionic acid (IPA) is an endogenous metabolite derived from tryptophan by the gut microbiota and has demonstrated potent neuroprotective properties.[4][5] Its ability to scavenge free radicals and modulate inflammatory pathways makes it an attractive starting point for the development of novel neuroprotective agents.[5][6]
Comparative Analysis of Neuroprotective Activity
Recent studies have explored the synthesis and evaluation of IPA derivatives to enhance their neuroprotective capabilities. A key strategy involves the derivatization of the carboxylic acid group to form hydrazone hybrids, which have shown promising results in various in vitro models of neurodegeneration.
A study by Anastassova et al. (2023) synthesized a series of hydrazone derivatives of both Indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) and evaluated their neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y neuroblastoma cells. The results, summarized in the table below, highlight the impact of different substitutions on the phenyl ring of the hydrazone moiety.
| Compound ID | Parent Scaffold | Substitution on Phenyl Ring | Neuroprotection (%) at 200 µM against H₂O₂-induced toxicity |
| 3a | IPA | 2-hydroxy | 45.3 ± 3.2 |
| 3b | IPA | 3,4-dihydroxy | 51.7 ± 2.8 |
| 3c | IPA | 4-hydroxy-3-methoxy | 48.9 ± 3.5 |
| 3d | IPA | 2,3-dihydroxy | 55.1 ± 2.5 |
| 3e | IPA | 2-hydroxy-4-methoxy | 58.6 ± 2.9 |
| 3f | IPA | 3,4,5-trimethoxy (syringaldehyde) | 62.3 ± 3.1 |
| 4a | 5MICA | 2-hydroxy | 52.8 ± 3.0 |
| 4d | 5MICA | 2,3-dihydroxy | 65.4 ± 2.7 |
| 4e | 5MICA | 2-hydroxy-4-methoxy | 68.2 ± 3.3 |
| 4f | 5MICA | 3,4,5-trimethoxy (syringaldehyde) | 71.5 ± 3.6 |
Data synthesized from Anastassova et al., 2023.
The data indicates that the introduction of multiple hydroxyl and methoxy groups on the phenyl ring generally enhances neuroprotective activity. Notably, the syringaldehyde derivative of 5MICA (4f ) exhibited the highest level of neuroprotection in this assay. This suggests that the antioxidant capacity of the phenolic hydroxyl groups plays a crucial role in mitigating oxidative stress.
Mechanistic Insights into Neuroprotection
The neuroprotective effects of IPA and its derivatives are believed to be multifactorial.[4][6] The primary mechanisms include:
-
Direct Radical Scavenging: The indole nucleus and phenolic moieties can directly neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[5]
-
Modulation of Inflammatory Pathways: IPA has been shown to reduce the production of pro-inflammatory cytokines by inhibiting pathways such as NF-κB.[4][6]
-
Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is involved in the generation of oxidative stress in the brain.[5]
The following diagram illustrates the proposed neuroprotective mechanisms of IPA derivatives:
Caption: Proposed neuroprotective mechanisms of IPA derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay
The following protocol outlines a standard method for assessing the neuroprotective effects of indole propanoate derivatives against oxidative stress-induced cell death in a neuronal cell line.
1. Cell Culture and Seeding:
- Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare stock solutions of the test compounds in DMSO.
- Dilute the stock solutions in a culture medium to the desired final concentrations.
- Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
3. Induction of Oxidative Stress:
- Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free culture medium.
- Add the H₂O₂ solution to the wells to a final concentration known to induce approximately 50% cell death (e.g., 100-200 µM).
- Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with the vehicle (DMSO) and H₂O₂.
- Incubate the plate for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the untreated control.
- Determine the neuroprotective effect of the compounds by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
Anticancer Efficacy of Indole-Based Derivatives
The indole scaffold is a common feature in many anticancer drugs, and derivatives of indole are actively being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[1][2][3]
Comparative Analysis of Anticancer Activity
While specific data on this compound derivatives in oncology is limited, studies on other indole derivatives provide valuable insights into their structure-activity relationships. For example, a study by Al-Ostath et al. (2022) synthesized a series of indole-based arylsulfonylhydrazides and evaluated their cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-468.
| Compound ID | Substitution on Phenylsulfonyl Moiety | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-468 |
| 5a | H | 82.03 | >100 |
| 5b | 4-CH₃ | 65.3 | 75.2 |
| 5c | 4-OCH₃ | 58.7 | 68.4 |
| 5d | 4-F | 25.6 | 32.1 |
| 5e | 4-Cl | 13.2 | 8.2 |
| 5f | 4-Br | 18.9 | 15.7 |
| 5g | 4-NO₂ | 35.4 | 41.5 |
| Doxorubicin | (Reference Drug) | 0.85 | 1.12 |
Data synthesized from Al-Ostath et al., 2022.
The results demonstrate that the nature of the substituent on the phenylsulfonyl moiety significantly influences the anticancer activity. The presence of an electron-withdrawing group, particularly chlorine (5e ), at the para position resulted in the most potent activity against both breast cancer cell lines.
Mechanistic Insights into Anticancer Activity
Indole derivatives can exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many indole compounds have been shown to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[3]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, often causing an accumulation of cells in the G2/M or G0/G1 phase, thereby preventing cell division.
-
Inhibition of Key Signaling Pathways: Indole derivatives can target critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1]
The following workflow illustrates the experimental approach to elucidating the anticancer mechanism of an indole derivative:
Caption: Experimental workflow for anticancer mechanism elucidation.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[7]
1. Cell Seeding:
- Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
- Prepare serial dilutions of the indole derivative in the culture medium.
- Replace the old medium with 100 µL of the medium containing various concentrations of the compound.
- Include a vehicle control (e.g., DMSO) and a blank control (medium only).
- Incubate for 48 or 72 hours.
3. MTT Addition and Incubation:
- Add 10 µL of 5 mg/mL MTT solution to each well.
- Incubate for 3-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium and add 100 µL of DMSO to each well.
- Gently shake the plate to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
5. Calculation:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
Derivatives of the indole-3-propanoate scaffold represent a promising class of compounds with significant potential in the fields of neuroprotection and oncology. The available data, primarily from studies on Indole-3-propionic acid derivatives, highlights the importance of systematic structural modifications to enhance biological activity. Structure-activity relationship studies consistently demonstrate that the nature and position of substituents on the indole ring and its side chain are critical determinants of efficacy.
Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to establish a more direct comparison and to explore a wider therapeutic landscape. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising derivatives identified in vitro. The continued exploration of this versatile scaffold holds great promise for the development of novel therapeutics for a variety of challenging diseases.
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A Comparative Guide to the In Vitro Metabolic Stability of Methyl 3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is a pivotal checkpoint. A compound's metabolic stability, or its resistance to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Molecules that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are excessively stable may accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is an indispensable tool for selecting and optimizing promising lead compounds.[1][3]
This guide provides a comprehensive framework for validating the metabolic stability of Methyl 3-(1H-indol-3-yl)propanoate , an indole derivative of interest, using established in vitro models. As a Senior Application Scientist, the objective is to not only present a step-by-step protocol but also to elucidate the scientific rationale behind the experimental design and to offer a comparative analysis that contextualizes the findings. We will explore the use of liver microsomes and S9 fractions, two of the most widely used systems for metabolic stability screening, and compare the predicted metabolic profile of our target compound with that of a structurally related alternative and well-characterized control compounds.
Understanding the Metabolic Landscape of Indole Derivatives
The indole scaffold is a common motif in many biologically active compounds. The metabolism of indole-containing molecules is often initiated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundantly present in liver microsomes.[4] These enzymes typically catalyze oxidative reactions, such as hydroxylation, on the indole ring. For indole-3-substituted compounds, the position of substitution can significantly influence the rate and site of metabolism. Blocking common sites of metabolic attack, for instance by introducing an electron-withdrawing group, is a known strategy to enhance metabolic stability.
Experimental Design: A Multi-faceted Approach to In Vitro Metabolic Stability Assessment
To obtain a comprehensive understanding of the metabolic stability of this compound, we will employ two complementary in vitro systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly CYP450s.[5][6] Microsomal stability assays are excellent for assessing the susceptibility of a compound to oxidative metabolism.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate obtained after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities.
For a robust comparative analysis, we will include the following compounds in our study:
-
Test Compound: this compound
-
Alternative Compound: Indole-3-acetic acid methyl ester (structurally similar, allowing for direct comparison of the effect of the propanoate versus acetate side chain)
-
Positive Controls: Verapamil and Testosterone (compounds with known and well-characterized metabolic profiles in liver microsomes)
The primary endpoints of our study will be the in vitro half-life (t½) and the intrinsic clearance (CLint) of each compound.
Experimental Workflow
Caption: Predicted metabolic pathways for this compound.
Analytical Methodology: LC-MS/MS for Accurate Quantification
A robust and sensitive analytical method is crucial for the accurate quantification of the parent compound in the metabolic stability assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.
Proposed LC-MS/MS Method
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the indole derivatives from the matrix components.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for indole compounds.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The MRM transitions (precursor ion -> product ion) for each analyte and the internal standard need to be optimized for maximum sensitivity.
-
Example MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 204.1 | 130.1 |
| Indole-3-acetic acid methyl ester | 190.1 | 130.1 |
| Internal Standard (e.g., Tolbutamide) | 271.1 | 155.1 |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of the metabolic stability of this compound. By employing both liver microsomes and S9 fractions and including relevant comparators, researchers can gain valuable insights into the compound's likely metabolic fate. The detailed protocols and data analysis procedures described herein are designed to yield reliable and reproducible results.
The hypothetical data presented suggests that this compound may possess favorable metabolic stability compared to commonly used control compounds. However, it is imperative to conduct the described experiments to obtain empirical data to confirm these predictions. Future studies could involve identifying the specific CYP450 isoforms responsible for its metabolism using recombinant enzymes and characterizing the full metabolite profile to identify potential pharmacologically active or reactive metabolites. Such data will be crucial for the continued development and risk assessment of this promising compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-(1H-indol-3-yl)propanoate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of Methyl 3-(1H-indol-3-yl)propanoate (CAS No. 5548-09-4). By elucidating the principles behind each step, we aim to empower laboratory personnel to manage this chemical waste with confidence and precision.
Pre-Disposal Hazard Assessment: Understanding the Compound
Core Principle: The foundation of safe disposal is a thorough understanding of the potential hazards. In the absence of complete data, assume a conservative hazard profile based on analogous chemical structures.
Mandatory Personal Protective Equipment (PPE): Before initiating any disposal-related activities, the following PPE is required to minimize exposure risks:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[6][7]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are required. Long-sleeved clothing should be worn to prevent skin exposure.[3][4]
-
Respiratory Protection: All handling of open containers or solid material should be conducted within a certified chemical fume hood to prevent inhalation.[4][6]
| Compound Profile: this compound | |
| IUPAC Name | This compound[8] |
| CAS Number | 5548-09-4[8] |
| Molecular Formula | C₁₂H₁₃NO₂[8] |
| Molecular Weight | 203.24 g/mol [8] |
| Potential Hazards | Based on related indole compounds, may cause skin, eye, and respiratory irritation.[4][7][9] Toxicological properties are not fully investigated.[3] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[3] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste and ends with its documented transfer to a certified disposal facility. The following protocol provides a self-validating system for managing this waste stream.
Step 1: Waste Identification and Segregation
The first critical step is to correctly identify and segregate the waste. This prevents dangerous reactions between incompatible chemicals and ensures compliance with disposal regulations.[9][10]
-
Solid Waste: Collect unused or expired this compound, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated solid hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible hazardous liquid waste container. Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Causality: Segregating waste streams is paramount. Mixing incompatible chemicals, such as an indole derivative with strong oxidizing agents, can lead to uncontrolled exothermic reactions, fires, or the generation of toxic fumes.[3]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is crucial for safety during accumulation and transport.
-
Container Selection: Use a container made of chemically compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[4]
-
Container Labeling: The container must be labeled clearly and accurately from the moment the first piece of waste is added. The label must include:
-
The full chemical name: "This compound ".[4]
-
An accurate list of all contents, including any solvents.[9]
-
The appropriate hazard pictograms (an exclamation mark for irritant is a prudent choice).[6][7]
-
The accumulation start date (the date the first waste is added).[9]
-
The name and contact information of the responsible researcher or lab supervisor.[9]
Step 3: Waste Accumulation and Storage
Waste must be stored in a designated and controlled area pending pickup by a certified disposal entity.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) within the laboratory.[11]
-
Ventilation: The storage area must be well-ventilated.[7]
-
Segregation: Keep the waste container segregated from incompatible materials.[7]
-
Closure: Ensure the container is kept tightly closed except when actively adding waste.[4]
Step 4: Decontamination of Laboratory Equipment
Any non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Initial Rinse: In a fume hood, rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol).[7]
-
Collect Rinsate: This first rinse solvent is now hazardous waste. Collect it in an appropriately labeled hazardous liquid waste container.[7]
-
Standard Washing: After the initial decontamination rinse, the labware can be cleaned using standard laboratory washing procedures.
Regulatory Compliance: EPA Hazardous Waste Codes
The Resource Conservation and Recovery Act (RCRA) gives the U.S. Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle-to-grave".[10] As a generator of this waste, you are responsible for its proper characterization.[10]
This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[12][13][14] Therefore, it must be evaluated based on the four characteristics of hazardous waste:
-
Ignitability: Unlikely for this compound.
-
Corrosivity: Unlikely for this compound.
-
Reactivity: Unlikely for this compound under normal conditions.[3]
-
Toxicity: This is the most likely characteristic. A Toxicity Characteristic Leaching Procedure (TCLP) test would be required for a definitive determination, but this is often impractical for small research quantities.
Best Practice: In a laboratory setting, it is standard and recommended practice to manage unknown or uncharacterized chemical waste, such as this compound, as hazardous waste.[4] This ensures the highest level of safety and compliance. Your institution's EHS department will assign the final, appropriate waste code based on the information you provide.
Final Disposal and Documentation
The ultimate disposal of chemical waste must be handled by a licensed and certified entity.[6][9]
-
Contact EHS: Never dispose of this chemical down the drain or in the regular trash.[6][7] Contact your institution's EHS department to schedule a pickup for the hazardous waste container.[7]
-
Provide Information: Accurately communicate the contents of the waste container to the EHS personnel.
-
Documentation: Maintain a log of the amount of this compound disposed of and the date of disposal. This is crucial for laboratory inventory and regulatory reporting.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 3-(1H-indol-3-yl)propanoate
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of Methyl 3-(1H-indol-3-yl)propanoate. As your partner in research, we move beyond mere product provision to ensure you are empowered with the critical safety and operational knowledge essential for success and, most importantly, for your protection. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety through understanding.
Hazard Assessment: Understanding the Compound
This compound is an indole derivative. While comprehensive toxicological data for this specific compound is not fully established, the prudent approach, grounded in established laboratory safety principles, is to handle it with care, referencing data from structurally similar compounds.[1] Related indole-containing molecules are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a proactive and conservative personal protective equipment (PPE) strategy is not just recommended, but essential.
Key Potential Hazards:
-
Eye Irritation: Direct contact with the solid (dust) or solutions can cause serious eye irritation.[2][4]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2][4]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation to the respiratory system.[2][3][4]
Given these potential risks, all handling procedures must be designed to minimize direct contact and aerosol generation.
Core Personal Protective Equipment (PPE) Requirements
A baseline of appropriate PPE is mandatory for any work involving this compound. The following table outlines the minimum requirements for ensuring personal safety during handling.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields (conforming to ANSI Z87.1 or EN 166).[3][5] | Protects against splashes of solutions and airborne dust particles which can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant nitrile gloves (inspected prior to use).[5][6] | Provides a barrier against incidental skin contact. Nitrile offers good resistance to a range of chemicals. Always check for signs of degradation before use.[6][7] |
| Body Protection | Long-sleeved laboratory coat. | Minimizes the potential for skin contact on the arms and body.[1][6] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[5] |
Operational Workflow for Safe Handling & PPE Selection
The selection of appropriate PPE is dynamic and must be assessed based on the specific procedure being performed. The following workflow provides a logical framework for determining the necessary level of protection.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Guidance: Protocols for Safe Operation
Adherence to a standardized protocol is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation and Weighing
-
Designate a Work Area: All handling of solid this compound should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[6]
-
Assemble PPE: Before handling the chemical, don the appropriate PPE as determined by your task assessment (see workflow diagram). This must include, at a minimum, a lab coat, chemical safety goggles, and nitrile gloves.[5]
-
Inspect Gloves: Always inspect gloves for tears or punctures before use.[7]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[8] Use a spatula to gently transfer the material. Avoid pouring the dry powder.
-
Weighing: Tare a suitable container on the balance. Carefully add the chemical to the container. Close the primary container immediately after weighing.
-
Clean Up: After weighing, gently wipe down the spatula and the balance area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
Donning and Doffing of PPE
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat
-
Safety Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves: Remove gloves using a glove-to-glove technique, peeling them off without letting the outer surface touch your skin. Dispose of them immediately in a designated hazardous waste container.[7]
-
Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2]
-
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final, critical step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.[2] Do not discard them in the regular trash.
-
Empty Chemical Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be managed according to your institution's guidelines.
-
Chemical Waste: All waste solutions containing the compound and any material used for spill cleanup must be disposed of as hazardous waste in a properly sealed and labeled container.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your entire research team.
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Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. 8
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
